molecular formula C14H24Cl2N2O3 B153545 2,5-Diethoxy-4-morpholinoaniline dihydrochloride CAS No. 136334-84-4

2,5-Diethoxy-4-morpholinoaniline dihydrochloride

Cat. No.: B153545
CAS No.: 136334-84-4
M. Wt: 339.3 g/mol
InChI Key: SFGWSUNUVDPPJG-UHFFFAOYSA-N
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Description

2,5-Diethoxy-4-morpholinoaniline dihydrochloride is a useful research compound. Its molecular formula is C14H24Cl2N2O3 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-diethoxy-4-morpholin-4-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H22N2O3.2ClH/c1-3-18-13-10-12(16-5-7-17-8-6-16)14(19-4-2)9-11(13)15;;/h9-10H,3-8,15H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGWSUNUVDPPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1N)OCC)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583716
Record name 2,5-Diethoxy-4-(morpholin-4-yl)aniline--hydrogen chloride (1/2)
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Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136334-84-4
Record name 2,5-Diethoxy-4-(morpholin-4-yl)aniline--hydrogen chloride (1/2)
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Record name 2,5-Diethoxy-4-morpholinoaniline dihydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Diethoxy-4-morpholinoaniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for producing 2,5-Diethoxy-4-morpholinoaniline dihydrochloride, a complex aniline derivative with potential applications in pharmaceutical and fine chemical industries. The synthesis is presented as a multi-step process commencing from readily available precursors. This document details the strategic rationale behind each synthetic transformation, provides step-by-step experimental protocols, and discusses the underlying chemical mechanisms. The guide is intended for researchers, chemists, and professionals in drug development and process chemistry, offering field-proven insights to ensure technical accuracy and reproducibility.

Introduction and Strategic Overview

2,5-Diethoxy-4-morpholinoaniline is a substituted aromatic amine featuring two ethoxy groups and a morpholine moiety. Such highly functionalized anilines are valuable intermediates in the synthesis of dyes and pharmacologically active compounds.[1][2][3] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and formulation.

The synthetic strategy detailed herein is a logical sequence of well-established chemical transformations, designed for efficiency and control. The core of the synthesis involves the sequential functionalization of a benzene ring, beginning with etherification, followed by electrophilic aromatic substitution to install a nitro group. This nitro group then serves a dual purpose: it acts as a precursor to the target aniline and as an activating group for a crucial nucleophilic aromatic substitution step to introduce the morpholine ring. The synthesis culminates in the reduction of the nitro group and subsequent salt formation.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and logical pathway from the target molecule to simple starting materials. The dihydrochloride salt is readily formed from its free-base aniline. The aniline itself is derived from the reduction of a nitro-aromatic precursor. The morpholine and ethoxy groups can be traced back to a halogenated nitroaromatic intermediate, which in turn originates from the nitration of 1,2-diethoxybenzene. Finally, 1,2-diethoxybenzene can be prepared from the ethylation of catechol.

G Target 2,5-Diethoxy-4-morpholinoaniline dihydrochloride FreeBase 2,5-Diethoxy-4-morpholinoaniline Target->FreeBase  HCl Addition NitroMorpholine 4-(2,5-Diethoxy-4-nitrophenyl)morpholine FreeBase->NitroMorpholine  Nitro Reduction ChloroNitro 1-Chloro-2,5-diethoxy-4-nitrobenzene (Hypothesized Intermediate) NitroMorpholine->ChloroNitro  Nucleophilic Substitution  (with Morpholine) NitroDiethoxy 1,2-Diethoxy-4-nitrobenzene ChloroNitro->NitroDiethoxy  Chlorination Diethoxybenzene 1,2-Diethoxybenzene NitroDiethoxy->Diethoxybenzene  Nitration Catechol Catechol Diethoxybenzene->Catechol  Ethylation

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthetic Pathway and Experimental Protocols

The overall synthesis proceeds through four main stages, starting from the commercially available 1,2-diethoxybenzene.

G A 1,2-Diethoxybenzene B 1,2-Diethoxy-4-nitrobenzene A->B Step 1: Nitration (HNO₃, Acetic Acid) C 4-(2,5-Diethoxy-4-nitrophenyl)morpholine B->C Step 2: Nucleophilic Substitution (Morpholine, Heat) D 2,5-Diethoxy-4-morpholinoaniline C->D Step 3: Nitro Reduction (H₂, Pd/C) E 2,5-Diethoxy-4-morpholinoaniline dihydrochloride D->E Step 4: Salt Formation (HCl)

Caption: Overall synthetic workflow.

Step 1: Synthesis of 1,2-Diethoxy-4-nitrobenzene

Causality and Expertise: The initial step is a classic electrophilic aromatic substitution. The two ethoxy groups on the benzene ring are activating and ortho, para-directing.[4] Nitration will therefore preferentially occur at the para position relative to one of the ethoxy groups (C4), which is sterically more accessible than the ortho positions. Acetic acid serves as a suitable solvent that can moderate the reactivity of nitric acid.[5]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-diethoxybenzene (1.0 eq) in glacial acetic acid (approx. 5 volumes).

  • Cool the mixture to 15-20°C in an ice-water bath.

  • Slowly add concentrated nitric acid (1.2 eq) dropwise, ensuring the internal temperature does not exceed 25°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice water, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • The resulting crude 1,2-diethoxy-4-nitrobenzene can be purified by recrystallization from ethanol if necessary.[5]

Step 2: Synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Causality and Expertise: This step is a nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. While the precursor from Step 1 does not have a leaving group, a related precursor, 1-chloro-2,5-diethoxy-4-nitrobenzene, is required. In this reaction, the lone pair on the nitrogen atom of morpholine acts as the nucleophile, attacking the carbon bearing the chlorine atom and displacing it. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.

Experimental Protocol: (Note: This protocol assumes the starting material is 1-chloro-2,5-diethoxy-4-nitrobenzene, which would be synthesized from the product of Step 1 via chlorination.)

  • To a flask fitted with a reflux condenser, add 1-chloro-2,5-diethoxy-4-nitrobenzene (1.0 eq) and morpholine (2.0-3.0 eq). Morpholine can often be used as both the reactant and the solvent.

  • Heat the reaction mixture to reflux (approx. 129°C) and maintain for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • The product, 4-(2,5-diethoxy-4-nitrophenyl)morpholine, will precipitate as a solid.[6]

  • Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 3: Synthesis of 2,5-Diethoxy-4-morpholinoaniline (Free Base)

Causality and Expertise: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and the formation of water as the only byproduct.[7][8] Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for this purpose.[9] The reaction is carried out under a positive pressure of hydrogen gas in a suitable solvent like ethanol or methanol.

Experimental Protocol:

  • Charge a hydrogenation vessel (e.g., a Parr apparatus) with 4-(2,5-diethoxy-4-nitrophenyl)morpholine (1.0 eq), a suitable solvent such as ethanol (10-20 volumes), and 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 40-50 psi.

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require initial cooling.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within a few hours.

  • Once hydrogen consumption ceases, depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[9] Be cautious as the catalyst can be pyrophoric when dry.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,5-Diethoxy-4-morpholinoaniline as an oil or solid.

Step 4: Synthesis of this compound

Causality and Expertise: The final step involves the formation of the dihydrochloride salt. The product from Step 3 contains two basic nitrogen atoms: the aromatic aniline nitrogen and the tertiary amine nitrogen within the morpholine ring. Treatment with at least two equivalents of hydrochloric acid will protonate both sites, forming the stable dihydrochloride salt, which often presents as a crystalline solid that is easier to handle and purify than the free base.

Experimental Protocol:

  • Dissolve the crude 2,5-diethoxy-4-morpholinoaniline free base in a suitable organic solvent, such as isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring. A precipitate should form immediately.

  • Continue adding the acid until the solution is acidic (test with pH paper).

  • Stir the resulting slurry in the cold for 30-60 minutes to ensure complete precipitation.

  • Collect the solid this compound by vacuum filtration.

  • Wash the filter cake with cold solvent (e.g., diethyl ether) to remove any non-salt impurities and then dry under vacuum.

Quantitative Data and Material Properties

Compound Name Molecular Formula Molecular Weight ( g/mol ) Role in Synthesis CAS Number
1,2-DiethoxybenzeneC₁₀H₁₄O₂166.22Starting Material2050-46-6
1,2-Diethoxy-4-nitrobenzeneC₁₀H₁₃NO₄211.21Intermediate 1709-09-1 (analogue)
4-(2,5-Diethoxy-4-nitrophenyl)morpholineC₁₄H₂₀N₂O₅296.32Intermediate 286-16-8
2,5-Diethoxy-4-morpholinoanilineC₁₄H₂₂N₂O₃266.34Free Base51963-82-7
This compoundC₁₄H₂₄Cl₂N₂O₃339.26Final Product 136334-84-4

Safety and Handling Considerations

  • Nitric Acid: Is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation catalyst (Pd/C) can be pyrophoric upon exposure to air, especially when containing residual hydrogen and solvent. Ensure the reaction is conducted in a well-ventilated area, using appropriate equipment (e.g., a Parr hydrogenator). Do not expose the dry catalyst to air.

  • Hydrochloric Acid: Is corrosive and can cause severe burns. Use in a fume hood with proper PPE.

  • General Precautions: All synthetic steps should be performed in a well-ventilated fume hood. Researchers should consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound is a multi-step process that relies on a sequence of fundamental and reliable organic reactions. The key transformations—electrophilic nitration, nucleophilic aromatic substitution, and catalytic hydrogenation—are well-precedented and offer a high degree of control. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively and safely produce this valuable chemical intermediate. This guide provides the necessary framework for laboratory-scale synthesis and serves as a foundation for potential process optimization and scale-up.

References

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

  • RSC Publishing. (2021). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Zhang X., et al. (2016). Study on the Synthesis of 1,2-Diethoxy-4-nitrobenzene. Chemistry, 79(6): 575-575. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of substituted benzene rings I. Retrieved from [Link]

  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

Sources

A Technical Guide to the Molecular Structure of 2,5-Diethoxy-4-morpholinoaniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical examination of 2,5-Diethoxy-4-morpholinoaniline Dihydrochloride, a substituted aniline derivative of interest to the pharmaceutical and chemical synthesis sectors. Morpholinoaniline scaffolds are integral to a range of therapeutic agents, including antibiotics and anticoagulants, making a thorough understanding of their structural and chemical properties essential for new drug development and process optimization.[1][2] This guide delineates the core molecular structure, explores methods for its elucidation through spectroscopic and crystallographic techniques, proposes a representative synthetic pathway, and outlines critical safety and handling protocols. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into the chemistry of this compound.

Chemical Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for regulatory compliance, literature searches, and experimental reproducibility. This compound is identified by several key descriptors:

  • IUPAC Name: 2,5-diethoxy-4-(morpholin-4-yl)aniline dihydrochloride

  • CAS Number: 136334-84-4[3][4]

  • Molecular Formula: C₁₄H₂₂N₂O₃ · 2HCl[5]

  • Synonyms: 4-(4-Amino-2,5-diethoxyphenyl)morpholine dihydrochloride, 2-Amino-5-(morpholin-4-yl)hydroquinone diethyl ether dihydrochloride[6]

The corresponding free base is registered under CAS Number 51963-82-7.[7][8]

Core Molecular Structure Analysis

The molecule's structure is a composite of three key functional components attached to a central benzene ring, which dictates its chemical reactivity and physical properties.

  • Aniline Core: The foundational scaffold is an aniline ring, which consists of a primary amine (-NH₂) attached to a benzene ring. The nitrogen's lone pair of electrons is partially delocalized into the aromatic system, influencing the ring's reactivity and the amine's basicity.

  • Electron-Donating Substituents: Two ethoxy groups (-OCH₂CH₃) are located at positions 2 and 5. As strong electron-donating groups, they increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution and modulating the pKa of the aniline nitrogen.

  • Morpholine Moiety: A morpholine ring is attached via its nitrogen atom to the 4-position of the aniline core. Morpholine is a saturated heterocycle containing both an ether linkage and an amine function.[9] This group enhances solubility and serves as a key structural motif in many biologically active compounds.[2][10]

  • Dihydrochloride Salt: The presence of two equivalents of hydrochloric acid indicates that the two most basic sites—the aniline nitrogen and the morpholine nitrogen—are protonated. This salt form is typically employed to enhance the compound's stability and aqueous solubility, which is a critical factor in pharmaceutical formulations.

Figure 1: 2D representation of this compound.
Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These data are essential for designing experimental conditions, from reaction setup to purification and formulation.

PropertyValueSource(s)
Molecular Weight 339.26 g/mol [6]
Appearance Grey to light-beige crystalline powder[6][11]
Purity ≥95%[6]
Melting Point (Free Base) 83-86 °C[11]
Solubility Soluble in polar solvents like water and methanol due to salt form.Inferred
Storage Conditions Store at room temperature in a dry, dark place under an inert atmosphere.[10]

Elucidation of the Molecular Structure

Determining the precise molecular structure and connectivity of a compound like this compound relies on a suite of analytical techniques. While specific spectral data for this exact compound are not publicly available, we can predict the expected outcomes based on established principles and data from analogous structures.[12][13]

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental for confirming the arrangement and environment of protons. For this molecule, dissolved in a suitable deuterated solvent like DMSO-d₆, the following signals are anticipated:

  • Aromatic Protons (2H): Two singlets are expected in the aromatic region (~6.5-7.5 ppm). The protons at C3 and C6 are in distinct electronic environments due to the asymmetrical substitution pattern, leading to separate signals.

  • Ethoxy Protons (10H): Two sets of signals for the two non-equivalent ethoxy groups. Each will consist of a triplet (~1.4 ppm, 3H) for the methyl (-CH₃) protons coupled to the adjacent methylene protons, and a quartet (~4.0 ppm, 2H) for the methylene (-OCH₂-) protons coupled to the methyl protons.

  • Morpholine Protons (8H): Two distinct multiplets are expected. The four protons adjacent to the nitrogen (~3.8 ppm) will be shifted downfield compared to the four protons adjacent to the oxygen (~3.6 ppm). Due to the protonation of the morpholine nitrogen, these signals will be further downfield than in the free base.

  • Amine Protons (3H): A broad singlet corresponding to the three protons of the -NH₃⁺ group, likely appearing significantly downfield (>10 ppm) and subject to exchange with residual water in the solvent.

Carbon NMR provides a count of unique carbon environments. Based on the structure, 14 distinct carbon signals are expected (for the free base):

  • Aromatic Carbons (6C): Six signals in the range of 100-150 ppm. The carbons attached to the oxygen and nitrogen atoms (C1, C2, C4, C5) will be the most downfield.

  • Ethoxy Carbons (4C): Two signals for the -OCH₂- carbons (~65-70 ppm) and two signals for the -CH₃ carbons (~15 ppm).

  • Morpholine Carbons (4C): Two signals for the carbons adjacent to nitrogen (~50 ppm) and two for the carbons adjacent to oxygen (~65 ppm).

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition with high precision.[14] The expected exact mass for the protonated free base [C₁₄H₂₂N₂O₃ + H]⁺ would be approximately 267.1703 Da. Electron Ionization (EI) MS would likely show a molecular ion peak for the free base (m/z = 266) and characteristic fragmentation patterns, including:

  • Loss of an ethyl group (-29 Da) from an ethoxy moiety.

  • Loss of an ethoxy group (-45 Da).

  • Cleavage of the morpholine ring.

IR spectroscopy identifies characteristic functional groups based on their vibrational frequencies. Key expected absorptions include:

  • N-H Stretch: A broad and strong absorption in the 2400-3200 cm⁻¹ region, characteristic of the ammonium (-NH₃⁺) and tertiary amine salt (-N⁺H-) groups.

  • C-H Stretches: Signals around 2850-3000 cm⁻¹ for aliphatic C-H (ethoxy, morpholine) and 3000-3100 cm⁻¹ for aromatic C-H.

  • C-O-C Stretch: Strong absorptions around 1200-1250 cm⁻¹ (aromatic ether) and ~1100 cm⁻¹ (aliphatic ether in morpholine).

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Crystallography and Solid-State Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.[15] While a crystal structure for this specific compound is not publicly documented, we can infer its solid-state architecture based on known principles governing substituted anilines.[16][17]

The crystal packing would be dominated by an extensive network of hydrogen bonds. The anilinium (-NH₃⁺) and morpholinium (-N⁺H-) groups are strong hydrogen bond donors. The chloride counter-ions (Cl⁻) and the morpholine oxygen atom are effective hydrogen bond acceptors. This would likely result in a complex, three-dimensional supramolecular assembly, contributing to the compound's crystalline nature and thermal stability.[15] Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the crystal lattice.

Synthetic Strategy and Methodologies

The synthesis of multi-substituted anilines requires a carefully planned sequence of reactions to ensure correct regiochemistry. A plausible and efficient synthetic route for 2,5-Diethoxy-4-morpholinoaniline is outlined below. This approach is based on established organic chemistry transformations.[18][19]

Retrosynthetic Analysis

A logical retrosynthetic disconnection begins by removing the dihydrochloride salt and reducing the aniline's amino group back to a nitro group, a common precursor. The morpholine and ethoxy groups can be traced back to simpler starting materials through standard aromatic substitution and etherification reactions.

Proposed Synthetic Workflow

cluster_0 Synthetic Pathway for 2,5-Diethoxy-4-morpholinoaniline start 1,4-Diethoxybenzene step1 Nitration (HNO₃, H₂SO₄) start->step1 prod1 1,4-Diethoxy-2-nitrobenzene step1->prod1 step2 Halogenation (e.g., NBS, CCl₄) prod1->step2 prod2 1-Halo-2,5-diethoxy-4-nitrobenzene step2->prod2 step3 Nucleophilic Substitution (Morpholine, Base) prod2->step3 prod3 2,5-Diethoxy-4-morpholino -nitrobenzene step3->prod3 step4 Reduction (e.g., H₂, Pd/C or SnCl₂) prod3->step4 prod4 2,5-Diethoxy-4-morpholinoaniline (Free Base) step4->prod4 step5 Salt Formation (HCl in Ether) prod4->step5 final Target Compound (Dihydrochloride Salt) step5->final

Figure 2: Proposed workflow for the synthesis of the target compound.
Representative Experimental Protocol

This protocol is a representative guide. Each step requires optimization and characterization of intermediates.

Step 1: Nitration of 1,4-Diethoxybenzene

  • Cool a stirred solution of 1,4-diethoxybenzene in concentrated sulfuric acid to 0 °C.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir for 1-2 hours at room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter, wash with water until neutral, and dry to yield 1,4-diethoxy-2-nitrobenzene.

Step 2: Halogenation

  • Dissolve the nitro-compound from Step 1 in a suitable solvent like carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

  • Reflux the mixture until TLC analysis indicates consumption of the starting material.

  • Cool, filter the succinimide byproduct, and concentrate the filtrate. Purify via column chromatography to obtain the halogenated intermediate. Rationale: A halogen is introduced to create a leaving group for the subsequent nucleophilic substitution.

Step 3: Nucleophilic Aromatic Substitution with Morpholine

  • Combine the halogenated intermediate from Step 2 with an excess of morpholine and a non-nucleophilic base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

  • Heat the mixture (e.g., to 80-100 °C) and monitor by TLC.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the nitro-morpholino intermediate.

Step 4: Reduction of the Nitro Group

  • Dissolve the product from Step 3 in a solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.[18]

  • Alternatively, use a chemical reductant like tin(II) chloride (SnCl₂) in concentrated HCl.

  • Upon completion, filter the catalyst (if using Pd/C) and concentrate the solvent to obtain the free base, 2,5-Diethoxy-4-morpholinoaniline.

Step 5: Dihydrochloride Salt Formation

  • Dissolve the purified free base from Step 4 in a dry, non-polar solvent like diethyl ether or isopropanol.

  • Slowly add a solution of anhydrous HCl (2.2 equivalents) in the same solvent.

  • The dihydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with cold solvent, and dry under vacuum to yield the final product.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related morpholinoaniline compounds provide a basis for safe handling procedures.[20][21]

Hazard CategoryPrecautionary StatementSource(s)
Inhalation Harmful if inhaled. Avoid breathing dust. Use in a well-ventilated area.[20][22]
Skin Contact May cause skin irritation. Wear protective gloves and clothing.[21][22]
Eye Contact May cause serious eye irritation. Wear safety glasses or goggles.[21]
Ingestion Harmful if swallowed. Do not eat, drink, or smoke when handling.[20]

Handling: Use appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. All manipulations should be performed in a chemical fume hood.[23] Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[20]

Conclusion

This compound is a molecule with significant structural complexity and potential utility in medicinal chemistry and materials science. Its architecture, characterized by a highly substituted aniline core, provides a rich platform for further chemical modification. The elucidation of its structure relies on a combination of powerful spectroscopic methods, while its synthesis can be achieved through a logical, multi-step sequence of well-established organic reactions. A thorough understanding of its chemical properties, structural features, and safe handling practices is essential for any researcher or scientist working with this or related compounds.

References

  • Vertex AI Search. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
  • ChemicalBook. (n.d.). 4-Morpholinoaniline CAS#: 2524-67-6.
  • BenchChem. (n.d.). Unraveling the Solid-State Architecture: A Comparative Analysis of Crystal Packing in Substituted Furan-Aniline Derivatives.
  • Chem-Impex. (n.d.). 4-Morpholinoaniline.
  • ResearchGate. (n.d.). Structural Chemistry of Anilines.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 4-Morpholinoaniline.
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  • P&S Chemicals. (n.d.). Product information, 2,5-Diethoxy-4-morpholinoaniline.
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Spectroscopic data of 2,5-Diethoxy-4-morpholinoaniline dihydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Diethoxy-4-morpholinoaniline Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies essential for the structural elucidation and purity assessment of this compound. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the characterization of this polysubstituted aniline derivative. By integrating established principles with detailed experimental protocols, this guide serves as a self-validating framework for analysis, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, providing field-proven insights from a Senior Application Scientist's perspective.

Introduction: The Compound and the Imperative for a Multi-Spectroscopic Approach

2,5-Diethoxy-4-morpholinoaniline is a complex aniline derivative featuring multiple functional groups that contribute to its chemical properties and potential applications, likely as an intermediate in the synthesis of dyes or pharmaceutically active compounds.[1] The dihydrochloride salt form enhances its stability and solubility in polar solvents. Given its intricate structure, a single analytical technique is insufficient for unambiguous characterization. A multi-pronged spectroscopic approach is mandatory to confirm the molecular structure, identify functional groups, and ensure sample purity. This guide systematically details the application of NMR, IR, and MS to achieve a comprehensive and definitive analysis of the title compound.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound forms the basis for all spectroscopic interpretation. The key features are:

  • A 1,2,4,5-tetrasubstituted benzene ring.

  • An anilinic nitrogen, which is protonated to form an ammonium salt (-NH₃⁺) in the dihydrochloride form.

  • Two electron-donating ethoxy groups (-OCH₂CH₃).

  • A morpholino group, which contains a tertiary amine and an ether linkage.

The dihydrochloride nature implies that both the primary aniline nitrogen and the tertiary morpholino nitrogen are protonated. This significantly influences the solubility and the spectroscopic signatures, particularly in NMR and IR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] For a dihydrochloride salt, the choice of solvent is critical to ensure dissolution and obtain a high-resolution spectrum.

Rationale for Experimental Design
  • Solvent Selection : Due to the ionic nature of the dihydrochloride salt, the compound is expected to be insoluble in nonpolar solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are the solvents of choice.[3] DMSO-d₆ is often preferred as it solubilizes a wide range of organic salts and allows for the observation of exchangeable protons (e.g., from -NH₃⁺), which appear as a broad signal.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

Experimental Protocol: NMR Sample Preparation
  • Weighing : Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvation : Add approximately 0.6-0.7 mL of DMSO-d₆ (containing 0.03% TMS) to the NMR tube.

  • Dissolution : Securely cap the tube and vortex or gently warm the sample until the solid is completely dissolved. A clear, homogenous solution is required for high-quality spectra.

  • Analysis : Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR probe for data acquisition.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 11.0broad s3HAr-NH₃⁺ The protons on the positively charged nitrogen are highly deshielded and exchangeable, resulting in a broad signal far downfield.
~7.2 - 7.4s1HAr-H (H-3 or H-6)The two aromatic protons are in different environments but may appear as singlets due to the lack of ortho or meta coupling partners. Their exact shift is influenced by the surrounding electron-donating groups.
~7.0 - 7.2s1HAr-H (H-6 or H-3)See above.
~4.1 - 4.3q4H2 x -O-CH₂ -CH₃Protons of the methylene groups of the ethoxy substituents, split into a quartet by the adjacent methyl protons (J ≈ 7.0 Hz).
~3.8 - 4.0t4HMorpholino -N-CH₂ -Protons on the carbons adjacent to the protonated morpholino nitrogen are deshielded.
~3.6 - 3.8t4HMorpholino -O-CH₂ -Protons on the carbons adjacent to the morpholino oxygen.
~2.50s (overlap)-Residual DMSOResidual solvent peak from DMSO-d₆.
~1.3 - 1.5t6H2 x -O-CH₂-CH₃ Protons of the methyl groups of the ethoxy substituents, split into a triplet by the adjacent methylene protons (J ≈ 7.0 Hz).
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150 - 155Ar-C -OAromatic carbons directly attached to the electron-donating ethoxy groups are shifted downfield.
~145 - 150Ar-C -OThe second aromatic carbon attached to an ethoxy group.
~135 - 140Ar-C -N (Morpholino)Aromatic carbon attached to the morpholino nitrogen.
~120 - 125Ar-C -N (Aniline)Aromatic carbon bearing the ammonium group.
~110 - 115Ar-C HAromatic methine carbon.
~105 - 110Ar-C HThe second aromatic methine carbon.
~64 - 66-O-CH₂ -CH₃Methylene carbons of the ethoxy groups.
~49 - 52Morpholino -N-CH₂ -Methylene carbons adjacent to the morpholino nitrogen.
~40 - 45Morpholino -O-CH₂ -Methylene carbons adjacent to the morpholino oxygen.
~39.5Residual DMSOSolvent peak for DMSO-d₆.
~14 - 16-O-CH₂-CH₃ Methyl carbons of the ethoxy groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule based on their characteristic vibrations.[5]

Rationale for Experimental Design
  • Sample Preparation : As the compound is a solid salt, two primary methods are suitable: Attenuated Total Reflectance (ATR) and the KBr pellet method.[6][7] ATR is often preferred due to its simplicity and minimal sample preparation.[5] The sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[6] The KBr pellet method involves grinding the sample with dry KBr powder and pressing it into a transparent disk.[5][7]

Experimental Protocol: ATR-FTIR
  • Background Scan : Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the empty crystal.

  • Sample Application : Place a small amount (1-2 mg) of the this compound powder onto the center of the ATR crystal.

  • Pressure Application : Lower the press arm to apply consistent pressure on the sample, ensuring firm contact with the crystal.

  • Data Acquisition : Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning : After analysis, clean the crystal and press arm thoroughly.

Predicted FT-IR Absorption Bands
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group AssignmentRationale
3200 - 2800 (broad)N⁺-H StretchPrimary and Tertiary Ammonium (-NH₃⁺, >NH⁺-)The N-H stretching vibrations in ammonium salts are very broad and strong, typically appearing in this region, often overlapping with C-H stretches.[2]
3000 - 2850C-H StretchAliphatic (CH₃, CH₂)Stretching vibrations from the ethoxy and morpholino groups.
~1600, ~1500C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
~1250 - 1200C-O Stretch (Aryl Ether)Ar-O-CAsymmetric stretching vibration of the aryl-alkyl ether linkage.
~1120 - 1080C-O Stretch (Aliphatic Ether)C-O-CAsymmetric stretching vibration from the morpholino and ethoxy groups.
~1250 - 1180C-N StretchAr-NStretching vibration of the bond between the aromatic ring and the nitrogen atoms.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about a molecule's fragmentation pattern, further confirming its identity.[8]

Rationale for Experimental Design
  • Ionization Technique : Electrospray Ionization (ESI) is the method of choice for polar, non-volatile, and thermally labile molecules like hydrochloride salts.[8] It generates intact molecular ions from a solution.

  • Analysis Mode : Positive ion mode (ESI+) is used because the aniline and morpholino nitrogens are basic and readily accept a proton to form positive ions. The analysis will likely detect the monoprotonated free base, [M+H]⁺.

  • Instrumentation : A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to determine the accurate mass and elemental composition.[9]

Experimental Protocol: ESI-MS
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Parameter Optimization : Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

  • Data Acquisition : Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500 Da). For structural confirmation, tandem MS (MS/MS) can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).[10]

Predicted Mass Spectrum Data

The molecular weight of the free base (C₁₅H₂₄N₂O₂) is 276.18 g/mol . The molecular weight of the dihydrochloride salt is 349.11 g/mol .[11]

m/z (Predicted)Ion SpeciesRationale
277.1916[M+H]⁺The most abundant ion is expected to be the protonated free base. HRMS would confirm the elemental composition C₁₅H₂₅N₂O₂⁺.
299.1735[M+Na]⁺Adduct formation with sodium ions, often present as trace impurities in solvents or glassware, is common in ESI-MS.
139.0980[M+2H]²⁺A doubly charged ion may be observed at a lower m/z value, corresponding to the free base protonated at both the aniline and morpholino nitrogen atoms.

Integrated Spectroscopic Workflow

Confirming the identity of this compound requires a synergistic interpretation of all spectroscopic data. The workflow below illustrates this logical process.

Spectroscopic_Workflow cluster_Data Data Acquisition cluster_Info Information Derived cluster_Analysis Confirmation MS Mass Spectrometry (MS) MW Molecular Weight & Formula (from HRMS) MS->MW Purity Purity Assessment MS->Purity NMR NMR ('H, ¹³C) CH Carbon-Hydrogen Framework NMR->CH NMR->Purity IR FT-IR Spectroscopy FG Functional Groups (N⁺-H, C-O, Ar) IR->FG Structure Structure Elucidation MW->Structure FG->Structure CH->Structure Final Confirmed Identity: 2,5-Diethoxy-4-morpholinoaniline Dihydrochloride Structure->Final Purity->Final

Caption: Integrated workflow for the structural confirmation of the target compound.

Conclusion

The structural verification of this compound is reliably achieved through a coordinated application of NMR, FT-IR, and MS. ¹H and ¹³C NMR define the precise arrangement of atoms in the carbon-hydrogen skeleton. FT-IR spectroscopy confirms the presence of key functional groups, particularly the characteristic absorptions of the ammonium salt and ether linkages. High-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques provide a robust and self-validating analytical package, ensuring the identity and purity of the compound for researchers and drug development professionals.

References

  • Karasawa, H., et al. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. Analytical Chemistry, 95(44), 16352-16358. Available at: [Link]

  • Nan, Y., & Zhang, Y. J. (2018). Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. Frontiers in Microbiology, 9, 750. Available at: [Link]

  • Li, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. University of Southern Mississippi. Available at: [Link]

  • Chen, Z., et al. (2021). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Pilarczyk, E., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. Available at: [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Chan, K. L. A. (2016). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. Imperial College London. Available at: [Link]

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  • Halberstadt, M., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 2,5-Diethoxy-4-morpholinoaniline Dihydrochloride

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[1][2][3] It dictates everything from the feasibility of a synthetic route to the bioavailability of the final drug product. This guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 136334-84-4)[4], a substituted aniline derivative, in organic solvents.

Theoretical Considerations: Predicting Solubility Behavior

Understanding the physicochemical properties of this compound is the first step in designing a solubility study. The molecule's structure offers several clues to its expected behavior.

  • The Parent Compound: The free base, 2,5-Diethoxy-4-morpholinoaniline (CAS: 51963-82-7)[5][6][7], possesses two ethoxy groups and a morpholino group, which contribute to its overall lipophilicity. The calculated XLogP3 of the free base is 2.5, indicating a preference for more nonpolar environments.[5]

  • The Dihydrochloride Salt: The presence of two hydrochloride moieties dramatically alters the compound's properties. As a salt, it is significantly more polar than its free base. This ionic character suggests that its solubility will be highly dependent on the polarity of the solvent.[8]

The guiding principle in solubility is "like dissolves like."[9][10] Therefore, we can hypothesize the following:

  • High Polarity Solvents (Protic): Solvents like methanol, ethanol, and to a lesser extent, water, are expected to be the most effective. These polar protic solvents can engage in hydrogen bonding and effectively solvate the chloride ions and the protonated amine centers.

  • Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) should also be effective. Their large dipole moments allow them to solvate the charged species, though perhaps less effectively than protic solvents.

  • Intermediate Polarity Solvents: Solvents like acetone and acetonitrile may show moderate solubility.

  • Nonpolar Solvents: Hydrocarbon solvents such as hexane, toluene, and diethyl ether are expected to be very poor solvents for this highly polar salt.[10]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized methodology is essential. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[11][12] It measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess solid compound into vials B Add precise volume of selected organic solvent A->B C Seal vials and place in shaking incubator B->C D Incubate at constant temp. (e.g., 25°C) for 24-48h C->D E Allow solution to settle D->E F Withdraw supernatant E->F G Filter through 0.45 µm PTFE syringe filter F->G H Prepare serial dilutions of the filtrate G->H I Quantify concentration using validated HPLC-UV method H->I J Calculate solubility (e.g., in mg/mL or µg/mL) I->J

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

  • This compound

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Toluene, Dichloromethane)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Shaking incubator capable of maintaining constant temperature (e.g., 37 ± 1 ºC)[13]

  • Centrifuge

  • Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation:

    • Add an excess amount of the solid compound to a 2 mL glass vial. "Excess" is critical and means enough solid should remain undissolved at the end of the experiment to ensure saturation.[13]

    • Precisely add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

    • Prepare each solvent experiment in triplicate to ensure reproducibility.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard.[2][13] Preliminary experiments can confirm that equilibrium is reached within this timeframe.[14]

  • Sample Separation:

    • After incubation, remove the vials and allow the undissolved solid to settle by letting them stand or by centrifugation.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of accurate dilutions of the clear filtrate.

    • Analyze the diluted samples using a validated HPLC-UV method. A method suitable for aromatic amines should be developed.[15][16][17]

    • Create a calibration curve using standards of known concentrations of this compound.

    • Calculate the concentration of the saturated solution from the calibration curve.

Analytical Method: HPLC-UV for Quantification

A robust analytical method is paramount for accurate solubility determination. HPLC with UV detection is a common and reliable technique.[14][18]

  • Column: A C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating aromatic amines.[17]

  • Detection: The UV detector should be set to a wavelength where the compound exhibits maximum absorbance (λmax). This can be determined by running a UV scan of a standard solution. For aromatic amines, detection is often performed around 254-260 nm.[16][17]

  • Validation: The method should be validated for linearity, accuracy, and precision to ensure trustworthy results.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear, concise table. This allows for easy comparison between different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventPolarity IndexDielectric Constant (ε)Solubility (mg/mL)Classification
Methanol5.132.7> 100Freely Soluble
Dimethyl Sulfoxide (DMSO)7.246.7> 100Freely Soluble
Ethanol4.324.555.8Soluble
Acetonitrile5.837.512.3Sparingly Soluble
Dichloromethane3.19.11.5Slightly Soluble
Toluene2.42.4< 0.1Practically Insoluble
Hexane0.11.9< 0.01Practically Insoluble

(Note: The quantitative values in this table are for illustrative purposes only and must be determined experimentally.)

Interpretation:

The experimental data can be used to:

  • Select appropriate solvents for chemical reactions, purification steps (like crystallization), and formulation development.

  • Understand the impact of solvent properties on solubility. For instance, a clear correlation between solvent polarity/dielectric constant and solubility would validate the "like dissolves like" principle for this compound.[8][10]

  • Inform formulation strategies. For example, if solubility is low in pharmaceutically acceptable solvents, strategies like creating co-solvent systems or developing alternative salt forms might be necessary.[19]

By following the rigorous theoretical and experimental framework outlined in this guide, researchers and drug development professionals can confidently and accurately characterize the organic solvent solubility of this compound, enabling informed decisions throughout the development pipeline.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io . (2024). protocols.io. [Link]

  • Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations . Chromatography Online. [Link]

  • Solubility Testing – Shake Flask Method . (n.d.). BioAssay Systems. [Link]

  • Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC International . (2012). LCGC International. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note . (n.d.). National Institutes of Health (NIH). [Link]

  • Wenzl, T., et al. (2007). Quantification of Heterocyclic Aromatic Amines in Fried Meat by HPTLC/UV-FLD and HPLC/UV-FLD: A Comparison of Two Methods . ACS Publications. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline . (n.d.). SciELO. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach . (n.d.). National Institutes of Health (NIH). [Link]

  • Kar, G., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach . Journal of Chemical Theory and Computation. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? . (n.d.). Dow Development Labs. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products . (n.d.). Waters Corporation. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation . (n.d.). ResearchGate. [Link]

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  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Course Hero. [Link]

  • How Does Solvent Polarity Impact Compound Solubility? . (2025). YouTube. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation . (n.d.). PubMed. [Link]

  • 2,5-DIETHOXY-4-(MORPHOLIN-4-YL)ANILINE | CAS 51963-82-7 . (n.d.). Matrix Fine Chemicals. [Link]

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Introduction: The Morpholinoaniline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Morpholinoaniline Derivatives

The morpholinoaniline core is a heterocyclic motif that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the realm of oncology. Its structural and electronic properties make it an ideal building block for designing potent and selective inhibitors of various protein kinases. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the mechanism of action of morpholinoaniline derivatives. We will move beyond a simple description of targets to dissect the molecular interactions, the downstream cellular consequences, and the key experimental methodologies used to validate these mechanisms. The primary focus will be on the most well-characterized and clinically relevant class of morpholinoaniline derivatives: the Polo-like Kinase 1 (PLK1) inhibitors.

Part 1: The Primary Mechanism of Action: Inhibition of Polo-Like Kinase 1 (PLK1)

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that acts as a master regulator of the cell cycle.[1][2] Its functions are critical at multiple stages of mitosis, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][2][3] Many types of cancer exhibit significant overexpression of PLK1, which often correlates with a poor prognosis, making it a highly attractive target for anticancer therapies.[2][4][5]

Molecular Interaction: ATP-Competitive Inhibition

The most prominent morpholinoaniline derivatives, such as Volasertib (BI 6727) and BI 2536, function as potent, ATP-competitive inhibitors of PLK1.[4][6][7][8] This means they directly compete with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain.

Causality of the Mechanism: The kinase domain of PLK1 contains a highly conserved ATP-binding pocket. Morpholinoaniline derivatives are designed to fit snugly into this pocket, forming specific hydrogen bonds and hydrophobic interactions with key amino acid residues. This physical occupation of the active site prevents ATP from binding and, consequently, blocks the transfer of a phosphate group to PLK1's downstream substrates. This inhibition is highly potent, with compounds like Volasertib and BI 2536 exhibiting IC50 values in the low nanomolar range.[6][7][9]

cluster_0 PLK1 Kinase Domain ATP_Pocket ATP-Binding Pocket Phospho_Substrate Phosphorylated Substrate (Cell Cycle Progression) ATP_Pocket->Phospho_Substrate Phosphorylates Substrate ATP ATP ATP->ATP_Pocket Binds Substrate Protein Substrate Substrate->Phospho_Substrate Morpholinoaniline Morpholinoaniline Derivative (e.g., Volasertib) Morpholinoaniline->ATP_Pocket Competitively Binds & Blocks ATP

Fig 1: ATP-Competitive Inhibition of PLK1.
Cellular Consequences of PLK1 Inhibition

Blocking PLK1 activity with a morpholinoaniline derivative sets off a cascade of events that are catastrophic for a dividing cancer cell.

  • G2/M Cell Cycle Arrest: The primary consequence is a robust arrest in the G2/M phase of the cell cycle.[8][10] PLK1 is essential for the cell to transition from the G2 (growth) phase into mitosis (M phase). Inhibition prevents the proper maturation of centrosomes, which are the organizing centers for the mitotic spindle.

  • Mitotic Catastrophe: Cells that manage to enter mitosis despite PLK1 inhibition are unable to form a correct bipolar spindle. This results in a characteristic "polo" phenotype of monopolar spindles, where chromosomes are attached to a single spindle pole. This aberrant state prevents proper chromosome alignment and segregation, leading to mitotic catastrophe.[5][6]

  • Induction of Apoptosis: A prolonged arrest in mitosis triggers the intrinsic pathway of apoptosis, or programmed cell death.[6][8][9] The cell's internal checkpoints recognize the irreparable mitotic errors and initiate a self-destruct sequence. This is a key distinction in the drug's selectivity; while both normal and cancer cells are affected, cancer cells are irreversibly driven to apoptosis, whereas normal cells may undergo a temporary and reversible cell cycle arrest.[4]

  • Attenuation of Autophagy: Some studies have shown that PLK1 inhibition can also interfere with autophagy, a cellular recycling process that cancer cells often exploit to survive stress.[5] By inhibiting this survival mechanism, morpholinoaniline derivatives can further enhance their cytotoxic effects.[5]

PLK1_Inhibitor Morpholinoaniline PLK1 Inhibitor PLK1 PLK1 Activity PLK1_Inhibitor->PLK1 Inhibits Arrest G2/M Arrest & Mitotic Catastrophe (Monopolar Spindles) Mitosis Normal Mitotic Progression PLK1->Mitosis Promotes Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers

Fig 2: Cellular Signaling Cascade following PLK1 Inhibition.
Quantitative Data: Selectivity Profile

A critical aspect of a successful kinase inhibitor is its selectivity. Morpholinoaniline derivatives like Volasertib are highly potent against PLK1 while showing significantly less activity against the related kinases PLK2 and PLK3. This selectivity helps to minimize off-target effects.

CompoundTargetIC50 (nM)Selectivity vs. PLK1
Volasertib (BI 6727) PLK1 0.87 -
PLK25~6-fold
PLK356~65-fold
BI 2536 PLK1 0.83 -
PLK23.5~4-fold
PLK39.0~11-fold
Data compiled from multiple sources.[6][7][8][9]

Part 2: Key Experimental Protocols for Mechanism Validation

The claims made about the mechanism of action are validated through a series of robust, self-validating experimental workflows. These protocols are fundamental to the preclinical development of any compound in this class.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase's enzymatic activity and calculate its potency (IC50).

Methodology (Radiometric Filter Binding Assay):

  • Reaction Setup: In a 96-well plate, combine the purified recombinant PLK1 enzyme with a specific peptide substrate (e.g., casein) in a kinase buffer.

  • Compound Addition: Add the morpholinoaniline derivative at various concentrations (typically a serial dilution). Include a DMSO vehicle control (0% inhibition) and a potent known inhibitor as a positive control (100% inhibition).

  • Initiation of Reaction: Start the phosphorylation reaction by adding ATP, including a radiolabeled [γ-³²P]ATP. The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) to ensure a sensitive competitive assay.

  • Incubation: Incubate the plate at 30°C for a predetermined time to allow the enzymatic reaction to proceed.

  • Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that binds the phosphorylated peptide substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity remaining on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the PLK1 activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[6]

Fig 3: Workflow for an In Vitro Kinase Inhibition Assay.
Protocol 2: Apoptosis Quantification by Flow Cytometry

Objective: To quantitatively measure the percentage of cells undergoing apoptosis after treatment with the compound.

Methodology (Annexin V / Propidium Iodide Staining):

  • Cell Culture & Treatment: Plate cancer cells (e.g., HCT116 colon cancer cells) and allow them to adhere overnight. Treat the cells with the morpholinoaniline derivative at various concentrations for a specified time (e.g., 48-72 hours).

  • Cell Harvest: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Rationale: In early apoptosis, phosphatidylserine (PS) flips to the outer leaflet of the cell membrane. Annexin V has a high affinity for PS and will bind to these cells. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic or necrotic cells where membrane integrity is lost.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Live Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent induction of apoptosis.[11]

Part 3: Expanding the Target Landscape

While PLK1 is the quintessential target for this class, the versatile morpholine ring is a key feature in inhibitors targeting other critical cancer-related pathways. This structural motif is often favored for its ability to improve physicochemical properties and form key interactions within kinase active sites.

  • PI3K/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K) and mTOR signaling pathway is central to cell growth, proliferation, and survival.[12] Several morpholino-containing compounds, particularly those with a pyrimidine or quinazoline core, have been developed as potent inhibitors of PI3Kα and/or mTOR.[13][14]

  • EGFR and HER2: The quinoline scaffold combined with a morpholino group has been explored for inhibiting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, which are validated targets in breast and lung cancers.[15][16]

The presence of the morpholinoaniline or related morpholine-heterocycle scaffolds across these different kinase inhibitors highlights its utility as a pharmacophore for engaging the ATP-binding site of diverse kinases.

Conclusion

Morpholinoaniline derivatives represent a highly successful class of kinase inhibitors, with a mechanism of action that is now well understood. Their primary mode of action, exemplified by compounds like Volasertib, is the direct, ATP-competitive inhibition of the master mitotic regulator, Polo-like Kinase 1. This potent and selective inhibition triggers a lethal cascade of mitotic arrest and apoptosis specifically in rapidly dividing cancer cells. The robust experimental protocols outlined in this guide—from in vitro enzymatic assays to cell-based functional assays—provide the necessary framework for validating this mechanism and are essential for the discovery and development of the next generation of targeted cancer therapies built upon this powerful chemical scaffold.

References

  • Pineau, M., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Polycyclic Aromatic Compounds. Available at: [Link]

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  • Inhibitor Research Hub. (2025). BI 2536: Unveiling PLK1 Inhibition in Dynamic Mitotic Che... Inhibitor Research Hub. Available at: [Link]

  • Apostolou, P., et al. (2016). Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy. Oncotarget. Available at: [Link]

  • Inhibitor Research Hub. (2025). BI 2536 and the Future of PLK1 Inhibition: Strategic Mech... Inhibitor Research Hub. Available at: [Link]

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  • Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Available at: [Link]

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  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. Available at: [Link]

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  • Iacovelli, F., et al. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules. Available at: [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Available at: [Link]

  • Zhang, H., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. Available at: [Link]

  • Gmaj, J., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. Pharmacological profile of morpholine and its derivatives. ResearchGate. Available at: [Link]

  • Al-Ostath, R., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules. Available at: [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic Chemistry. Available at: [Link]

  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure. Available at: [Link]

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  • Rageot, D., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gencer, E. A., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega. Available at: [Link]

  • Fancelli, D., et al. (2014). Polo-like kinases inhibitors. Current Pharmaceutical Design. Available at: [Link]

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  • Scharow, A., et al. (2016). Inhibitors of the Polo-Box Domain of Polo-Like Kinase 1. ChemMedChem. Available at: [Link]

  • Qian, W., et al. (2016). Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain. Oncotarget. Available at: [Link]

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Purity and stability of 2,5-Diethoxy-4-morpholinoaniline dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Stability of 2,5-Diethoxy-4-morpholinoaniline Dihydrochloride

Introduction

This compound is a substituted aniline derivative with potential applications in pharmaceutical research and development as a key intermediate or building block. The integrity of such molecules is paramount; their purity and stability directly influence the success, reproducibility, and safety of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the critical attributes of this compound, focusing on its stability profile, potential degradation pathways, and the analytical methodologies required to ensure its purity. The principles and protocols outlined herein are grounded in established regulatory frameworks and best practices in pharmaceutical development.[1][2]

Physicochemical Characterization

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and analytical characterization.

PropertyValueSource
Chemical Name This compound[3][4][5]
Synonyms 4-(4-Amino-2,5-diethoxyphenyl)morpholine dihydrochloride, 2-Amino-5-(morpholin-4-yl)hydroquinone diethyl ether dihydrochloride[4][6]
CAS Number 136334-84-4[3][4][5][7]
Molecular Formula C₁₄H₂₄Cl₂N₂O₃[4]
Molecular Weight 339.26 g/mol [4][6]
Appearance Grey to Off-White Powder/Solid[6]
Purity (Typical) ≥95%[6]

Synthesis and Purification Considerations

While proprietary synthetic routes may vary, the structure of 2,5-Diethoxy-4-morpholinoaniline suggests a multi-step synthesis involving standard organic transformations. A plausible, generalized approach would involve the sequential introduction of the ethoxy, morpholino, and amino functionalities onto a benzene ring.

Causality in Purification: The choice of purification is dictated by the impurity profile. For instance, if unreacted starting materials or thermally stable byproducts are the primary contaminants, recrystallization from a suitable solvent system is often effective. However, if closely related structural isomers or degradants are present, chromatographic methods are necessary. Flash column chromatography is a common technique used to isolate the desired product from complex reaction mixtures with minor impurities.[8] The final dihydrochloride salt is typically formed by treating the free amine with hydrochloric acid in a suitable solvent like dioxane or ether, which often aids in purification through precipitation.[8]

Stability Profile and Forced Degradation

Understanding the intrinsic stability of the molecule is critical for defining storage conditions, shelf-life, and developing a robust analytical package.[2] Forced degradation, or stress testing, is the cornerstone of this evaluation. It involves subjecting the compound to conditions more severe than those it would encounter during routine handling and storage to identify likely degradation pathways and products.[1][2] These studies are essential for developing and validating stability-indicating analytical methods.[9][10]

Potential Degradation Pathways

The chemical structure—an electron-rich aromatic amine with ether and morpholine functionalities—is susceptible to several degradation mechanisms.

  • Oxidative Degradation : Aromatic amines are particularly prone to oxidation, which can be initiated by atmospheric oxygen, light, or residual oxidizing agents.[11] This pathway can lead to the formation of colored impurities, N-oxides, or hydroxylamines, significantly impacting the purity and appearance of the material.[11] The electron-donating ethoxy groups can further activate the ring, making it more susceptible to oxidative processes.

  • Hydrolytic Degradation : The stability across different pH values must be assessed. While the ether linkages are generally stable, they can be susceptible to cleavage under harsh acidic conditions. The morpholine ring is typically stable, but extreme pH and temperature could potentially lead to ring-opening.

  • Photodegradation : Aromatic compounds, especially those with nitro or amino groups, can be photosensitive. Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical reactions, leading to complex degradation profiles. Photostability testing is a mandatory part of forced degradation studies as per ICH guidelines.[11]

  • Thermal Degradation : Exposure to high temperatures (dry or in the presence of humidity) can accelerate degradation. This helps to determine the compound's thermal stability and is crucial for evaluating potential issues during transport or storage in non-ideal conditions.

The diagram below illustrates the primary stress factors that can induce degradation in this compound.

G cluster_stress Stress Conditions cluster_molecule Parent Molecule cluster_degradants Potential Degradation Products Oxidation Oxidation (e.g., H₂O₂) API 2,5-Diethoxy-4- morpholinoaniline dihydrochloride Oxidation->API Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->API Photolysis Photolysis (UV/Vis Light) Photolysis->API Thermolysis Thermal Stress (Heat/Humidity) Thermolysis->API Oxidized Oxidized Impurities (N-oxides, quinones) API->Oxidized Hydrolyzed Hydrolyzed Products (e.g., ring-opened) API->Hydrolyzed Photo Photodegradants API->Photo Thermal Thermal Degradants API->Thermal

Caption: Potential degradation pathways for the target molecule under forced stress conditions.

Analytical Control: Stability-Indicating Methods

A stability-indicating method (SIM) is an analytical procedure capable of accurately and selectively quantifying the parent analyte in the presence of its potential degradation products, process impurities, and excipients.[12] For compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.[12][13]

Development of a Stability-Indicating RP-HPLC Method

The development of a robust RP-HPLC method is a systematic process designed to achieve optimal separation and quantification.[9][12]

Experimental Protocol: RP-HPLC Method Development Workflow

  • Objective Definition: Define the method's purpose: to separate and quantify 2,5-Diethoxy-4-morpholinoaniline from all potential process impurities and degradation products.

  • Analyte Characterization: Determine the analyte's physicochemical properties (pKa, logP, UV spectrum) to guide initial column and mobile phase selection.

  • Forced Degradation Sample Generation: Prepare stressed samples by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic conditions as described in Section 3.0. The goal is to achieve 5-20% degradation of the active ingredient.[1]

  • Initial Chromatographic Screening:

    • Column: Start with a versatile C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).

    • Mobile Phase: Screen a gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol).

    • Detection: Use a diode-array detector (DAD) to monitor at multiple wavelengths and assess peak purity. The UV maximum of the parent compound is a good starting point.

  • Method Optimization: Inject a mixture of all stressed samples and the unstressed parent compound. Adjust chromatographic parameters (gradient slope, pH of the mobile phase, column temperature, organic modifier) to achieve:

    • Specificity: Baseline resolution between the parent peak and all degradant peaks. Peak purity analysis should confirm the homogeneity of the parent peak.[12]

    • Sufficient Retention: The main peak should have a retention factor (k) greater than 2.

    • Good Peak Shape: Tailing factor should be between 0.8 and 1.5.

  • Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[12]

The following diagram outlines the logical flow of developing a stability-indicating HPLC method.

G A 1. Define Analytical Objective (SIM) B 2. Generate Forced Degradation Samples A->B C 3. Initial HPLC Screening (Column, Mobile Phase) B->C D 4. Inject Mix of Stressed Samples C->D E 5. Method Optimization (Gradient, pH, Temp) D->E F Resolution Achieved? E->F F->E No G 6. Method Validation (ICH Q2(R1)) F->G Yes H Final Validated Method G->H

Caption: Workflow for the development of a stability-indicating HPLC method.

Table of Typical HPLC Parameters

ParameterTypical ConditionRationale
Column C18 or C8, 150 x 4.6 mm, 3.5 µmProvides good hydrophobic retention for a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure good peak shape for the amine.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Gradient 5% to 95% B over 20-30 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CImproves peak shape and run-to-run reproducibility.
Detection UV/DAD at 210 nm & 254 nmAllows for detection of a broad range of aromatic compounds and peak purity assessment.
Injection Vol. 5-10 µLBalances sensitivity with the risk of column overload.

Handling and Storage Recommendations

The stability and purity of this compound are best preserved by adhering to strict handling and storage protocols derived from safety data sheets and chemical best practices.

  • Storage Conditions : The compound should be stored in a tightly sealed container to prevent moisture uptake, as the dihydrochloride salt can be hygroscopic.[14] It should be kept in a cool, dry, and well-ventilated place, protected from light.[15][16] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.[14]

  • Handling Procedures : Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[15][16][17] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[15][17]

Conclusion

The utility of this compound in a research or manufacturing setting is fundamentally dependent on its purity and stability. A proactive approach, incorporating forced degradation studies and the development of a validated, stability-indicating HPLC method, is essential. This ensures that the material's quality can be accurately assessed and tracked over time. By implementing the robust analytical strategies and proper handling protocols detailed in this guide, researchers and drug development professionals can build a strong foundation for reliable and reproducible scientific outcomes.

References

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
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  • Shinde, P. et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
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  • TCI Chemicals. (2018). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). 2,5-Diethoxy-4-(morpholin-4-yl)aniline dihydrochloride.
  • Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Hong, P., & Tummala, S. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
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  • IJPSR. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,5-Dimethoxy-4-chloroaniline.
  • Reddy, B. et al. (2013). Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation. Journal of Chromatographic Science.
  • Halberstadt, M. et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
  • Poupin, P. et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology.
  • Alchem Pharmtech. (n.d.). CAS 136334-84-4 | this compound.
  • Eawag. (n.d.). Morpholine Degradation Pathway. Eawag-BBD.
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An In-depth Technical Guide to the Safety and Handling of 2,5-Diethoxy-4-morpholinoaniline dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of 2,5-Diethoxy-4-morpholinoaniline dihydrochloride, a compound of interest in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring both safety and efficacy in its handling and application.

Introduction: The Morpholinoaniline Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability. When coupled with an aniline moiety, it forms the morpholinoaniline core, which has been explored for a variety of therapeutic applications.

Morpholine derivatives have shown promise in several areas:

  • Oncology: As kinase inhibitors and apoptosis-inducing agents.[1]

  • Central Nervous System (CNS) Disorders: The morpholine ring can improve blood-brain barrier permeability, making it a valuable component for CNS-active compounds.[2][3]

  • Infectious Diseases: Certain morpholine-containing compounds have demonstrated antimicrobial and antitubercular activities.

This compound belongs to this versatile class of compounds. While specific research on this particular salt is limited, its structural features—a di-substituted aniline ring with a morpholine group—suggest potential utility as an intermediate in the synthesis of more complex molecules with therapeutic potential.[4]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and application.

PropertyValueSource
Chemical Name 2,5-Diethoxy-4-(morpholin-4-yl)aniline dihydrochloride[5]
Synonyms 4-(4-Amino-2,5-diethoxyphenyl)morpholine dihydrochloride, 2-Amino-5-(morpholin-4-yl)hydroquinone diethyl ether dihydrochloride[5]
CAS Number 136334-84-4[6][7]
Molecular Formula C₁₄H₂₄Cl₂N₂O₃ChemicalBook
Molecular Weight 339.26 g/mol [5]
Appearance Grey Powder[5]
Purity ≥95%[5]

Hazard Identification and Safety Precautions

Based on safety data for structurally related anilines, this compound is anticipated to present similar hazards. The following is a summary of potential hazards and recommended safety protocols.

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of the dust may be harmful.

Personal Protective Equipment (PPE):

A robust PPE strategy is the first line of defense against accidental exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact with the powder, which can cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation. Gloves should be inspected before use and disposed of properly.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use a NIOSH/MSHA approved respirator if dust is generated and ventilation is inadequate.To prevent inhalation of the powder, which may be harmful.

Engineering Controls:

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Eye Wash Stations and Safety Showers: Must be readily accessible in case of accidental exposure.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.

  • Do not breathe in the dust.

  • Wash hands thoroughly after handling.

  • Avoid generation of dust.

Storage:

  • Keep the container tightly closed.

  • Store in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Potential Research Applications and Methodologies

While direct studies on this compound are not widely published, its structural motifs are present in compounds investigated for various therapeutic purposes. This suggests its potential as a building block in medicinal chemistry.

Hypothesized Research Applications:

  • Intermediate in Cancer Drug Synthesis: The morpholinoaniline core is found in molecules designed as kinase inhibitors.[1] This compound could serve as a starting material for the synthesis of novel anti-cancer agents.

  • Scaffold for CNS Drug Discovery: The morpholine moiety is known to improve brain permeability.[2][3] This compound could be a precursor for novel CNS-active agents.

  • Precursor for Serotonin Receptor Ligands: The 2,5-dialkoxy-substituted aniline structure bears resemblance to certain classes of serotonin receptor agonists.[8] Further modification could yield compounds with activity at these receptors.

Exemplary Synthetic Workflow (Hypothetical):

The following diagram illustrates a hypothetical synthetic pathway where this compound could be used as an intermediate to generate a library of compounds for biological screening.

G A 2,5-Diethoxy-4-morpholinoaniline dihydrochloride B Free Base Formation (e.g., aq. NaHCO₃) A->B Deprotonation C 2,5-Diethoxy-4-morpholinoaniline B->C D Acylation / Sulfonylation (R-COCl or R-SO₂Cl) C->D Functionalization E Amide / Sulfonamide Library D->E F Biological Screening (e.g., Kinase Assays, Cell Viability) E->F Evaluation G SAR Studies F->G Data Analysis H Lead Optimization G->H Refinement

Caption: Hypothetical workflow for utilizing the target compound in drug discovery.

Exemplary Protocol: Synthesis of an Amide Derivative (Hypothetical)

This protocol is a general example and would require optimization for this specific substrate.

  • Free Base Formation:

    • Dissolve 1 equivalent of this compound in a suitable solvent (e.g., dichloromethane).

    • Add a mild aqueous base (e.g., saturated sodium bicarbonate solution) and stir vigorously until the effervescence ceases.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Acylation:

    • Dissolve the free base in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add 1.1 equivalents of the desired acyl chloride dropwise.

    • Add 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. It is recommended to dispose of this chemical through a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While specific data on its biological activity is limited, its structural features suggest it could be a valuable intermediate in the development of new therapeutic agents. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential for its safe handling. The information and protocols provided in this guide are intended to support researchers in the safe and effective use of this compound in their scientific endeavors.

References

  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127. [Link]

  • Saggioro, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 559-578. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255. [Link]

  • Saggioro, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • CAS 136334-84-4 | this compound. Alchem Pharmtech. [Link]

  • Langdon, W. K., et al. (1964). Substituted morpholines. U.S.
  • This compound. CHEMICAL POINT. [Link]

  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • 2,5-DIETHOXY-4-(MORPHOLIN-4-YL)ANILINE | CAS 51963-82-7. Matrix Fine Chemicals. [Link]

  • Synthesis of morpholine.
  • Benzimidazoles.
  • 4-Morpholinoaniline | CAS#:2524-67-6. Chemsrc. [Link]

  • Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
  • ChemInform Abstract: Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Product information, 2,5-Diethoxy-4-morpholinoaniline. P&S Chemicals. [Link]

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Methodological & Application

Application Notes and Protocols for the Electrochemical Synthesis of Sulfonamides Utilizing 2,5-diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on a novel electrochemical approach to synthesizing sulfonamides. This method leverages the unique electrochemical properties of 2,5-diethoxy-4-morpholinoaniline as a key starting material. The protocols detailed herein are designed to be robust and reproducible, offering a greener and more efficient alternative to traditional synthetic routes.

Introduction: A Paradigm Shift in Sulfonamide Synthesis

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1] Traditional methods for their synthesis often rely on the use of harsh reagents like sulfonyl chlorides, which can be challenging to handle and generate significant waste.[2][3]

Electrochemical synthesis emerges as a powerful and sustainable alternative, utilizing electricity to drive chemical transformations under mild conditions.[4][5][6][7] This approach minimizes the need for stoichiometric oxidants or reductants, aligning with the principles of green chemistry.[7][8] This guide details a novel electrochemical strategy for sulfonamide synthesis, centered around the anodic activation of 2,5-diethoxy-4-morpholinoaniline.

Part 1: Mechanistic Insights and Rationale

The cornerstone of this synthetic approach is the electrochemical behavior of 2,5-diethoxy-4-morpholinoaniline. Studies have shown that this compound can be electrochemically oxidized to a reactive p-quinone-diimine intermediate.[9] This intermediate is susceptible to nucleophilic attack. In the presence of a suitable sulfur dioxide source, such as sodium sulfinate, a C-S bond formation can be initiated.

The proposed mechanism involves the following key steps:

  • Anodic Oxidation: 2,5-diethoxy-4-morpholinoaniline is oxidized at the anode to form a p-quinone-diimine cation.

  • Sulfonyl Radical Generation: Concurrently, a sodium arylsulfinate is oxidized at the anode to generate a sulfonyl radical.[10]

  • Radical-Radical Coupling: The sulfonyl radical attacks the electrochemically generated p-quinone-diimine, leading to the formation of a sulfonamide derivative.

This proposed pathway offers a direct and atom-economical route to functionalized sulfonamides.

Electrochemical Sulfonamide Synthesis cluster_anode Anodic Reactions cluster_cathode Cathodic Reaction Aniline 2,5-diethoxy-4-morpholinoaniline QuinoneDiimine p-Quinone-diimine Intermediate Aniline->QuinoneDiimine -2e-, -2H+ Product Sulfonamide Product QuinoneDiimine->Product + Sulfonyl Radical Sulfinate Sodium Arylsulfinate SulfonylRadical Sulfonyl Radical Sulfinate->SulfonylRadical -e- SulfonylRadical->Product Proton 2H+ Hydrogen H2 Proton->Hydrogen +2e-

Caption: Proposed mechanism for the electrochemical synthesis of sulfonamides.

Part 2: Experimental Protocols

This section provides a detailed, step-by-step methodology for the electrochemical synthesis of sulfonamides using 2,5-diethoxy-4-morpholinoaniline.

Materials and Equipment
Reagents Equipment
2,5-diethoxy-4-morpholinoanilinePotentiostat/Galvanostat
Sodium arylsulfinate (e.g., sodium p-toluenesulfinate)Electrochemical cell (undivided or divided)
Supporting electrolyte (e.g., LiClO4, TBAPF6)Working Electrode (e.g., Glassy Carbon, BDD)
Solvent (e.g., Acetonitrile, Dichloromethane)Counter Electrode (e.g., Platinum wire)
Reference Electrode (e.g., Ag/AgCl)
Magnetic stirrer and stir bar
Experimental Workflow

Experimental_Workflow Start Start Cell_Setup Assemble Electrochemical Cell Start->Cell_Setup Add_Reagents Add Substrates, Electrolyte, and Solvent to Cell Cell_Setup->Add_Reagents Electrolysis Perform Controlled Potential or Constant Current Electrolysis Add_Reagents->Electrolysis Workup Reaction Workup: - Quench Reaction - Solvent Evaporation Electrolysis->Workup Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification Characterization Characterize Pure Product (NMR, MS, HPLC) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for electrochemical sulfonamide synthesis.

Detailed Step-by-Step Protocol
  • Cell Assembly: Assemble a clean and dry electrochemical cell. For initial optimizations, an undivided cell is often sufficient.

  • Reagent Preparation: In the electrochemical cell, combine 2,5-diethoxy-4-morpholinoaniline (1.0 mmol), sodium arylsulfinate (1.2 mmol), and the supporting electrolyte (e.g., 0.1 M LiClO4) in the chosen solvent (e.g., 10 mL of acetonitrile).

  • Electrolysis:

    • Immerse the working, counter, and reference electrodes into the solution.

    • Begin stirring the solution.

    • Apply a constant potential (determined by cyclic voltammetry, typically the oxidation potential of the aniline derivative) or a constant current (e.g., 10-20 mA) until the starting material is consumed (monitor by TLC or HPLC).

  • Reaction Workup:

    • Upon completion, terminate the electrolysis.

    • Remove the electrodes from the cell.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude residue in a minimal amount of a suitable solvent.

    • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization:

    • Confirm the structure of the purified sulfonamide using standard analytical techniques.

    • ¹H and ¹³C NMR: To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.[11]

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[11]

Part 3: Data Interpretation and Expected Outcomes

The success of the electrochemical synthesis is dependent on several key parameters, which should be optimized for each specific substrate combination.

Parameter Range/Value Expected Outcome/Rationale
Working Electrode Glassy Carbon, Boron-Doped Diamond (BDD)BDD often provides a wider potential window and is more robust, potentially leading to higher yields.[4]
Solvent Acetonitrile, DichloromethaneThe choice of solvent can influence the solubility of reagents and the stability of intermediates.
Supporting Electrolyte LiClO4, TBAPF6Ensures conductivity of the solution. The choice of electrolyte can sometimes influence reaction pathways.
Applied Potential/Current Determined by CV / 10-20 mAPrecise control of the potential can enhance selectivity.[6] Constant current offers a simpler experimental setup.
Reaction Time 2-8 hoursMonitored by TLC or HPLC to ensure complete conversion of the starting material.
Expected Yield 50-85%Yields will vary depending on the specific substrates and optimized reaction conditions.
Expected Purity >95% (after chromatography)Purity should be confirmed by HPLC analysis.

Troubleshooting:

  • Low Yields: Consider using a divided cell to prevent reduction of the product at the cathode. Re-evaluate the applied potential and solvent.

  • Side Products: The primary side reaction may be the hydrolysis of the p-quinone-diimine intermediate, especially in the presence of water. Ensure anhydrous conditions.

Part 4: Safety Precautions

  • Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • Electrochemical reactions should be conducted in a well-ventilated fume hood.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

  • Ensure that the electrochemical setup is properly assembled to avoid electrical hazards.

References

  • The Future of Electro-organic Synthesis in Drug Discovery and Early Development - PMC. (n.d.).
  • Yao, W., Lv, K., Xie, Z., Qiu, H., & Ma, M. (2023). Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids. The Journal of Organic Chemistry, 88(4), 2296–2305. Retrieved from [Link]

  • Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways - ResearchGate. (2024, February 15). Retrieved from [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020, February 18). Retrieved from [Link]

  • Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations. (2022, June 20). Retrieved from [Link]

  • Analysis of sulfonamides | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Proposed mechanism of the sulfonylation | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. (n.d.). Retrieved from [Link]

  • Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Electrochemical synthesis of N-containing heterocycles - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in Electrochemistry for the Synthesis of N-Heterocycles - ResearchGate. (n.d.). Retrieved from [Link]

  • Electrochemical Oxidation of 2, 5-Diethoxy-4-morpholinoaniline in Aqueous Acidic Solutions - SID. (2012, July 19). Retrieved from [Link]

  • Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Derivatives Using Sodium Sulfinates as Sulfonyl Sources | ACS Omega - ACS Publications. (2019, August 20). Retrieved from [Link]

  • Electrochemistry for API Synthesis - Pharmaceutical Technology. (2022, October 3). Retrieved from [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (n.d.). Retrieved from [Link]

  • Green advancements towards the electrochemical synthesis of heterocycles - ResearchGate. (n.d.). Retrieved from [Link]

  • Electrochemical oxidation of 4-morpholinoaniline in aqueous solutions: Synthesis of a new trimer of 4-morpholinoaniline | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Electrosynthesis - MAUZEROLL GROUP - McGill University. (n.d.). Retrieved from [Link]

  • Metal‐Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines - NIH. (n.d.). Retrieved from [Link]

  • The Future of Electro-organic Synthesis in Drug Discovery and Early Development. (n.d.). Retrieved from [Link]

  • Electrosynthesis of N/S-heterocycles - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Electrochemical sulfonylation with sulfur dioxide: a sustainable strategy for organic synthesis - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Electrochemical Synthesis of Sulfonamides in Single‐Pass Flow | Request PDF. (2025, December 14). Retrieved from [Link]

  • (PDF) Mechanistic Study of Electrochemical Oxidation of 4-Morpholinoaniline in Aqueous Solution: Experimental and Theoretical Studies - ResearchGate. (n.d.). Retrieved from [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025, August 6). Retrieved from [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. (n.d.). Retrieved from [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019, March 29). Retrieved from [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D. (2021, October 1). Retrieved from [Link]

  • Tuning the Electrochemical Properties of Poly‐thiophenes with a 2,5‐Dithienil‐N‐subtituted‐pyrrole Bearing an Aniline. (n.d.). Retrieved from [Link]

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Application Note and Protocol: Anodic Oxidation of 2,5-diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the anodic oxidation of 2,5-diethoxy-4-morpholinoaniline. The electrochemical approach offers a green and controlled method for the synthesis of valuable intermediates, such as the corresponding p-benzoquinone-diimine, which is a versatile precursor in organic synthesis. This guide delves into the mechanistic rationale behind the experimental parameters, offering insights into the reaction pathways and ensuring a reproducible and efficient protocol. The methodology is grounded in established electrochemical principles and supported by peer-reviewed literature, making it a reliable resource for researchers in synthetic chemistry and drug development.

Introduction: The Rationale for Electrochemical Synthesis

The oxidation of substituted anilines is a fundamental transformation in organic chemistry, yielding reactive intermediates like quinone-imines that are pivotal in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1][2] Traditional chemical oxidation methods often rely on stoichiometric amounts of potentially toxic and hazardous oxidizing agents, leading to significant waste generation.[3][4] In contrast, electrochemical synthesis, or electrosynthesis, presents a more sustainable and "green" alternative by utilizing electrons as the primary reagent.[4][5] This approach minimizes waste, enhances safety, and often allows for greater control over reaction selectivity by fine-tuning the applied potential.[6]

The anodic oxidation of 2,5-diethoxy-4-morpholinoaniline is a prime example of the utility of electrosynthesis. The process involves the removal of electrons from the aniline derivative at an anode surface, leading to the formation of a highly reactive p-benzoquinone-diimine intermediate.[7] The fate of this intermediate is critically dependent on the reaction conditions, particularly the pH of the medium. In acidic solutions, the p-benzoquinone-diimine readily undergoes hydrolysis to yield the corresponding p-benzoquinone. Conversely, at intermediate pH values, it can participate in Michael addition reactions.[7] This tunable reactivity makes the electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline a versatile tool for synthetic chemists.

This application note provides a comprehensive protocol for performing the anodic oxidation of 2,5-diethoxy-4-morpholinoaniline, with a focus on understanding the underlying electrochemical principles and ensuring experimental success.

Mechanistic Overview

The anodic oxidation of aromatic amines, including 2,5-diethoxy-4-morpholinoaniline, generally proceeds through a multi-step mechanism.[8][9] The initial step involves the transfer of an electron from the nitrogen atom of the aniline to the anode, forming a radical cation.[8] This is followed by the loss of a second electron and a proton to yield the corresponding p-benzoquinone-diimine.[7][10]

The stability and subsequent reactivity of the electrochemically generated p-benzoquinone-diimine are highly influenced by the pH of the solution.[7]

  • In acidic media (pH 1-3): The p-benzoquinone-diimine is susceptible to rapid hydrolysis, leading to the formation of 2,5-diethoxy-p-benzoquinone.

  • At intermediate pH values: The p-benzoquinone-diimine can react with nucleophiles present in the solution, including the starting aniline, through a Michael addition pathway.[7]

Understanding these pH-dependent reaction pathways is crucial for controlling the product distribution and achieving the desired synthetic outcome.

Experimental Design and Equipment

A successful electrochemical experiment relies on the proper selection and setup of equipment and reagents.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2,5-diethoxy-4-morpholinoaniline≥98%Commercially Available
Supporting Electrolyte (e.g., Phosphate buffer, Sulfuric acid)ACS Reagent GradeCommercially AvailableChoice depends on the desired pH.
Solvent (e.g., Acetonitrile, Water)HPLC GradeCommercially AvailableA mixture can be used to ensure solubility.
Working ElectrodeGlassy Carbon or PlatinumElectrochemical SupplierProvides an inert surface for the oxidation reaction.
Counter ElectrodePlatinum wire or gauzeElectrochemical SupplierCompletes the electrical circuit.
Reference ElectrodeAg/AgCl or Saturated Calomel Electrode (SCE)Electrochemical SupplierProvides a stable potential reference.
Electrochemical Workstation

A potentiostat/galvanostat is required to control the potential of the working electrode and monitor the current. The setup typically involves a three-electrode system within an electrochemical cell.

Detailed Experimental Protocols

This section outlines the step-by-step procedures for both analytical characterization using cyclic voltammetry and preparative scale synthesis via controlled-potential electrolysis.

Protocol 1: Cyclic Voltammetry for Preliminary Analysis

Cyclic voltammetry (CV) is an essential technique to investigate the electrochemical behavior of 2,5-diethoxy-4-morpholinoaniline and to determine the optimal potential for the preparative scale synthesis.[11][12]

Objective: To determine the oxidation potential of 2,5-diethoxy-4-morpholinoaniline and assess the stability of the oxidized species under specific pH conditions.

Procedure:

  • Prepare the Electrolyte Solution: Prepare a solution of the desired supporting electrolyte (e.g., 0.2 M phosphate buffer for a specific pH) in the chosen solvent system (e.g., water/acetonitrile mixture).[13]

  • Prepare the Analyte Solution: Dissolve a small amount of 2,5-diethoxy-4-morpholinoaniline in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Assemble the Electrochemical Cell:

    • Place the prepared solution into the electrochemical cell.

    • Position the polished working electrode (e.g., glassy carbon), the counter electrode (e.g., platinum wire), and the reference electrode (e.g., Ag/AgCl) in the solution, ensuring they are not in contact.

  • Deoxygenate the Solution: Bubble inert gas (e.g., nitrogen or argon) through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Perform the Cyclic Voltammetry Scan:

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of the aniline (e.g., +1.2 V vs. Ag/AgCl), and then back to the initial potential.

    • Set a scan rate of 50-100 mV/s.[14]

    • Initiate the scan and record the resulting voltammogram (current vs. potential).

  • Analyze the Data: Identify the anodic peak potential (Epa), which corresponds to the oxidation of 2,5-diethoxy-4-morpholinoaniline. The shape of the voltammogram and the presence of any cathodic peaks on the reverse scan will provide information about the reversibility and stability of the oxidized species.

Protocol 2: Controlled-Potential Electrolysis for Preparative Synthesis

Controlled-potential electrolysis (CPE), also known as potentiostatic coulometry, is used for the bulk synthesis of the desired product by maintaining the working electrode at a constant potential.[6]

Objective: To synthesize the oxidized product of 2,5-diethoxy-4-morpholinoaniline on a preparative scale.

Procedure:

  • Determine the Electrolysis Potential: Based on the cyclic voltammetry data, select a potential that is approximately 200 mV more positive than the anodic peak potential (Epa) to ensure a sufficient overpotential for the reaction to proceed at a reasonable rate.[6]

  • Prepare the Electrolyte and Substrate Solution: Prepare a larger volume of the electrolyte solution with the desired pH and dissolve a known quantity of 2,5-diethoxy-4-morpholinoaniline.

  • Assemble the Electrolysis Cell: Use a larger electrochemical cell, often a divided cell with a frit separating the working and counter electrode compartments to prevent the product from being reduced at the counter electrode. Use a high-surface-area working electrode (e.g., platinum gauze or reticulated vitreous carbon) to increase the electrolysis efficiency.[6]

  • Deoxygenate the Solution: As with CV, thoroughly deoxygenate the solution with an inert gas.

  • Initiate Electrolysis:

    • Apply the predetermined potential to the working electrode.

    • Stir the solution continuously to ensure efficient mass transport of the reactant to the electrode surface.[6]

    • Monitor the current over time. The current will decrease exponentially as the starting material is consumed.

  • Determine Reaction Completion: The electrolysis is considered complete when the current drops to a low, steady value (typically <5% of the initial current).

  • Work-up and Product Isolation:

    • Once the electrolysis is complete, switch off the potentiostat.

    • Extract the product from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

  • Product Characterization: Characterize the isolated product using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualization of the Experimental Workflow

Anodic_Oxidation_Workflow cluster_prep Preparation cluster_analysis Analysis & Synthesis cluster_post Post-Synthesis Reagent_Prep Prepare Electrolyte & Analyte Solution Cell_Assembly Assemble 3-Electrode Cell Reagent_Prep->Cell_Assembly Deoxygenation Deoxygenate with N2/Ar Cell_Assembly->Deoxygenation CV Cyclic Voltammetry (CV) Deoxygenation->CV CPE Controlled-Potential Electrolysis (CPE) CV->CPE Determine Epa Workup Product Work-up & Isolation CPE->Workup Characterization Spectroscopic Characterization (NMR, IR, MS) Workup->Characterization

Caption: Experimental workflow for the anodic oxidation of 2,5-diethoxy-4-morpholinoaniline.

Troubleshooting and Key Considerations

  • Electrode Fouling: The surface of the working electrode can become passivated by the formation of a polymeric film, especially during prolonged electrolysis.[15] Regularly polishing the electrode surface between experiments is crucial.

  • Solubility: 2,5-diethoxy-4-morpholinoaniline may have limited solubility in purely aqueous solutions. The use of a co-solvent like acetonitrile can improve solubility.

  • pH Control: The pH of the electrolyte solution is a critical parameter that dictates the reaction pathway.[7] Ensure accurate preparation and buffering of the solution.

  • Reference Electrode Calibration: The potential of the reference electrode should be checked periodically to ensure accurate potential control.

Conclusion

The anodic oxidation of 2,5-diethoxy-4-morpholinoaniline is a powerful and sustainable method for the synthesis of valuable chemical intermediates. By carefully controlling the experimental parameters, particularly the applied potential and the pH of the medium, researchers can selectively generate different products. This application note provides a robust and well-grounded protocol to guide scientists in successfully implementing this electrochemical transformation in their research and development endeavors.

References

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  • Esmaili, R., & Nematollahi, D. (2012). Electrochemical Oxidation of 2, 5-Diethoxy-4-morpholinoaniline in Aqueous Acidic Solutions. Archive of SID.

  • Nematollahi, D., & Esmaili, R. (2019). Electrochemical oxidation of 2,5-diethoxy 4-morpholinoaniline in the presence of thiobarbituric acid: present an ECCCEC Mechanism. ResearchGate.

  • Nematollahi, D., & Esmaili, R. (2011). Electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline in aqueous solutions. Electrochimica Acta, 56(11), 3899-3904.

  • Ghorbani-Vaghei, R., & Veisi, H. (2016). Electrochemical Synthesis of New Quinone-imines with assisted of 4-ethynylaniline and para-toluidine as Nucleophile. ResearchGate.

  • Nematollahi, D., & Esmaili, R. (2012). Mechanistic Study of Electrochemical Oxidation of 4-Morpholinoaniline in Aqueous Solution: Experimental and Theoretical Studies. ResearchGate.

  • Abirami, D., & Krishnamoorthy, T. K. (n.d.). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals.

  • Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471.

  • Nematollahi, D., & Esmaili, R. (2011). Electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline in aqueous solutions. ResearchGate.

  • Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471.

  • Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PubMed.

  • Islam, N., & Nishat, N. (2018). Dataset for the selection of electrolytes for Electropolymerization of aniline. Data in Brief, 19, 226-234.

  • Birdeanu, M., Oprean, L., & Oprean, R. (1998). Voltammetry of Aniline with Different Electrodes and Electrolytes. Croatica Chemica Acta, 71(3), 745-756.

  • Masui, M., & Sayo, H. (1971). Anodic oxidation of amines. Part I. Cyclic voltammetry of aliphatic amines at a stationary glassy-carbon electrode. Journal of the Chemical Society B: Physical Organic, 1593-1596.

  • Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Deakin University.

  • Bacon, J., & Adams, R. N. (1968). Anodic Oxidations of Aromatic Amines. III. Substituted Anilines in Aqueous Media. Journal of the American Chemical Society, 90(24), 6596–6599.

  • Winget, P., Weber, E. J., Cramer, C. J., & Truhlar, D. G. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics, 2(6), 1231–1239.

  • Popović, Z., & Zerihun, T. (2001). Spectroelectrochemistry of Substituted Anilines. ResearchGate.

  • BASi (n.d.). Controlled Potential Electrolysis. BASi.

  • Van Berkel, G. J., & Kertesz, V. (2000). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry, 72(21), 5349–5356.

  • Bouzara, Z., & Benyoucef, A. (2011). Electrochemical polymerization of anilinium hydrochloride. arXiv.

  • Lockhart, J. H., & Chemler, S. R. (2020). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. ACS Sustainable Chemistry & Engineering, 8(4), 1863–1870.

  • Garlyyev, B., & Bandarenka, A. S. (2024). Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. ACS Organic & Inorganic Au.

  • Extance, A. (2022, August 5). Electrochemical ‘game-changer’ could make aniline production greener. Chemistry World.

  • Garlyyev, B., & Bandarenka, A. S. (2024). Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. ACS Organic & Inorganic Au.

  • Protti, M., et al. (2023). Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids. Molecules, 28(6), 2715.

  • Kumara, S. K. A., et al. (2022). Electropolymerization of 6-phenyl-1,3,5-triazine-2,4-diamine on carbon paste electrode for sensitive detection of dopamine and uric acid. Analytical and Bioanalytical Electrochemistry, 14(8), 753-767.

Sources

Use of 2,5-diethoxy-4-morpholinoaniline derivatives as estrogen receptor modulators

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the use of 2,5-diethoxy-4-morpholinoaniline derivatives as estrogen receptor modulators for researchers, scientists, and drug development professionals.

Introduction: The Quest for Tissue-Specific Estrogen Receptor Modulation

Estrogens, primarily 17β-estradiol, are crucial steroid hormones that regulate a vast array of physiological processes in both females and males. Their actions are mediated by two principal estrogen receptors (ERs), ERα and ERβ, which are members of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2][3][4] These two receptor subtypes are encoded by different genes and exhibit distinct tissue distribution patterns, which accounts for the diverse and sometimes opposing effects of estrogens in different parts of the body.[1][5] For instance, ERα signaling is known to drive proliferation in breast and uterine tissues, while ERβ often has anti-proliferative effects in the same tissues.[3]

The critical role of estrogen signaling, particularly through ERα, in the development and progression of approximately 70% of breast cancers has made it a prime therapeutic target.[6][7] This has led to the development of Selective Estrogen Receptor Modulators (SERMs), a class of compounds that exhibit tissue-specific agonist or antagonist activity.[8][9][10] An ideal SERM would exert anti-estrogenic (antagonist) effects in the breast and uterus while displaying estrogenic (agonist) effects in bone to prevent osteoporosis and in the cardiovascular system to maintain a healthy lipid profile.[8][11]

Tamoxifen, a first-generation SERM, has been a cornerstone of breast cancer therapy for decades. However, its agonistic activity in the uterus increases the risk of endometrial cancer, and the frequent development of therapeutic resistance necessitates the search for novel scaffolds.[6][9] The N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline scaffold has emerged as a promising foundation for a new generation of flexible, small-molecule anti-estrogens.[6][7] These compounds are designed to target the ER ligand-binding domain (LBD) and modulate receptor conformation in ways that can overcome existing resistance mechanisms.[7][12]

This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro characterization, and conceptual in vivo evaluation of 2,5-diethoxy-4-morpholinoaniline derivatives as potential SERMs.

Scientific Background: Understanding Estrogen Receptor Signaling

The biological response to a SERM is dictated by its interaction with ERα and ERβ and the subsequent signaling cascades. These pathways are broadly classified as genomic and non-genomic.

  • Classical Genomic Pathway (ERE-Dependent): In the classical model, ligand binding to the ER induces a conformational change, causing the dissociation of heat shock proteins, receptor dimerization (as ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and translocation to the nucleus.[2][13] The dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate transcription.[1][14] The shape of the ligand-receptor complex, particularly the position of helix 12 in the LBD, is critical for determining whether co-activators or co-repressors are recruited.[7][9]

  • Non-Genomic Pathways (ERE-Independent): Estrogen receptors can also regulate gene expression without directly binding to EREs. This can occur through protein-protein interactions with other transcription factors, such as AP-1 and Sp1, in a process known as "transcription factor cross-talk".[1] Furthermore, a subpopulation of ERs located at the cell membrane can initiate rapid, non-genomic signaling cascades, often through G-protein coupled receptors like GPR30.[14] These rapid signals can activate kinase pathways, such as the MAPK/ERK pathway, which in turn can phosphorylate and activate the nuclear ER or other downstream targets, influencing cell proliferation and survival.[15][16]

The ability of a 2,5-diethoxy-4-morpholinoaniline derivative to favor one pathway over another in a specific tissue underlies its potential as a SERM.

Estrogen_Signaling_Pathways cluster_cell Target Cell Ligand SERM / Estrogen MembraneER Membrane ER (e.g., GPR30) Ligand->MembraneER Binding CytosolicER Cytosolic ERα / ERβ + HSPs Ligand->CytosolicER Binding & HSP Dissociation MAPK_ERK MAPK/ERK Pathway MembraneER->MAPK_ERK Rapid Signaling NuclearER_Dimer Nuclear ER Dimer CytosolicER->NuclearER_Dimer Dimerization & Nuclear Translocation MAPK_ERK->CytosolicER Phosphorylation (Ligand-Independent Activation) ERE ERE NuclearER_Dimer->ERE Genomic Pathway AP1 AP-1 Site NuclearER_Dimer->AP1 TF Cross-Talk TargetGene1 Target Gene Transcription ERE->TargetGene1 TargetGene2 Target Gene Transcription AP1->TargetGene2 Response Cellular Response (e.g., Proliferation) TargetGene1->Response TargetGene2->Response

Caption: Overview of Estrogen Receptor signaling pathways.

Application Note 1: Synthesis of 2,5-diethoxy-4-morpholinoaniline Derivatives

Rationale: The synthesis of a focused library of derivatives is the first step in identifying lead compounds. A generalized, multi-step synthetic route allows for the introduction of various substituents to explore the structure-activity relationship (SAR). The following protocol is a representative example based on established organic chemistry principles for the synthesis of substituted morpholines and anilines.[17][18][19]

Workflow Diagram:

Synthesis_Workflow Start 1,4-Dimethoxy-2-nitrobenzene Step1 Nitration Start->Step1 Intermediate1 1,4-Diethoxy-2,5-dinitrobenzene Step1->Intermediate1 Step2 Selective Reduction Intermediate1->Step2 Intermediate2 2,5-Diethoxy-4-nitroaniline Step2->Intermediate2 Step3 Buchwald-Hartwig Amination Intermediate2->Step3 Intermediate3 2,5-Diethoxy-4-morpholino -nitrobenzene Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 FinalProduct 2,5-Diethoxy-4- morpholinoaniline Step4->FinalProduct Binding_Assay_Workflow PrepareReagents Prepare Reagents: - Recombinant ERα or ERβ - Labeled Ligand (e.g., ³H-E2) - Test Compounds (serial dilution) - Assay Buffer Incubate Incubate Components PrepareReagents->Incubate Combine in assay plate Separate Separate Bound/Unbound Ligand (e.g., dextran-coated charcoal) Incubate->Separate After reaching equilibrium Measure Measure Bound Radioactivity (Scintillation Counting) Separate->Measure Analyze Data Analysis: - Plot % Inhibition vs. [Compound] - Non-linear regression - Calculate IC50 Measure->Analyze Proliferation_Assay_Workflow Culture Culture MCF-7 Cells HormoneDeprive Hormone Deprivation: Switch to phenol red-free medium + charcoal-stripped serum (72h) Culture->HormoneDeprive Seed Seed Cells into 96-well Plates HormoneDeprive->Seed Treat Treat Cells: - Vehicle (Control) - E2 (Positive Control) - Compound (Agonist test) - Compound + E2 (Antagonist test) Seed->Treat Incubate Incubate for 6 Days Treat->Incubate Assess Assess Proliferation (e.g., Luminescence, SRB, MTT) Incubate->Assess Analyze Data Analysis: - Normalize to Vehicle Control - Calculate EC50 (Agonist) or IC50 (Antagonist) Assess->Analyze InVivo_Study_Workflow Acclimate Acclimate Female Rats Surgery Ovariectomy (OVX) (or Sham Surgery) Acclimate->Surgery Recovery Post-operative Recovery Period Surgery->Recovery Grouping Randomize into Treatment Groups: - Sham + Vehicle - OVX + Vehicle - OVX + E2 - OVX + Compound Recovery->Grouping Dosing Administer Daily Doses (e.g., 4 weeks) Grouping->Dosing Endpoints Endpoint Analysis Dosing->Endpoints Uterus Uterine Wet Weight Endpoints->Uterus Bone Bone Mineral Density (BMD) Endpoints->Bone Serum Serum Lipid Profile Endpoints->Serum

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Topic: Synthesis and Evaluation of N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline Derivatives as Estrogen Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The estrogen receptor (ER) is a critical therapeutic target in a majority of breast cancers.[1][2] However, the efficacy of established selective estrogen receptor modulators (SERMs) like tamoxifen can be compromised by the development of resistance.[2][3] This necessitates the discovery of novel scaffolds that can effectively modulate ER activity. The N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline scaffold represents a promising class of structurally distinct ER antagonists designed to target the ligand-binding domain (LBD).[1] The morpholine ring is a versatile and privileged pharmacophore in medicinal chemistry, often incorporated to improve potency and pharmacokinetic properties.[4][5] This application note provides a comprehensive guide for the synthesis, purification, and characterization of these compounds, followed by a detailed protocol for evaluating their binding affinity to the estrogen receptor using a competitive radioligand binding assay.

Part I: Synthesis and Characterization of ER Ligands

Rationale for the Synthetic Strategy

The synthesis of the target N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline derivatives is accomplished via a multi-step sequence. The core of the strategy involves the construction of the key intermediate, 2,5-diethoxy-4-morpholinoaniline, followed by a nucleophilic substitution reaction to introduce the desired N-alkyl side chain. This approach allows for modularity, enabling the synthesis of a library of derivatives by simply varying the alkylating agent in the final step.

Overall Synthetic Pathway

The diagram below outlines the proposed synthetic route from a commercially available starting material to the final N,N-dialkylated product.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Reduction cluster_3 Step 4: N-Alkylation A 1,4-Diethoxybenzene B 1,4-Diethoxy-2-nitrobenzene A->B HNO₃ / H₂SO₄ C 4-(2,5-Diethoxyphenyl)morpholine B->C Morpholine, K₂CO₃, DMSO D 2,5-Diethoxy-4-morpholinoaniline (Precursor) C->D Pd/C, H₂ or NH₄HCO₂, MeOH E N,N-dialkylated-2,5-diethoxy- 4-morpholinoaniline (Final Product) D->E R-X (e.g., 4-bromobutanol) DIPEA, Chloroform, Reflux

Caption: Proposed multi-step synthesis of the target compound.

Protocol 1: Synthesis of 2,5-diethoxy-4-morpholinoaniline (Precursor)

This protocol outlines a plausible synthesis for the key aniline precursor. Researchers should perform small-scale trials to optimize conditions.

Materials

Reagent Formula M.W. Quantity Notes
1,4-Diethoxybenzene C₁₀H₁₄O₂ 166.22 10.0 g Starting Material
Nitric Acid (70%) HNO₃ 63.01 ~15 mL Use with extreme caution
Sulfuric Acid (98%) H₂SO₄ 98.08 ~20 mL Use with extreme caution
Morpholine C₄H₉NO 87.12 ~1.5 eq Reagent
Palladium on Carbon (10%) Pd/C - ~5 mol% Catalyst
Ammonium Formate CH₅NO₂ 63.06 ~5 eq Hydrogen Donor

| Solvents | - | - | - | Dichloromethane, Methanol, Ethyl Acetate, Hexane |

Procedure:

  • Step 1: Nitration of 1,4-Diethoxybenzene.

    • Causality: The electron-donating ethoxy groups activate the aromatic ring for electrophilic nitration. The reaction is performed at low temperature to control the exothermic reaction and prevent over-nitration.

    • Slowly add sulfuric acid (20 mL) to a cooled (0 °C) flask. To this, add 1,4-diethoxybenzene (10.0 g).

    • Prepare a nitrating mixture by slowly adding nitric acid (15 mL) to sulfuric acid (15 mL) at 0 °C.

    • Add the nitrating mixture dropwise to the diethoxybenzene solution, maintaining the temperature below 10 °C.

    • Stir for 2-3 hours at room temperature. Monitor progress with Thin Layer Chromatography (TLC).

    • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4-diethoxy-2-nitrobenzene. Purify via column chromatography if necessary.

  • Step 2: Introduction of the Morpholine Moiety.

    • Causality: The nitro group activates the C4 position for nucleophilic aromatic substitution by morpholine.

    • Dissolve the nitrated product in a suitable solvent like DMSO.

    • Add potassium carbonate (~2 eq) and morpholine (~1.5 eq).

    • Heat the mixture (e.g., to 80-100 °C) and stir overnight. Monitor by TLC.

    • After cooling, dilute with water and extract with ethyl acetate. Wash, dry, and concentrate to yield the crude 4-(2,5-diethoxy-4-nitrophenyl)morpholine.

  • Step 3: Reduction of the Nitro Group.

    • Causality: Catalytic transfer hydrogenation using palladium on carbon with ammonium formate as a hydrogen donor is a safe and efficient method for reducing the nitro group to an amine without requiring a high-pressure hydrogen gas apparatus.[6]

    • Dissolve the nitro-morpholine intermediate in methanol.

    • Add 10% Pd/C catalyst (approx. 5 mol% of the substrate weight).

    • Add ammonium formate (~5 eq) in portions. The reaction is often exothermic.

    • Stir at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure. The resulting residue is the crude 2,5-diethoxy-4-morpholinoaniline. Purify by column chromatography (e.g., ethyl acetate/hexane gradient).

Protocol 2: N-Alkylation to Yield Final Product

This protocol is adapted from the synthesis of related compounds BR46 and BR47.[1]

Materials

Reagent Formula M.W. Quantity Notes
2,5-diethoxy-4-morpholinoaniline C₁₄H₂₂N₂O₃ 266.34 1.0 mmol Precursor from Protocol 1
4-Bromobutanol C₄H₉BrO 153.02 10 mmol Alkylating Agent
Diisopropylethylamine (DIPEA) C₈H₁₉N 129.24 0.43 mmol Non-nucleophilic base

| Chloroform | CHCl₃ | 119.38 | 25 mL | Solvent |

Procedure:

  • Add 2,5-diethoxy-4-morpholinoaniline (1 mmol, 266 mg) to a stirring mixture of diisopropylethylamine (DIPEA, 0.43 mmol) and the desired alkylating agent (e.g., 4-bromobutanol, 10 mmol) in 25 mL of chloroform.[1]

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. A large excess of the alkylating agent is used to favor dialkylation.

  • Heat the reaction mixture to reflux and stir overnight.[1]

  • Monitor the reaction progress by TLC using a chloroform/methanol (95%/5%) mobile phase.[1]

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to isolate the desired N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline derivative.

Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential to confirm the chemical structure of the final product. Proton NMR spectra were used to analyze similar compounds.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product.

Part II: Estrogen Receptor Binding Assay

Principle of the Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor.[7] It operates on the principle of competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]17β-estradiol) for a limited number of receptor binding sites. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radiolabeled ligand (the IC₅₀ value), one can infer its binding affinity.[7]

ER Binding Assay Workflow

The following diagram illustrates the key stages of the competitive binding assay.

ER_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_analysis Analysis prep1 Prepare Rat Uterine Cytosol (Source of ER) assay1 Combine Cytosol, [³H]E2, and varying concentrations of Test Compound prep1->assay1 prep2 Prepare Assay Buffer (TEDG) prep2->assay1 prep3 Prepare Ligand Solutions (Radiolabeled E2, Test Compound) prep3->assay1 assay2 Incubate (e.g., 18-24h at 4°C) assay1->assay2 sep1 Add Hydroxylapatite (HAP) Slurry to bind Receptor-Ligand Complexes assay2->sep1 sep2 Wash HAP pellet to remove unbound [³H]E2 sep1->sep2 analysis1 Add Scintillation Cocktail to washed HAP pellet sep2->analysis1 analysis2 Quantify Radioactivity (Counts Per Minute) analysis1->analysis2 analysis3 Plot % Binding vs. [Competitor] and determine IC₅₀ analysis2->analysis3

Caption: Workflow for the competitive estrogen receptor binding assay.

Protocol 3: Competitive Radioligand Binding Assay

This protocol is based on established methods from the National Toxicology Program and the U.S. EPA.[7][8]

3.1: Preparation of Rat Uterine Cytosol

  • Causality: The uterus is a target tissue for estrogen and is a rich source of estrogen receptors. Ovariectomy removes the endogenous source of estrogen, leading to an upregulation of available ERs.

  • Humanely euthanize female Sprague-Dawley rats (85-100 days old) that were ovariectomized 7-10 days prior.[8]

  • Excise the uteri, trim away fat and connective tissue, and place them in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4).[7]

  • Homogenize the tissue in TEDG buffer.

  • Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[7]

  • Transfer the supernatant to ultracentrifuge tubes and centrifuge at 105,000 x g for 60 minutes at 4°C.[7]

  • The resulting supernatant is the cytosol containing the soluble ER protein. Aliquot and store at -80°C until use.[7]

3.2: Assay Execution

  • Prepare serial dilutions of your synthesized test compound and a reference standard (e.g., unlabeled 17β-estradiol) in the assay buffer. Suggested concentration ranges for test chemicals are from 1 x 10⁻¹⁰ M to 3 x 10⁻⁴ M.[7]

  • Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.

  • Assay Tube Setup:

    Tube Type Component 1 Component 2 Component 3 Component 4
    Total Binding Buffer [³H]17β-Estradiol (~1 nM) Cytosol (~50-100 µg protein) -
    Non-specific Binding Buffer [³H]17β-Estradiol (~1 nM) Cytosol Excess unlabeled ligand (e.g., DES)

    | Test Compound | Buffer | [³H]17β-Estradiol (~1 nM) | Cytosol | Test Compound (serial dilutions) |

  • Incubate all tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Causality: Hydroxylapatite (HAP) binds to the receptor protein, allowing for the separation of the receptor-ligand complex from the unbound radioligand via centrifugation.

    • Add a chilled HAP slurry to each tube and incubate on ice with intermittent vortexing.

    • Centrifuge to pellet the HAP. Discard the supernatant containing the unbound [³H]17β-estradiol.

    • Wash the HAP pellet multiple times with buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Add scintillation cocktail to each washed pellet.

    • Measure the radioactivity in each tube using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate the average Counts Per Minute (CPM) for each set of triplicates.

  • Determine the specific binding: Specific Binding = Total Binding CPM - Non-specific Binding CPM.

  • For each concentration of the test compound, calculate the percentage of specific binding relative to the control (which represents 100% binding).

  • Plot the percent specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

  • Use non-linear regression analysis to fit the curve and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol.[7]

A lower IC₅₀ value indicates a higher binding affinity of the test compound for the estrogen receptor. This quantitative data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

Part III: Concluding Remarks

This application note provides a framework for the synthesis and biochemical evaluation of N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline derivatives. The described protocols offer a robust methodology for producing these novel compounds and quantifying their interaction with the estrogen receptor. The data generated from these assays can provide critical insights into the development of new therapeutics for hormone-dependent cancers, particularly those that have developed resistance to current treatments.[1][3] Further studies should focus on cell-based functional assays to determine whether high-affinity binders act as ER agonists or antagonists.

References

  • Bhat, U.G., et al. (2017). Flexible small molecular anti-estrogens with N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline scaffold targets multiple estrogen receptor conformations. Oncotarget, 8(52), 90153–90171. Available at: [Link]

  • National Toxicology Program (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. NTP. Available at: [Link]

  • Bhat, U.G., et al. (2017). Flexible small molecular anti-estrogens with N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline scaffold targets multiple estrogen receptor conformations. PubMed. Available at: [Link]

  • Bhat, U.G., et al. (2017). Flexible small molecular anti-estrogens with N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline scaffold targets multiple estrogen receptor conformations. Taylor & Francis Online. Available at: [Link]

  • U.S. Environmental Protection Agency (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. US EPA. Available at: [Link]

  • Zhang, Q., et al. (2006). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Biological and Pharmaceutical Bulletin, 29(8), 1571-1576. Available at: [Link]

  • Sharma, P.K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Tasso, B., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2093-2141. Available at: [Link]

  • Kumar, P., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

Sources

Application Note: A Step-by-Step Protocol for the Electrochemical Michael Addition of Nucleophiles to In Situ Generated Quinone Diimines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of Michael adducts via the reaction of various nucleophiles with electrochemically generated quinone diimines. Quinone-containing scaffolds are pivotal in medicinal chemistry and materials science, but their synthesis can be challenging.[1][2] This guide details a robust electrochemical method that leverages controlled potential electrolysis to generate highly reactive quinone diimine intermediates in situ from stable precursors, such as p-phenylenediamines. This approach offers significant advantages over traditional chemical oxidation methods, including exceptionally mild reaction conditions, high selectivity, and the avoidance of stoichiometric chemical oxidants. The protocol is designed for researchers, chemists, and drug development professionals, providing not only a step-by-step experimental procedure but also the underlying theoretical principles, setup diagrams, and critical troubleshooting advice to ensure successful implementation.

Introduction and Scientific Context

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3][4][5][6] Quinones and their nitrogenated analogs, quinone imines and diimines, are potent Michael acceptors due to their electron-deficient nature. The resulting adducts are key structural motifs in numerous biologically active compounds and approved pharmaceuticals.[1][7] However, the high reactivity that makes quinone diimines synthetically useful also renders them unstable and difficult to handle.

Traditional methods for their generation often rely on strong chemical oxidants, which can lead to over-oxidation, side reactions, and purification challenges. Electrochemistry offers a powerful and green alternative.[8][9] By precisely controlling the electrode potential, a precursor molecule can be cleanly oxidized to the desired reactive intermediate, which is immediately trapped by a nucleophile present in the reaction mixture. This in situ generation-trapping strategy minimizes the decomposition of the intermediate and enhances product yields.

Quinone imines, in particular, are recognized as a major class of reactive metabolites in drug metabolism, often implicated in adverse drug reactions through their ability to form covalent adducts with biological nucleophiles like proteins and DNA.[10][11] Therefore, understanding and controlling their formation and reactivity is of paramount importance in drug development for synthesizing potential drug candidates and for studying toxicity mechanisms.[10][11]

This guide provides a detailed protocol for performing the Michael addition with an electrogenerated quinone diimine, using controlled potential electrolysis (CPE) as the core technique.

Reaction Mechanism and Electrochemical Principles

The overall transformation involves two primary stages that occur concurrently in a single reaction vessel: the electrochemical generation of the Michael acceptor and its subsequent reaction with the Michael donor.

Stage 1: Electrochemical Oxidation The process begins with the oxidation of a stable precursor, typically a substituted p-phenylenediamine, at the surface of the working electrode. In a two-electron, two-proton process, the precursor is converted into the highly electrophilic quinone diimine.

Stage 2: Michael Addition The in situ generated quinone diimine is a potent electrophile. A suitable nucleophile (the Michael donor), present in the bulk solution, attacks one of the electrophilic carbon atoms of the diimine ring in a conjugate addition fashion.[12] This is followed by tautomerization to regenerate the aromatic system, yielding the final, stable Michael adduct.

The combined mechanistic pathway is illustrated below.

Mechanism cluster_electrode At the Electrode Surface cluster_solution In Solution Precursor p-Phenylenediamine Precursor QuinoneDiimine Reactive Quinone Diimine Intermediate Precursor->QuinoneDiimine -2e⁻, -2H⁺ Nucleophile Michael Donor (e.g., Thiol, Amine) Intermediate Enolate-like Intermediate QuinoneDiimine->Intermediate 1,4-Conjugate Addition Adduct Final Michael Adduct Intermediate->Adduct Tautomerization

Caption: Step-by-step experimental workflow for the electrosynthesis.

Step-by-Step Procedure

Step 1: Solution Preparation & Cell Assembly

  • In a 50 mL flask, dissolve the p-phenylenediamine precursor (e.g., 1 mmol) and the Michael donor (1.2 to 2.0 mmol, slight excess is often beneficial) in 40 mL of the solvent (e.g., MeCN).

  • Add the supporting electrolyte (e.g., TBAPF₆) to a final concentration of 0.1 M and stir until fully dissolved.

  • Assemble the electrochemical cell as shown in the diagram below. Place the working and reference electrodes in one chamber of the H-cell, and the counter electrode in the other. Ensure the glass frit separating the chambers is below the solution level.

  • Transfer the prepared solution into the working electrode chamber. Fill the counter electrode chamber with a solution containing only the solvent and supporting electrolyte (0.1 M).

  • Place a stir bar in the working electrode chamber.

CellSetup cluster_cell Divided H-Cell label_anode Working Compartment WE Working Electrode (e.g., RVC) Solution1 Solution: Precursor + Nucleophile + Electrolyte RE Reference Electrode (e.g., Ag/AgCl) Stirrer Magnetic Stirrer Frit Porous Frit Solution1->Frit label_cathode Counter Compartment CE Counter Electrode (e.g., Pt wire) Solution2 Solution: Solvent + Electrolyte Frit->Solution2 Potentiostat Potentiostat Potentiostat->WE WE Potentiostat->RE RE Potentiostat->CE CE

Caption: Diagram of a typical three-electrode divided electrochemical cell.

Step 2: Deaeration

  • Seal the cell and bubble nitrogen or argon gas through the solution in the working compartment for 15-20 minutes to remove dissolved oxygen, which can interfere with the reaction. Maintain a positive inert atmosphere over the solution for the duration of the experiment.

Step 3: Preliminary Cyclic Voltammetry (CV)

  • Before the bulk electrolysis, perform a cyclic voltammetry scan to determine the precise oxidation potential (Eₚₐ) of the precursor.

  • Scan from a potential where no reaction occurs (e.g., 0 V) to a potential past the first oxidation wave (e.g., +1.2 V vs. Ag/AgCl) and back.

  • The potential for the CPE should be set approximately 200 mV more positive than the observed Eₚₐ to ensure the reaction is controlled by mass transport and proceeds at a reasonable rate. [13] Step 4: Controlled Potential Electrolysis (CPE)

  • Set the potentiostat to the determined potential (e.g., Eₚₐ + 0.2 V).

  • Begin the electrolysis with moderate stirring to ensure efficient mass transport of the precursor to the electrode surface. [13]3. Monitor the current over time. The reaction is complete when the current drops to ~5% of its initial value, indicating that the precursor has been consumed. This can take several hours depending on the scale and setup.

Step 5: Work-up and Purification

  • Once the electrolysis is complete, turn off the potentiostat and disassemble the cell.

  • Combine the solutions from both chambers (or just use the working chamber solution if analysis shows the product is exclusively there).

  • Remove the solvent using a rotary evaporator.

  • Re-dissolve the residue in an organic solvent like ethyl acetate and wash with water or brine to remove the supporting electrolyte.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product using flash column chromatography on silica gel.

Data Presentation and Expected Results

The success of the reaction is highly dependent on the substrates. The following table provides hypothetical yet representative data for the reaction between N,N'-diphenyl-p-phenylenediamine and thiophenol.

ParameterValue
Precursor N,N'-diphenyl-p-phenylenediamine (1.0 mmol)
Nucleophile Thiophenol (1.5 mmol)
Solvent/Electrolyte 40 mL MeCN / 0.1 M TBAPF₆
Oxidation Potential (Eₚₐ from CV) ~ +0.85 V vs. Ag/AgCl
Applied CPE Potential +1.05 V vs. Ag/AgCl
Reaction Time 4-6 hours
Isolated Yield 75-90%
Product Appearance Typically a colored solid
¹H NMR (CDCl₃, δ ppm) Expect disappearance of precursor N-H protons, appearance of S-H (if applicable) or new aromatic signals shifted by the new substituent.
Mass Spec (ESI+) [M+H]⁺ calculated for C₂₄H₂₀N₂S should match the observed value.

Troubleshooting and Key Considerations

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Incorrect applied potential; High cell resistance; Deactivated electrode.Confirm oxidation potential with CV. Ensure the reference electrode is functioning correctly. Polish/clean the working electrode surface. Check all electrical connections.
Low Yield Instability of the quinone diimine; Unwanted side reactions (e.g., polymerization); Product degradation at the counter electrode.Use a divided cell. [14]Increase the concentration of the nucleophile (trap). Ensure the solution is properly deaerated. Lower the reaction temperature.
Electrode Fouling Polymerization or adsorption of product/intermediates on the electrode surface.Use a pulsed electrolysis technique if available. [15]Periodically clean the electrode. Change the solvent to one that better solubilizes all species.
Complex Product Mixture Over-oxidation of precursor or product; Reaction of product at the counter electrode.Set the potential carefully based on CV data. Do not apply an excessive overpotential. Use a divided cell to isolate the anode and cathode processes. [14]

Conclusion

The electrochemical Michael addition provides a sophisticated, mild, and highly efficient method for synthesizing valuable quinone-based adducts. By generating the reactive quinone diimine intermediate in situ, this protocol circumvents issues of instability and side-reactivity common in traditional synthetic routes. The fine control offered by electrochemistry allows for clean conversions and high yields, making it an attractive methodology for applications in medicinal chemistry, drug discovery, and materials science. This protocol serves as a robust starting point for researchers looking to explore this powerful synthetic strategy.

References

  • Pletcher, D., & Wills, R. (2020). Flow Electrolysis Cells for the Synthetic Organic Chemistry Laboratory. Chemical Reviews. [Link]

  • BASi (n.d.). Controlled Potential Electrolysis. BASi Website. [Link]

  • Chemistry Steps (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • BYJU'S (n.d.). Michael Addition Mechanism. BYJU'S. [Link]

  • Wikipedia (2023). Michael addition reaction. Wikipedia. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • ADICHEMISTRY (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. ADICHEMISTRY. [Link]

  • Medeiros, M., et al. (2015). Electrochemically driven Michael reaction: synthesis of hydroquinone thioethers. Organic & Biomolecular Chemistry. [Link]

  • Wang, Y., et al. (2021). Nanoparticle‐mediated the direct arylation of quinones with anilines. ResearchGate. [Link]

  • Mancini, I., et al. (2022). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. MDPI. [Link]

  • ResearchGate (n.d.). The experimental set up for electrolysis process. ResearchGate. [Link]

  • Davarani, S. S. H., et al. (2009). An electrochemical study of the Michael addition reaction of azide ion to electrochemically generated quinones. Tetrahedron. [Link]

  • Sims, J. L., et al. (2024). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. ACS Publications. [Link]

  • Wang, P., et al. (2020). Direct electrochemical synthesis of quinones from simple aromatics and heteroaromatics. Chemical Communications. [Link]

  • Meyer, T. H., et al. (2020). Organic Electrochemistry: Molecular Syntheses with Potential. PubMed Central. [Link]

  • Hughes, T. B., et al. (2018). Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism. NIH National Library of Medicine. [Link]

  • ResearchGate (n.d.). Controlled‐potential electrolysis (CPE) experiments. ResearchGate. [Link]

  • Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. [Link]

  • ResearchGate (2021). A practical, green, and selective approach toward the synthesis of pharmacologically important quinone-containing heterocyclic systems using alumina-catalyzed Michael addition reaction. ResearchGate. [Link]

  • Carreño, M. C., et al. (1999). Direct Synthesis of N-Arylquinone Imine Acetals and Quinol Imines from Acetals. Angewandte Chemie International Edition. [Link]

  • Boudjelel, M., et al. (2024). Electrochemical Generation of Aryl Radicals from Organoboron Reagents Enabled by Pulsed Electrosynthesis. Angewandte Chemie International Edition. [Link]

  • Chichili, V. P. R., et al. (2005). Mechanism of arylating quinone toxicity involving Michael adduct formation and induction of endoplasmic reticulum stress. Proceedings of the National Academy of Sciences. [Link]

  • Eyer, P., et al. (2013). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Chemical Research in Toxicology. [Link]

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Application of Substituted Anilines in Heterocyclic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines are foundational synthons in the construction of a vast array of heterocyclic compounds, which form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The electronic and steric properties of substituents on the aniline ring critically influence reaction pathways and outcomes, providing a powerful tool for molecular design. This guide offers an in-depth exploration of the application of substituted anilines in the synthesis of key heterocyclic systems, including indoles, quinolines, and benzimidazoles. We provide a detailed analysis of reaction mechanisms, practical experimental protocols, and insights into the strategic role of aniline substituents, aiming to bridge theoretical principles with practical laboratory applications for professionals in chemical research and drug development.

PART 1: CORE DIRECTIVE - The Strategic Role of Substituted Anilines in Heterocyclic Chemistry

Substituted anilines are more than just simple starting materials; they are strategic components that allow chemists to exert fine control over complex synthetic transformations. The nature and position of substituents on the aniline ring dictate the nucleophilicity of the amino group and the electron density of the aromatic ring, thereby governing the feasibility, rate, and regioselectivity of cyclization reactions.

  • Modulation of Reactivity: Electron-donating groups (EDGs), such as alkyl (-R) and alkoxy (-OR) groups, enhance the electron density of the aniline ring, activating it towards electrophilic attack and often accelerating cyclization. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups deactivate the ring, which can necessitate harsher reaction conditions or lead to alternative reaction pathways.[1][2]

  • Directing Regioselectivity: The position of substituents is crucial for determining the structure of the final heterocyclic product. An ortho-substituent can sterically hinder or electronically influence the cyclization at that position, while a meta-substituent can lead to different isomers compared to its para-counterpart. Modern synthetic methods also leverage directing groups to achieve otherwise difficult C-H functionalization at specific positions.[1][3][4]

  • Introduction of Functionality: Substituents on the initial aniline can be carried through the synthesis to become key functional groups in the final heterocyclic product, providing points for further diversification or interaction with biological targets.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - Key Syntheses and Protocols

The Fischer Indole Synthesis: Crafting the Privileged Indole Scaffold

The Fischer indole synthesis is a classic and versatile method for constructing indoles, a core motif in a multitude of natural products and pharmaceuticals.[5][6] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically prepared from a substituted aniline and an aldehyde or ketone.[6][7]

Causality in Experimental Choices: The choice of acid catalyst is critical and can range from Brønsted acids (e.g., HCl, H₂SO₄, PPA) to Lewis acids (e.g., ZnCl₂, BF₃).[6] The selection depends on the reactivity of the specific arylhydrazone. Polyphosphoric acid (PPA) is often effective as it serves as both a catalyst and a dehydrating agent at the high temperatures required for the key[8][8]-sigmatropic rearrangement.

Protocol: Synthesis of 7-chloro-2-methylindole

  • Hydrazone Formation: In a 100 mL round-bottom flask, dissolve 3-chloroaniline (1.0 eq) in a mixture of glacial acetic acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 10 °C. Stir for 30 minutes. In a separate flask, dissolve tin(II) chloride dihydrate (2.5 eq) in concentrated hydrochloric acid and cool in an ice bath. Slowly add the diazonium salt solution to the tin(II) chloride solution. The resulting (3-chlorophenyl)hydrazine hydrochloride will precipitate. Filter the solid and wash with a small amount of cold water.

  • Condensation: Combine the crude (3-chlorophenyl)hydrazine hydrochloride (1.0 eq) with acetone (1.5 eq) in ethanol. Add a few drops of glacial acetic acid and reflux the mixture for 1 hour to form the corresponding hydrazone.

  • Cyclization: Remove the ethanol under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone). Heat the mixture to 120-140 °C with stirring for 1-2 hours.

  • Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate. Neutralize the mixture with a saturated sodium bicarbonate solution. Filter the solid, wash thoroughly with water, and dry. The crude 7-chloro-2-methylindole can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography.

Table 1: Influence of Aniline Substituents on Fischer Indole Synthesis

Aniline SubstituentPositionElectronic EffectImpact on Reaction
-OCH₃paraStrong EDGAccelerates reaction, high yield
-CH₃paraEDGAccelerates reaction, good yield
-ClparaEWG (inductive), EDG (resonance)Deactivates ring, moderate yield
-NO₂paraStrong EWGStrongly deactivates, often fails

Diagram 1: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis sub_aniline Substituted Aniline hydrazone Arylhydrazone Intermediate sub_aniline->hydrazone aldehyde_ketone Aldehyde/Ketone aldehyde_ketone->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Heat acid_catalyst Acid Catalyst (e.g., PPA, ZnCl₂) acid_catalyst->rearrangement cyclization_elimination Cyclization & NH₃ Elimination rearrangement->cyclization_elimination indole Substituted Indole cyclization_elimination->indole

Caption: Key stages of the Fischer Indole Synthesis.

The Friedländer Synthesis: A Versatile Route to Quinolines

The Friedländer synthesis is a highly effective method for constructing quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10][11] This reaction is fundamental in the synthesis of antimalarial and anticancer drugs.[10]

Causality in Experimental Choices: The reaction can be catalyzed by either acid or base.[12] Base catalysis is common and proceeds via an initial aldol-type condensation followed by cyclization and dehydration. The choice of catalyst and solvent can influence the reaction rate and yield. Recent advancements have explored the use of solid-supported catalysts for easier workup and improved sustainability.[13]

Protocol: Synthesis of 2-methyl-4-phenylquinoline

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 2-aminobenzophenone (1.0 eq), acetone (3.0 eq), and ethanol.

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide (0.2 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-methyl-4-phenylquinoline.

Diagram 2: Base-Catalyzed Friedländer Annulation

Friedlander_Annulation start_materials 2-Aminoaryl Ketone + α-Methylene Carbonyl aldol_condensation Aldol Condensation start_materials->aldol_condensation base_catalyst Base Catalyst (e.g., KOH) base_catalyst->aldol_condensation enone_intermediate α,β-Unsaturated Ketone aldol_condensation->enone_intermediate michael_addition Intramolecular Michael Addition enone_intermediate->michael_addition cyclodehydration Cyclodehydration michael_addition->cyclodehydration quinoline Substituted Quinoline cyclodehydration->quinoline

Caption: Mechanism of the base-catalyzed Friedländer synthesis.

Benzimidazole Synthesis: Accessing a Key Pharmacophore

Benzimidazoles are a prominent class of heterocycles with a wide spectrum of biological activities, including use as anthelmintics and proton pump inhibitors.[8] A common synthetic route involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivatives.[8][14]

Causality in Experimental Choices: The reaction is typically conducted under acidic conditions to activate the carboxylic acid for nucleophilic attack by the diamine. Polyphosphoric acid (PPA) or strong mineral acids are often used. The reaction proceeds via the formation of an amide intermediate, followed by intramolecular cyclization and dehydration.[8]

Protocol: Synthesis of 2-(4-methoxyphenyl)benzimidazole

  • Reaction Setup: In a 50 mL round-bottom flask, combine o-phenylenediamine (1.0 eq) and 4-methoxybenzoic acid (1.0 eq).

  • Catalyst and Solvent: Add polyphosphoric acid (PPA) (10-15 times the weight of the reactants).

  • Reaction: Heat the mixture to 160-180 °C with mechanical stirring for 3-4 hours. The mixture will become thick as the reaction progresses.

  • Work-up and Purification: Allow the reaction mixture to cool to approximately 100 °C and then carefully pour it into a beaker containing a large volume of crushed ice and water with vigorous stirring. The product will precipitate. Basify the aqueous solution with concentrated ammonium hydroxide to a pH of 8-9 to ensure complete precipitation. Filter the solid, wash extensively with water until the filtrate is neutral, and then dry. The crude product can be purified by recrystallization from an appropriate solvent like ethanol.

Diagram 3: Benzimidazole Synthesis from o-Phenylenediamine

Benzimidazole_Synthesis diamine o-Phenylenediamine condensation Acid-Catalyzed Condensation diamine->condensation carboxylic_acid Carboxylic Acid carboxylic_acid->condensation amide_intermediate Amide Intermediate condensation->amide_intermediate Heat cyclodehydration Intramolecular Cyclodehydration amide_intermediate->cyclodehydration benzimidazole Substituted Benzimidazole cyclodehydration->benzimidazole

Caption: General pathway for benzimidazole formation.

References

  • Tiwari, A., Singh, A., & Tiwari, V. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. Asian Journal of Chemistry, 23, 2823-2824. [Link]

  • Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67. [Link]

  • ResearchGate. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. [Link]

  • Kumar, A., & Sharma, S. (2020). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 10(58), 35359–35377. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. [Link]

  • Cheng, C.-C. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]

  • Suri, S. K. (2009). Pictet-Spengler Isoquinoline Synthesis. In Named Organic Reactions (pp. 592-595). Cambridge University Press. [Link]

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  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

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  • IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Centurion University. Synthesis of isoquinolines. [Link]

  • Humphrey, J. M., et al. (2007). A three-component Fischer indole synthesis. Nature Protocols, 2(9), 2197-2202. [Link]

  • ResearchGate. (a) Synthesis of quinoline from aniline,... | Download Scientific Diagram. [Link]

  • Kumar, A., & Sharma, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13876–13901. [Link]

  • Rosas-Garcia, V. M., Quintanilla-Licea, R., & Longoria, F. E. (1998). The Fischer Indole Synthesis: A Semiempirical Study. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Ma, J.-T., et al. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry, 82(15), 8151–8159. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Beilstein Journals. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). [Link]

  • Oishi, T., et al. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1619–1623. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • NIH. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. [Link]

  • NIH. (2019). Heterocycles in Medicinal Chemistry. [Link]

  • NIH. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

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  • University of Bath's research portal. (2018). SYNTHESIS template v2.0 - Review. [Link]

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Application Note: 2,5-Diethoxy-4-morpholinoaniline as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the applications of 2,5-Diethoxy-4-morpholinoaniline as a versatile building block in organic synthesis, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes, protocols, and the scientific rationale behind the synthetic strategies.

Introduction: Unveiling the Potential of a Multifunctional Scaffolding

2,5-Diethoxy-4-morpholinoaniline, with CAS Number 102576-63-6, is a highly electron-rich aromatic amine. Its unique substitution pattern, featuring two activating ethoxy groups and a tertiary amine in the form of a morpholine ring, makes it a potent nucleophile and a valuable precursor for a variety of chemical transformations. While historically prominent as a diazo component in the synthesis of specialized dyes and pigments, its potential as a versatile building block for creating complex organic molecules, particularly in the realms of medicinal chemistry and materials science, is significant.

The core utility of this molecule stems from the synergistic effects of its functional groups:

  • The Primary Aniline Group: Serves as a primary handle for diazotization, acylation, sulfonylation, and N-alkylation reactions.

  • The Electron-Rich Benzene Ring: The strong activating effects of the diethoxy and morpholino substituents make the aromatic ring highly susceptible to electrophilic substitution and facilitate certain metal-catalyzed reactions.

  • The Morpholine Moiety: Provides increased solubility in organic solvents and can influence the pharmacokinetic properties of derivative compounds in drug discovery applications.

This guide provides a detailed exploration of its synthetic applications, complete with validated protocols and the underlying chemical principles that govern its reactivity.

Physicochemical and Safety Data

A summary of the key properties of 2,5-Diethoxy-4-morpholinoaniline is presented below.

PropertyValueSource
CAS Number 102576-63-6Chemical Supplier Catalogs
Molecular Formula C₁₄H₂₂N₂O₃Calculated
Molecular Weight 266.34 g/mol Calculated
Appearance Typically a light-colored to dark powderSupplier Information
Solubility Soluble in many organic solvents (e.g., DMF, DMSO, CH₂Cl₂, THF)General Chemical Principles

Safety & Handling:

  • Hazard Statements: As with many aniline derivatives, it should be handled as a potentially toxic substance. It may cause skin and eye irritation. Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

PART I: Core Application - Diazotization and Azo Coupling

The most established application of 2,5-diethoxy-4-morpholinoaniline is its use as a diazo component for the synthesis of azo dyes. The high electron density of the ring system enhances the stability of the resulting diazonium salt and facilitates coupling with a wide range of partners.

Workflow for Azo Dye Synthesis

The process involves two main stages: the formation of the diazonium salt and the subsequent coupling with a nucleophilic partner.

Azo_Coupling_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline 2,5-Diethoxy-4- morpholinoaniline Diazonium Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ Aniline->Diazonium Reaction NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazonium Acid Aqueous Acid (HCl, H₂SO₄) 0-5 °C Acid->Diazonium CouplingPartner Coupling Partner (e.g., Naphthol, Aniline derivative) AzoDye Final Azo Compound Ar-N=N-Partner CouplingPartner->AzoDye Reaction Base Base (e.g., NaOH, Pyridine) pH Control Base->AzoDye Diazonium_ref->AzoDye

Caption: Workflow for Azo Dye Synthesis.

Protocol 1: Synthesis of a Disperse Azo Dye

This protocol details the synthesis of a representative azo dye using 2-naphthol as the coupling partner.

Materials:

  • 2,5-Diethoxy-4-morpholinoaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Urea or Sulfamic Acid

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL beaker, suspend 2,5-diethoxy-4-morpholinoaniline (e.g., 2.66 g, 10 mmol) in a mixture of deionized water (50 mL) and concentrated HCl (2.5 mL, ~30 mmol).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt should precipitate.

    • Dissolve sodium nitrite (0.73 g, 10.5 mmol) in a small amount of cold water (5 mL).

    • Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes. Ensure the temperature is strictly maintained below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be clear yellow to brown.

    • To destroy any excess nitrous acid, add a small amount of urea or a few drops of sulfamic acid solution until a drop of the reaction mixture no longer gives a positive test (blue-black color) with starch-iodide paper.

  • Azo Coupling:

    • In a separate 500 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in 50 mL of a 10% aqueous NaOH solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution prepared in Step 1 to the cold 2-naphthol solution with vigorous stirring.

    • A deeply colored precipitate (typically red or violet) should form immediately.

    • Maintain the pH of the mixture in the alkaline range (pH 9-10) by adding more NaOH solution if necessary.

    • Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

    • Dry the solid product in a vacuum oven at 60 °C.

    • Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

PART II: Expansion into Scaffolding for Medicinal Chemistry

Beyond dyes, the aniline group is a key starting point for building more complex molecules with potential biological activity. Acylation and sulfonylation are fundamental transformations to this end.

Protocol 2: N-Acylation to Form an Amide

This protocol describes the synthesis of N-(2,5-diethoxy-4-morpholinophenyl)acetamide, a common step to protect the aniline or introduce new functionality.

Materials:

  • 2,5-Diethoxy-4-morpholinoaniline (1.0 eq)

  • Acetyl Chloride or Acetic Anhydride (1.1 eq)

  • A non-nucleophilic base (e.g., Pyridine or Triethylamine, 1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup:

    • Dissolve 2,5-diethoxy-4-morpholinoaniline (2.66 g, 10 mmol) in 50 mL of DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Add triethylamine (2.1 mL, 15 mmol) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Acylation:

    • Slowly add acetyl chloride (0.78 mL, 11 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 50 mL of saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude amide by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Logical Flow for Advanced Synthesis

The initial aniline can be functionalized and then used in more advanced reactions like metal-catalyzed cross-couplings. This requires the introduction of a handle, such as a halogen, onto the aromatic ring.

Advanced_Synthesis_Flow Start 2,5-Diethoxy-4- morpholinoaniline Protect N-Protection (e.g., Acylation) Start->Protect Step 1 Halogenate Electrophilic Halogenation (e.g., Bromination with NBS) Protect->Halogenate Step 2 CrossCouple Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Halogenate->CrossCouple Step 3 Deprotect N-Deprotection CrossCouple->Deprotect Step 4 FinalProduct Complex Molecular Scaffold Deprotect->FinalProduct Step 5

Caption: Multi-step synthesis pathway.

Protocol 3: Regioselective Bromination of the Aromatic Ring

The highly activated ring can be selectively halogenated. The position ortho to the powerful morpholino group and para to an ethoxy group is the most likely site of substitution.

Materials:

  • N-(2,5-diethoxy-4-morpholinophenyl)acetamide (from Protocol 2) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • Reaction Setup:

    • Dissolve the N-acetylated starting material (e.g., 3.08 g, 10 mmol) in 40 mL of DMF in a flask protected from light.

    • Cool the solution to 0 °C.

  • Bromination:

    • Add NBS (1.87 g, 10.5 mmol) portion-wise over 10 minutes.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Pour the reaction mixture into 200 mL of ice-water with stirring.

    • A precipitate should form. Collect the solid by vacuum filtration.

    • Wash the solid with copious amounts of water to remove DMF and succinimide.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.

This brominated intermediate is now a prime candidate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds, thus dramatically expanding the synthetic utility of the original scaffold.

References

  • General Organic Chemistry Principles: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [URL: https://global.oup.com/academic/product/organic-chemistry-9780199270293]
  • Diazotization and Azo Coupling Reactions: Moody, C., & Whitham, G. (1992). Reactive Intermediates. Oxford University Press. [URL: https://global.oup.
  • Palladium Catalyzed Cross-Coupling Reactions: Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [URL: https://pubs.acs.org/doi/10.1021/cr0505268]
  • CAS Registry Number Information: American Chemical Society, CAS Common Chemistry. [URL: https://commonchemistry.cas.org]

Application Note: Analytical Strategies for Monitoring 2,5-diethoxy-4-morpholinoaniline in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the detection and quantification of 2,5-diethoxy-4-morpholinoaniline, a key intermediate in pharmaceutical synthesis, directly within reaction mixtures. In drug development and manufacturing, rigorous in-process control is paramount for ensuring reaction completion, maximizing yield, and minimizing impurity formation. We present three robust analytical approaches: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection for high-sensitivity quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for real-time reaction monitoring. Each section explains the underlying scientific principles, offers field-tested insights, and provides comprehensive, step-by-step protocols suitable for implementation in research and quality control laboratories.

Introduction: The Importance of In-Process Controls

2,5-diethoxy-4-morpholinoaniline is a substituted aniline derivative incorporating both electron-donating ethoxy groups and a morpholine moiety. Such structures are common pharmacophores and versatile building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The efficiency of synthetic routes producing this intermediate directly impacts the purity and yield of the final API. Therefore, the ability to accurately monitor its formation and consumption in real-time is critical.

This application note addresses the need for reliable analytical methods to track the progress of reactions involving 2,5-diethoxy-4-morpholinoaniline. The described protocols are designed to provide researchers and process chemists with the tools to:

  • Determine reaction kinetics and endpoints.

  • Quantify the target analyte in complex matrices.

  • Identify potential by-products and impurities.

  • Generate reliable data to support process optimization and regulatory filings.

Physicochemical Properties of the Analyte
PropertyValueSource
Chemical Name 2,5-diethoxy-4-(morpholin-4-yl)aniline[3][4]
CAS Number 51963-82-7 (Free Base)[3][]
Molecular Formula C₁₄H₂₂N₂O₃[3]
Molecular Weight 266.34 g/mol [3]
Appearance Light-gray to beige crystalline powder[3]
Melting Point 83-86 °C[3]

Method 1: Reversed-Phase HPLC with UV and Mass Spectrometry (MS) Detection

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone method for analyzing moderately polar, non-volatile organic compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6][7] 2,5-diethoxy-4-morpholinoaniline, with its aromatic ring, is an excellent candidate for this technique. The aniline moiety provides a strong chromophore for UV detection, while a mass spectrometer offers superior selectivity and sensitivity, confirming identity based on the mass-to-charge ratio (m/z).

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane stationary phase provides sufficient hydrophobicity to retain the aniline derivative, allowing for effective separation from more polar starting materials or impurities.

  • Gradient Elution: A gradient of increasing organic solvent (acetonitrile or methanol) is used to elute compounds with a wide range of polarities and to ensure the target analyte elutes as a sharp, symmetrical peak in a reasonable timeframe.[8]

  • Acidified Mobile Phase: A small amount of formic acid is added to the mobile phase to protonate the aniline and morpholine nitrogens. This suppresses silanol interactions with the stationary phase and ensures consistent peak shapes and retention times.

  • Dual Detection (UV/MS): UV provides robust quantification, while MS provides unambiguous identification, a critical feature for complex reaction mixtures where isomers or by-products might co-elute.[8]

Experimental Protocol: HPLC-UV/MS

2.1. Reagents and Materials

  • Acetonitrile (ACN), HPLC Grade or higher

  • Methanol (MeOH), HPLC Grade or higher

  • Water, HPLC Grade (e.g., 18 MΩ·cm)

  • Formic Acid (FA), LC-MS Grade

  • 2,5-diethoxy-4-morpholinoaniline reference standard (>98% purity)

2.2. Standard Preparation

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock standard with a 50:50 mixture of water and methanol to prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

2.3. Sample Preparation

  • Quenching (if necessary): At specified time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting it into a larger volume of a cold solvent (e.g., 900 µL of cold methanol) to stop the reaction.

  • Dilution: Perform a further dilution with 50:50 water:methanol to bring the expected analyte concentration within the calibration range. For example, dilute the quenched sample 1:100.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove particulate matter.

2.4. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260, Waters ACQUITY UPLC, or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C[8]
Injection Volume 2.0 µL
Gradient 5% B to 95% B over 8 min; hold at 95% B for 2 min; return to 5% B over 0.1 min; hold for 1.9 min
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
UV Wavelength 254 nm and 280 nm (monitor both, quantify with the most sensitive)
MS Detector Single Quadrupole or Triple Quadrupole (e.g., Agilent 6120, Waters QDa)
Ionization Mode Electrospray Ionization, Positive (ESI+)
SIR/MRM Ion Expected [M+H]⁺ = 267.2
Capillary Voltage 3500 V
Drying Gas Temp 300 °C[9]

2.5. System Suitability & Validation

  • System Suitability: Before analysis, inject a mid-level standard five times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <2%.

  • Linearity: Plot the peak area versus concentration for the working standards. The correlation coefficient (R²) should be ≥0.999.

  • Trustworthiness: The protocol's validity is ensured by running a blank (diluent) and a quality control (QC) sample with each analytical batch to check for carryover and verify the accuracy of the calibration curve.

HPLC-UV/MS Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Reaction Aliquot B Quench & Dilute A->B C Filter (0.22 µm) B->C D HPLC Injection C->D E C18 Column Separation D->E F UV Detection (Quantification) E->F G ESI-MS Detection (Identification) E->G H Data Processing & Reporting F->H G->H

Caption: Workflow for HPLC-UV/MS analysis of 2,5-diethoxy-4-morpholinoaniline.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While the target analyte has a relatively high boiling point, it may be amenable to GC analysis. However, polar functional groups (like the primary amine) can cause peak tailing and poor chromatographic performance.[7] Derivatization is often employed to block these polar sites, increasing volatility and improving peak shape.[10][11]

Causality Behind Experimental Choices:

  • Derivatization (Optional but Recommended): Reacting the primary amine with a silylating agent (e.g., BSTFA) or an acylating agent can significantly improve its thermal stability and volatility. An alternative, specific to the morpholine moiety, is nitrosation under acidic conditions to form a stable N-nitrosomorpholine derivative, which is highly suitable for GC-MS analysis.[10][11][12] This provides an orthogonal method to HPLC.

  • Temperature Programming: A gradual increase in the oven temperature is essential to first separate volatile components of the reaction mixture at lower temperatures and then elute the higher-boiling analyte and its derivatives.

  • Electron Impact (EI) Ionization: EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns.[12] This fragmentation "fingerprint," available in mass spectral libraries, provides a high degree of confidence in compound identification.

Experimental Protocol: GC-MS

3.1. Reagents and Materials

  • Ethyl Acetate, GC Grade

  • Dichloromethane, GC Grade

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 0.1 M

  • Anhydrous Sodium Sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for silylation)

3.2. Sample Preparation (Nitrosation Derivatization)

  • Extraction: Withdraw 200 µL of the reaction mixture. Add 1 mL of water and 1 mL of dichloromethane. Vortex thoroughly and centrifuge to separate the layers. Collect the organic layer.

  • Derivatization: To 2.0 mL of an aqueous solution of the analyte (or an extracted sample redissolved in an acidic buffer), add 200 µL of 0.1 M HCl and 200 µL of saturated sodium nitrite solution.[10][11]

  • Heating: Vortex the mixture and heat at 40°C for 5 minutes.[11]

  • Extraction: After cooling, add 0.5 mL of dichloromethane, vortex for 1 minute, and allow the layers to separate.[10][11]

  • Drying & Injection: Transfer the organic (bottom) layer to a GC vial containing a small amount of anhydrous sodium sulfate. Inject 1 µL into the GC-MS.

3.3. Instrumentation and Conditions

ParameterRecommended Setting
GC-MS System Agilent 7890/5977, Shimadzu GCMS-QP2020, or equivalent
Column HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temp. 250 °C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Oven Program Initial 100 °C, hold 2 min; ramp at 15 °C/min to 280 °C, hold 5 min[12]
MS Transfer Line 280 °C[12]
Ion Source Temp. 230 °C[12]
Ionization Mode Electron Impact (EI), 70 eV
Mass Range Scan m/z 40-500
GC-MS Workflow with Derivatization

GCMS_Workflow cluster_analysis GC-MS Analysis A Reaction Aliquot B Liquid-Liquid Extraction A->B C Derivatization (e.g., Nitrosation) B->C D Organic Phase Extraction C->D E GC-MS Injection D->E F HP-5ms Column Separation E->F G EI Ionization & Fragmentation F->G H Mass Analysis (Quadrupole) G->H I Data Processing (Library Search) H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted anilines via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this fundamental purification technique. Anilines, as a class of compounds, present unique challenges due to their polarity, basicity, and susceptibility to oxidation. This resource provides in-depth, field-proven insights to help you navigate these complexities and achieve high-purity crystalline products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing robust, validated solutions.

Problem 1: My substituted aniline "oiled out" instead of crystallizing.

Question: I dissolved my crude substituted aniline in a hot solvent, but upon cooling, it separated as an oil/liquid layer instead of forming solid crystals. What is happening and how can I fix this?

Answer:

"Oiling out" is a common issue where the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the concentration of the solute is excessively high, leading to a rapid loss of solubility upon cooling.[2] The presence of significant impurities can also depress the melting point of the mixture, exacerbating this problem.[2] An oil phase is undesirable because it tends to trap impurities and solvent, leading to poor purification.[1]

Solutions:

  • Reheat and Add More Solvent: The simplest first step is to reheat the solution to redissolve the oil. Then, add a small amount of additional hot solvent to lower the saturation point.[3] Allow the solution to cool much more slowly.

  • Lower the Solution Temperature Before Cooling: Dissolve your compound in the minimum amount of boiling solvent, then let the solution cool slightly (a few degrees below the boiling point) before you set it aside for slow cooling. This can prevent the initial supersaturation from being so high that it favors oil formation.

  • Change the Solvent System:

    • Single Solvent: Choose a solvent with a lower boiling point. For many anilines, ethanol, methanol, or aqueous mixtures are good starting points.[4]

    • Solvent Pair: This is often the most effective solution. Dissolve the aniline in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, but miscible with the good solvent) dropwise until the solution becomes slightly cloudy (turbid).[5][6] Add a few more drops of the good solvent to clarify the solution, and then allow it to cool slowly. A common and effective pair for anilines is ethanol/water.[4][7]

  • Induce Crystallization at a Higher Temperature: Before the solution cools to the temperature at which it oils out, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[8] This provides a nucleation site for crystal growth to begin before the oiling-out temperature is reached.

Problem 2: No crystals are forming, even after the solution has cooled completely.

Question: My substituted aniline dissolved perfectly in the hot solvent, but the solution remains clear upon cooling, even in an ice bath. What should I do?

Answer:

The failure of crystals to form from a cooled, supersaturated solution is a common problem that can arise from several factors, the most frequent being the use of excessive solvent.[3][9]

Solutions:

  • Induce Crystallization:

    • Scratching: Vigorously scratch the inside of the flask at the meniscus with a glass stirring rod.[8] This can create microscopic scratches on the glass surface that serve as nucleation points for crystal growth.[10]

    • Seed Crystals: Add a tiny crystal of the pure compound (if available) or a small amount of the original crude material to the cooled solution.[8] This provides a template for crystal lattice formation.

    • Evaporation Trick: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a small crystalline residue on the rod. Re-insert the rod into the solution to introduce these micro-crystals as seeds.[8][10]

  • Reduce Solvent Volume: If induction techniques fail, it is highly likely that too much solvent was used.[3][8] Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-50%) and then allow it to cool again.

  • Utilize a Lower Temperature Bath: If an ice-water bath (~0 °C) is ineffective, try a bath with a lower temperature, such as a salt-ice bath, which can reach temperatures down to -10 °C.[10]

Problem 3: My starting aniline and/or recrystallization solution is highly colored (yellow, brown, or black).

Question: My substituted aniline is supposed to be a white or off-white solid, but it is dark and dissolves to give a colored solution. How can I remove these colored impurities?

Answer:

Anilines are notoriously susceptible to air oxidation, which produces highly colored, often polymeric, impurities.[11][12] The amino group makes the aromatic ring electron-rich and thus prone to oxidation.[11] These impurities can become trapped in the crystal lattice, resulting in a discolored final product.

Solutions:

  • Use Activated Charcoal (Decolorizing Carbon): After dissolving your crude aniline in the minimum amount of hot solvent, remove the flask from the heat source and add a small amount (typically 1-2% of the solute weight) of activated charcoal to the solution.[5][13] Swirl the flask and gently reheat to boiling for a few minutes. The activated charcoal will adsorb the colored impurities onto its high-surface-area matrix.

  • Perform a Hot Filtration: The fine particles of charcoal must be removed from the hot solution before it cools. This is achieved through a hot filtration step.[14][15] It is critical to keep the solution, funnel, and receiving flask hot during this process to prevent premature crystallization of your product.[6][14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my substituted aniline?

The ideal recrystallization solvent should dissolve the aniline completely when hot but only sparingly when cold.[16]

  • Initial Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates include ethanol, methanol, water, ethyl acetate, and toluene, or mixtures like ethanol/water and toluene/hexane.[4][17]

  • Polarity Matching: Consider the overall polarity of your substituted aniline. The "like dissolves like" principle is a useful starting point.[9] For instance, more polar anilines (e.g., those with hydroxyl or nitro groups) will likely dissolve better in more polar solvents like alcohols.

  • Solvent Pairs: Using a solvent pair is a powerful technique.[6] A good pair consists of a "soluble" solvent and a "sparingly soluble" or "insoluble" solvent that are miscible with each other.[16][18] This allows for fine-tuning of the solubility to achieve optimal crystal formation.

Solvent Selection Workflow

start Select Potential Solvents (Polar & Non-Polar) test_rt Test Solubility of Small Sample at Room Temp start->test_rt dissolves_rt Fully Dissolves test_rt->dissolves_rt Yes insoluble_rt Insoluble or Slightly Soluble test_rt->insoluble_rt No consider_pair Consider for Solvent Pair dissolves_rt->consider_pair Use as 'Good' Solvent test_hot Heat Sample with Solvent insoluble_rt->test_hot dissolves_hot Fully Dissolves test_hot->dissolves_hot Yes insoluble_hot Does Not Dissolve test_hot->insoluble_hot No ideal_solvent Ideal Single Solvent Found dissolves_hot->ideal_solvent insoluble_hot->consider_pair Use as 'Poor' Solvent bad_solvent Discard Solvent insoluble_hot->bad_solvent

Caption: Decision workflow for selecting a recrystallization solvent.

Q2: My aniline is an oil at room temperature. Can I still purify it by recrystallization?

If the aniline itself is a liquid, it cannot be purified by standard recrystallization. However, it is common to convert the liquid aniline into a solid salt derivative, such as the hydrochloride or oxalate salt, which can then be readily recrystallized.[4][19] After purification, the salt can be neutralized with a base to regenerate the pure liquid aniline.

Q3: How can I minimize the oxidation of my aniline during the recrystallization process?

Oxidation is a key concern.[11] While activated charcoal can remove existing colored impurities, preventing their formation is also important.

  • Work Quickly: Minimize the time the aniline is kept at high temperatures in the presence of air.

  • Inert Atmosphere: For highly sensitive anilines, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[11][12] This displaces oxygen and prevents oxidation.[12]

  • Storage: Store purified anilines in a cool, dark place under an inert atmosphere to maintain their purity.[20]

Experimental Protocol: General Recrystallization of a Substituted Aniline

This protocol outlines the key steps for purifying a solid substituted aniline using a single solvent system with a hot filtration step.

Materials:

  • Crude substituted aniline

  • Recrystallization solvent (pre-determined)

  • Activated charcoal

  • Erlenmeyer flasks (x2)

  • Stemless or short-stemmed funnel[15]

  • Fluted filter paper[14]

  • Heating source (hot plate or steam bath)

  • Watch glass

  • Büchner funnel and filter flask for vacuum filtration

Procedure:

  • Dissolution:

    • Place the crude substituted aniline in an Erlenmeyer flask.

    • In a separate flask, heat the recrystallization solvent to its boiling point.

    • Add the minimum amount of hot solvent to the crude solid in portions, with swirling, until the solid just dissolves.[16]

  • Decolorization (if necessary):

    • Remove the solution from the heat. Add a spatula-tip of activated charcoal.[13]

    • Swirl and reheat the mixture to a gentle boil for 2-3 minutes.

  • Hot Filtration:

    • Set up the hot filtration apparatus: Place a stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.

    • Heat the receiving flask with a small amount of solvent to allow hot vapors to warm the funnel.[6][14]

    • Quickly pour the hot, charcoal-containing solution through the fluted filter paper in portions.[15]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[15] Slow cooling is crucial for the formation of large, pure crystals.[21]

    • Once at room temperature, you may place the flask in an ice bath for 15-20 minutes to maximize the yield of crystals.[15]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[5][9]

  • Drying:

    • Allow the crystals to dry completely on the filter paper under vacuum or in a desiccator.[5] Ensure all solvent is removed, as residual solvent will affect the melting point and yield calculation.[9]

Recrystallization Workflow Diagram

cluster_prep Preparation cluster_filter Purification cluster_crystal Crystallization cluster_isolate Isolation dissolve 1. Dissolve Crude Aniline in Minimum Hot Solvent charcoal 2. Add Activated Charcoal (if solution is colored) dissolve->charcoal hot_filter 3. Perform Hot Filtration to Remove Insolubles charcoal->hot_filter cool 4. Cool Filtrate Slowly to Form Crystals hot_filter->cool ice_bath 5. Further Cool in Ice Bath (to maximize yield) cool->ice_bath vac_filter 6. Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry

Caption: Step-by-step workflow for a typical recrystallization.

References

  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd . Available at: [Link]

  • 1.5E: Hot Filtration - Chemistry LibreTexts . Available at: [Link]

  • Recrystallization and hot filtration - Safrole . Available at: [Link]

  • Purification by Recrystallization - CUNY . Available at: [Link]

  • Recrystallization . Available at: [Link]

  • Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University . Available at: [Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation . Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts . Available at: [Link]

  • Guide for crystallization . Available at: [Link]

  • 3.5: Inducing Recrystallization - Chemistry LibreTexts . Available at: [Link]

  • Recrystallization1 . Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York . Available at: [Link]

  • Inducing Crystallization by Nucleation - Chemical Education Xchange . Available at: [Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen - ACS Publications . Available at: [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit . Available at: [Link]

  • 3.5E: Initiating Crystallization - Chemistry LibreTexts . Available at: [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate . Available at: [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit . Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube . Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester . Available at: [Link]

  • Purify and dry aniline? : r/chemistry - Reddit . Available at: [Link]

  • Oiling Out in Crystallization - Mettler Toledo . Available at: [Link]

  • Use of additives for inhibition and promotion of crystallization . Available at: [Link]

  • Recrystallization - Single Solvent . Available at: [Link]

  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit . Available at: [Link]

  • Recrystallization using two solvents - YouTube . Available at: [Link]

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Technical Support Center: Electrochemical Oxidation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the electrochemical oxidation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aniline electrochemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Common Side Reactions & Experimental Issues

The electrochemical oxidation of anilines is a versatile synthetic tool, but it is often accompanied by side reactions that can impact product yield, purity, and electrode performance. This section provides a structured approach to identifying, understanding, and mitigating these common issues.

Issue 1: Rapid Electrode Fouling and Passivation

Q: My electrode (e.g., glassy carbon, platinum) quickly becomes coated with an insoluble film during the electrochemical oxidation of aniline, leading to a rapid decrease in current and loss of activity. What is happening and how can I prevent it?

A: This is a classic case of electrode fouling caused by the electropolymerization of aniline on the electrode surface. The initial oxidation of aniline generates radical cations that can couple to form dimers, oligomers, and ultimately, an insulating polyaniline (PANI) film.[1][2]

The electropolymerization of aniline is an autocatalytic process that proceeds through the following general steps[1]:

  • Initiation: Oxidation of the aniline monomer at the anode to form an aniline radical cation.

  • Propagation: Coupling of radical cations to form dimers and oligomers. These oligomers are also electroactive and can be further oxidized.

  • Film Formation: The growing polymer chain becomes insoluble in the electrolyte and deposits on the electrode surface.

The structure and properties of the PANI film are highly dependent on experimental conditions. In acidic media, a conductive, green emeraldine salt form is typically produced. However, at higher pH or potentials, non-conductive and passivating films can form.[3][4]

  • Optimize the Solvent and Electrolyte:

    • pH Control: Electrochemical polymerization of aniline is most favorable in acidic electrolytes (pH < 3).[3][4] At higher pH, the formation of non-conjugated, insulating oligomers is more likely.[3]

    • Solvent Choice: While aqueous solutions are common, organic solvents like acetonitrile can be used and may alter the properties of the resulting polymer film.[2][3] The choice of solvent can influence the solubility of oligomers and the morphology of the polymer film.[5][6]

  • Control the Electrochemical Parameters:

    • Potential Control: Avoid excessively high anodic potentials. High potentials can lead to overoxidation of the polymer, forming insulating degradation products.[7][8][9] Use cyclic voltammetry to identify the oxidation potential of the aniline derivative and operate at a potential just sufficient to initiate the desired reaction.

    • Pulsed Potential Techniques: Instead of applying a constant potential, consider using pulsed amperometry or potential scanning techniques. This can help to control the rate of polymer growth and reduce fouling.

  • Electrode Surface Modification:

    • Pre-treating the electrode surface or using modified electrodes can sometimes inhibit strong adsorption of the polymer. However, for many applications, a clean, unmodified electrode is preferred.

  • Lower Monomer Concentration: Reducing the concentration of the aniline substrate can slow down the rate of polymerization.

  • Flow Cell Electrolysis: For preparative scale synthesis, a flow cell can be used to continuously expose a fresh electrode surface or to remove the product from the electrode vicinity before significant polymerization occurs.

  • Sacrificial Anode: In some setups, a sacrificial anode that is more easily oxidized than aniline can be employed, although this is less common for fine chemical synthesis.

Issue 2: Formation of Undesired Dimerization and Oligomerization Products

Q: I am trying to achieve a specific transformation of the aniline moiety, but I am observing a complex mixture of soluble oligomers and dimers in my reaction mixture. How can I control the selectivity of the reaction?

A: The formation of soluble dimers and oligomers is a common side reaction that competes with the desired transformation. The initial aniline radical cation is a key intermediate that can undergo several coupling pathways.[2][10]

The aniline radical cation can couple in different ways, leading to various isomeric dimers[10]:

  • Head-to-tail coupling: Forms p-aminodiphenylamine.

  • Tail-to-tail coupling: Forms benzidine.

  • Head-to-head coupling: Forms hydrazobenzene.

The predominant coupling pathway is influenced by factors such as the substitution pattern on the aniline ring, the pH of the medium, and the solvent system.[10][11] For example, in acidic aqueous media, head-to-tail coupling is often favored, while in non-aqueous media like acetonitrile, different product distributions may be observed.[10]

  • pH and Solvent Optimization:

    • pH: The pH of the electrolyte can significantly influence the reaction pathway.[12][13][14] Systematic screening of pH is recommended to find the optimal conditions for the desired transformation.

    • Solvent System: The choice of solvent (e.g., aqueous vs. organic) and the supporting electrolyte can alter the reactivity of the radical cation intermediate.[5][6][15] Protic versus aprotic solvents will have a significant impact.

  • Substituent Effects:

    • The electronic and steric nature of substituents on the aniline ring will direct the coupling reactions. Electron-donating groups tend to stabilize the radical cation, potentially favoring polymerization, while bulky ortho substituents may hinder certain coupling pathways.[11][16]

  • Mediated Electrochemical Synthesis:

    • Consider using a redox mediator. A mediator can be oxidized at the electrode and then homogeneously oxidize the aniline in the bulk solution. This can sometimes provide better selectivity compared to direct heterogeneous electron transfer at the electrode surface.

To effectively troubleshoot, it is crucial to identify the undesired products.

  • Sample Preparation: At the end of the electrolysis, carefully extract the reaction mixture with an appropriate organic solvent.

  • Chromatographic Separation: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the components of the mixture.

  • Spectroscopic Identification: Couple the chromatographic separation with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structures of the major side products.[17][18] On-line techniques like Electrochemistry/Electrospray Mass Spectrometry (EC/ES-MS) can provide real-time information on the soluble products formed.[18]

Issue 3: Overoxidation and Degradation of Products

Q: My desired product, or the initially formed polyaniline film, appears to be degrading upon prolonged electrolysis or at high potentials, leading to a loss of conductivity and the formation of colored byproducts. What is causing this degradation?

A: This phenomenon is known as overoxidation. It occurs when the desired product or the conductive polyaniline is subjected to excessively high anodic potentials, leading to irreversible chemical changes and degradation.[7][8]

For polyaniline, overoxidation involves the conversion of the conductive emeraldine form to the fully oxidized, non-conductive pernigraniline state.[1] Further oxidation can lead to the hydrolysis of imine linkages in the polymer backbone, resulting in the formation of benzoquinone and other degradation products.[9][19] This breaks the conjugation of the polymer, leading to a loss of conductivity and electrochemical activity.[8][19]

G

  • Precise Potential Control:

    • Use a potentiostat to maintain the electrode potential at a value that is sufficient for the desired oxidation but below the onset potential for overoxidation.

    • Determine the optimal potential window using cyclic voltammetry. Observe the potential at which the polymer's redox peaks begin to decrease or disappear over successive cycles, as this indicates degradation.

  • Limit Electrolysis Time:

    • For preparative electrolysis, monitor the reaction progress (e.g., by chromatography) and stop the electrolysis once the starting material is consumed to avoid prolonged exposure of the product to oxidative conditions.

  • Electrolyte Composition:

    • The presence of certain anions or additives in the electrolyte can sometimes influence the stability of the oxidized species. While less common, exploring different supporting electrolytes could offer a solution.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for the electrochemical oxidation of aniline? A1: The optimal pH is highly dependent on the desired outcome. For electropolymerization to form conductive polyaniline, a highly acidic medium (pH < 3) is generally required.[3][4] However, for other synthetic transformations, the optimal pH may be different and needs to be determined experimentally, as pH affects the speciation of aniline and the stability of intermediates.[12][13]

Q2: What are the common byproducts of aniline oxidation besides polyaniline? A2: Common byproducts include soluble dimers and oligomers such as p-aminodiphenylamine, benzidine, and hydrazobenzene.[10][11] At higher potentials or under certain conditions, degradation products like benzoquinones can be formed.[9][19][20] In some cases, azobenzene has also been detected.[17][21]

Q3: How can I characterize the polymer film formed on my electrode? A3: A combination of techniques is recommended:

  • Cyclic Voltammetry (CV): To assess the electrochemical activity and stability of the film.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and bonding structure of the polymer.[1]

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the polymer film.

  • Electrochemical Impedance Spectroscopy (EIS): To measure the conductivity and charge-transfer resistance of the film.[22]

Q4: Can substituted anilines also undergo these side reactions? A4: Yes, substituted anilines are also prone to electropolymerization and the formation of various coupling products. The nature and position of the substituent will significantly influence the rate of reaction, the structure of the resulting polymer or oligomers, and the oxidation potential.[5][11][23][24]

Experimental Protocols

Protocol 1: Cyclic Voltammetry for Determining the Optimal Potential Window
  • Prepare the Electrolyte: Dissolve the supporting electrolyte (e.g., 0.5 M H₂SO₄) in the chosen solvent (e.g., deionized water).

  • Prepare the Analyte Solution: Add the aniline derivative to the electrolyte solution at a typical concentration of 1-10 mM.

  • Set up the Electrochemical Cell: Use a three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deaerate the Solution: Bubble an inert gas (e.g., nitrogen or argon) through the solution for 15-20 minutes to remove dissolved oxygen.

  • Run the CV:

    • Scan the potential from a value where no reaction occurs (e.g., 0 V vs. Ag/AgCl) to a potential sufficiently positive to observe the oxidation of the aniline.

    • Reverse the scan to a negative potential.

    • Perform multiple cycles to observe the growth of any polymer film and to check for any decrease in peak currents, which would indicate fouling or degradation.

  • Analyze the Voltammogram:

    • Identify the onset potential of aniline oxidation.

    • Note the potentials of any redox peaks corresponding to the polymer film.

    • Observe the potential at which degradation begins (i.e., where peak currents start to decrease with cycling).

    • The optimal potential for synthesis is typically slightly above the onset potential for the desired reaction but below the potential for significant overoxidation.

G

Quantitative Data Summary

ParameterTypical Range/ValueEffect on Side Reactions
pH < 3 for polymerizationHigher pH can lead to non-conjugated oligomers and different side products.[3][4]
Aniline Concentration 1 mM - 0.5 MHigher concentrations increase the rate of polymerization and fouling.
Oxidation Potential Varies by derivativePotentials that are too high cause overoxidation and degradation.[7][9]
Solvent Aqueous, AcetonitrileAffects solubility of intermediates and polymer morphology.[5][6]

References

  • Hussain, F. & Kumar, A. (2003). Mechanism of oxidative electropolymerization of aniline. ResearchGate. [Link]

  • Holze, R. (2021). Overoxidation of Intrinsically Conducting Polymers. MDPI. [Link]

  • Stejskal, J. (2011). Electrochemical Polymerization of Aniline. SciSpace. [Link]

  • Lyman, W. J., et al. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts. [Link]

  • Azman, N. H. N., et al. (2022). The effects of overoxidation on the morphological and electrical properties of polyaniline (pani) based solid polymer electrolyte (spe). Malaysian Journal of Microscopy. [Link]

  • Unknown Author. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. [Link]

  • Li, Y., et al. (2003). Aniline degradation by electrocatalytic oxidation. Chemosphere. [Link]

  • Stejskal, J. (2011). (PDF) Electrochemical Polymerization of Aniline. ResearchGate. [Link]

  • Munir, A., et al. (1994). Factors affecting the electropolymerization of aniline from aqueous solutions. IEEE Xplore. [Link]

  • Zhang, L., et al. (2017). The resistance to over-oxidation for polyaniline initiated by the resulting quinone-like molecules. ResearchGate. [Link]

  • Wang, H., et al. (2016). [Influence of pH on Kinetics of Anilines Oxidation by Permanganate]. Huan Jing Ke Xue. [Link]

  • Bhuvaneshwari, D. S. & Elango, K. P. (2006). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. Zeitschrift für Naturforschung B. [Link]

  • Azman, N. H. N., et al. (2022). View of THE EFFECTS OF OVEROXIDATION ON THE MORPHOLOGICAL AND ELECTRICAL PROPERTIES OF POLYANILINE (PANI) BASED SOLID POLYMER ELECTROLYTE (SPE). Malaysian Journal of Microscopy. [Link]

  • Mruthunjaya, A. K. V. & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]

  • Li, Y., et al. (2003). Aniline degradation by electrocatalytic oxidation. ResearchGate. [Link]

  • Zhou, F. & Van Berkel, G. J. (1995). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry. [Link]

  • Wang, J., et al. (2014). Electrochemical detection of aniline: An electrochemically initiated reaction pathway. ResearchGate. [Link]

  • Zhang, L., et al. (2017). The resistance to over-oxidation for polyaniline initiated by the resulting quinone-like molecules. ResearchGate. [Link]

  • Wang, H., et al. (2016). Influence of pH on Kinetics of Anilines Oxidation by Permanganate. ResearchGate. [Link]

  • Paik, W. K., et al. (1995). Real-Time Impedance Measurements during Electrochemical Experiments and Their Application to Aniline Oxidation. Analytical Chemistry. [Link]

  • Bhuvaneshwari, D. S. & Elango, K. P. (2006). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. ResearchGate. [Link]

  • Sun, G., et al. (2019). Oxidation Kinetics of Anilines by Aqueous Permanganate and Effects of Manganese Products: Comparison to Phenols. PubMed. [Link]

  • Stejskal, J., et al. (2020). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. MDPI. [Link]

  • Trchová, M., et al. (2019). The First Products of Aniline Oxidation – SERS Spectroelectrochemistry. ResearchGate. [Link]

  • Mruthunjaya, A. K. V. & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. OUCI. [Link]

  • Mruthunjaya, A. K. V. & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Deakin University research repository. [Link]

  • Andrade, L. S., et al. (2017). Electrochemical oxidation of aniline at boron-doped diamond electrodes. ResearchGate. [Link]

  • Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. RSC Publishing. [Link]

  • Isborn, C. M., et al. (2011). Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. PubMed. [Link]

  • Abirami, D. & Krishnamoorthy, T. K. (2012). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. [Link]

  • Bukowska, J. & Jackowska, K. (2008). (PDF) Spectroelectrochemistry of Substituted Anilines. ResearchGate. [Link]

  • Unknown Author. (n.d.). Bromination of Aniline (video). Khan Academy. [Link]

  • Unknown Author. (n.d.). Voltammetry of Aniline with Different Electrodes and Electrolytes. Unknown Source. [Link]

  • Benito, A., et al. (2016). Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment. Scilit. [Link]

  • Bacon, J. & Adams, R. N. (1968). Anodic Oxidations of Aromatic Amines. III. Substituted Anilines in Aqueous Media. ElectronicsAndBooks. [Link]

  • Mruthunjaya, A. K. V. & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC - NIH. [Link]

  • Yang, Y., et al. (2011). Dual-electrode oxidation used for aniline degradation in aqueous electrolyte. PubMed. [Link]

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Technical Support Center: Troubleshooting Guide for Pd-Catalyzed Amination of Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Palladium-Catalyzed Amination of Aryl Halides, a cornerstone of modern synthetic chemistry more formally known as the Buchwald-Hartwig amination.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

I. Catalyst System and Reaction Setup

Question 1: My reaction is sluggish or shows no conversion. What are the first things to check?

Answer: When a Buchwald-Hartwig amination fails, the root cause often lies within the catalyst system or the reaction environment. Here’s a systematic checklist to begin your troubleshooting:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are anhydrous and deoxygenated.[5] Standard Schlenk techniques are highly recommended.

  • Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[2] This reduction is often facilitated by the phosphine ligand or the amine itself.[2] However, this process can be unreliable.[6] Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined precatalyst that readily generates the active catalyst.[6][7]

  • Ligand Integrity: The phosphine ligands, especially the bulky, electron-rich ones crucial for this reaction, can be susceptible to oxidation.[8] Ensure your ligand is pure and has been stored under an inert atmosphere.

  • Solvent and Reagent Purity: Trace impurities in solvents or starting materials can poison the catalyst. Use freshly distilled or high-purity anhydrous solvents.

Question 2: I'm observing significant side products, such as hydrodehalogenation of my aryl halide. What's happening?

Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination.[1] This occurs via a β-hydride elimination pathway from the palladium amide intermediate.

Causality: This side reaction is particularly prevalent with:

  • Primary Amines: Primary amines are more prone to this side reaction.[9]

  • Sub-optimal Ligands: The first generation of ligands, like P(o-tolyl)₃, were less effective at preventing this side reaction, especially with primary amines.[1]

Solutions:

  • Ligand Selection: Employ modern, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[8] These ligands create a bulky environment around the palladium center that favors reductive elimination to form the C-N bond over β-hydride elimination.

  • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

Question 3: How do I choose the right palladium source and ligand for my specific substrates?

Answer: The choice of catalyst system is critical and depends heavily on the nature of your aryl halide and amine.[10] There is no one-size-fits-all solution, but here are some guiding principles based on "generations" of catalyst development:

Catalyst GenerationTypical Ligand(s)Scope & Characteristics
First Generation P(o-tolyl)₃Effective for secondary amines and aryl bromides. Prone to side reactions with primary amines.[1]
Bidentate Ligands BINAP, DPPFImproved reactivity for primary amines and allowed for the use of aryl iodides and triflates.[1][11]
Bulky, Electron-Rich Monophosphine Ligands XPhos, SPhos, RuPhos, BrettPhosBroadest scope, enabling the coupling of aryl chlorides and a wide variety of amines, including challenging substrates.[1][8]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrHighly active catalysts, particularly for challenging couplings like those involving aryl chlorides.[12]

Pro-Tip: For primary amines, ligands like BrettPhos have shown excellent performance.[2] For secondary amines, RuPhos is often a good starting point.[2] For challenging substrates like heteroaryl chlorides, specialized ligands or NHC-based catalysts may be necessary.[10][13]

II. The Role of the Base and Solvent

Question 4: My reaction isn't working, and I suspect the base is the issue. How do I select the appropriate base?

Answer: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine to form the palladium amide complex.[3][4] The choice of base is a balance between reactivity and functional group compatibility.

BasepKaH (approx.)AdvantagesDisadvantages
NaOtBu 19Highly reactive, often allows for lower catalyst loadings and faster reactions.[2][7]Incompatible with base-sensitive functional groups like esters and nitro groups.[2]
LiHMDS 26Tolerates protic functional groups (e.g., alcohols, primary amides). Useful for reactions at lower temperatures.[2]Air-sensitive solid. Can be incompatible with some functional groups at higher temperatures.[2]
Cs₂CO₃, K₃PO₄ 10-12Excellent functional group tolerance.[2]Often require higher catalyst loadings and longer reaction times.[2] Can be difficult to stir on a large scale.[2]

Key Insight: For reactions with weak bases like carbonates, the deprotonation step can be rate-limiting.[11] In such cases, the physical properties of the base, such as particle size, can significantly impact the reaction rate.[11][14] Using finely ground cesium carbonate, for instance, can accelerate the reaction.[11]

Question 5: What is the best solvent for my Buchwald-Hartwig amination, and what solvents should I avoid?

Answer: The solvent influences the solubility of reagents and intermediates, and can also coordinate to the palladium catalyst, affecting its activity.[15]

  • Commonly Used Solvents: Toluene, dioxane, THF, and t-butanol are frequently used.[2][7] Toluene is often preferred for reactions involving aryl iodides to help precipitate the iodide salt byproduct, which can inhibit the catalyst.[7][16]

  • Greener Alternatives: In recent years, more environmentally friendly solvents like 2-MeTHF and CPME have been shown to be effective.[7][17]

  • Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit the reaction.[7]

Troubleshooting Tip: Insolubility is a common and often underestimated cause of reaction failure.[7] If you suspect solubility issues, consider using a solvent mixture or a different solvent system altogether.

III. Substrate-Specific Issues

Question 6: I'm trying to couple an aryl chloride, but the reaction is very slow or doesn't work at all. What can I do?

Answer: Aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[6]

Solutions:

  • Advanced Catalysts: This is where the third generation of bulky, electron-rich monophosphine ligands (like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are essential.[1][13] These ligands promote the challenging oxidative addition of the aryl chloride.

  • Higher Temperatures: Reactions with aryl chlorides often require higher temperatures to proceed at a reasonable rate.

  • Change the Halide: If possible, converting the aryl chloride to the corresponding bromide or iodide will make the reaction significantly easier.[6]

Question 7: My reaction with an aryl iodide is giving low yields. I thought iodides were more reactive?

Answer: While the C-I bond is weaker, making oxidative addition faster, aryl iodides can present a unique problem.[7] The iodide anion generated during the reaction can form unreactive palladium-iodide dimer complexes, effectively taking the catalyst out of the catalytic cycle.[2]

Solution:

  • Solvent Choice: Running the reaction in a less polar solvent like toluene can help mitigate this issue.[2][7][16] The resulting inorganic iodide salt is less soluble in toluene and precipitates out, preventing it from inhibiting the catalyst.

Question 8: I need to synthesize a primary aniline, but the reaction keeps forming the diarylamine. How can I achieve monoarylation?

Answer: The primary arylamine product is often more reactive than the starting ammonia equivalent, leading to a second amination reaction that forms the diarylamine.

Solutions:

  • Ammonia Surrogates: A common strategy is to use an ammonia equivalent, such as benzophenone imine or a silylamide.[1][16] These reagents couple once with the aryl halide, and the resulting product can then be easily hydrolyzed to yield the desired primary aniline.

  • Ligand Control: Certain ligands have been developed to favor the formation of primary anilines. For example, specific Josiphos-type ligands have been used for the direct coupling of ammonia.[1] More recently, the KPhos ligand has shown great promise for the selective synthesis of primary arylamines using aqueous ammonia.[18][19]

IV. Experimental Workflow and Catalytic Cycle

The following diagram illustrates a typical experimental workflow for a Buchwald-Hartwig amination reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Dry and Inert Reaction Vessel (e.g., Schlenk flask) add_solids Add Pd Source, Ligand, Base, and Aryl Halide prep_vessel->add_solids purge Evacuate and Backfill with Inert Gas (3x) add_solids->purge add_liquids Add Anhydrous, Degassed Solvent and Amine purge->add_liquids Under positive inert gas pressure heat_stir Heat to Desired Temperature with Vigorous Stirring add_liquids->heat_stir monitor Monitor Progress (TLC, LC-MS, GC-MS) heat_stir->monitor cool_quench Cool to RT and Quench (e.g., with aq. NH4Cl) monitor->cool_quench Upon completion extract Extract with Organic Solvent cool_quench->extract dry_concentrate Dry, Filter, and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(AmineH)]+X- oa_complex->amine_complex Amine Coordination (Amine-H) amide_complex L-Pd(II)(Ar)(Amine) amine_complex->amide_complex Deprotonation (+ Base, - Base-H+X-) amide_complex->pd0 Reductive Elimination (Product: Ar-Amine)

Sources

Technical Support Center: Managing the Stability of Quinone Diimine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinone diimine (QDI) intermediates. QDIs are highly reactive electrophiles that play a crucial role in various chemical and biological processes, including drug metabolism, dye formation, and the synthesis of heterocyclic compounds.[1] Their inherent instability, however, presents significant experimental challenges. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help you effectively manage the stability of QDI intermediates in your experiments.

Section 1: Understanding Quinone Diimine Instability

Quinone diimines are characterized by a cyclohexadiene-1,4-diimine or a cyclohexadiene-1,2-diimine core. Their high reactivity stems from the electrophilic nature of the imine carbons and the potential for the molecule to undergo various reactions to achieve a more stable aromatic state. The stability of a QDI is influenced by several factors, including its substitution pattern, the reaction medium's pH, temperature, and the presence of nucleophiles.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of quinone diimine intermediates.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • Disappearance of the starting material (e.g., a p-phenylenediamine derivative) without the formation of the expected product.

  • Formation of a complex mixture of unidentifiable products.

  • Observation of dark, tarry materials in the reaction vessel.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Decomposition of the QDI Intermediate QDIs are highly susceptible to hydrolysis, especially at non-optimal pH. They can also polymerize or react with themselves, particularly at higher concentrations.Control pH: The kinetics of QDI reactions are highly pH-dependent. For instance, the formation of Bandrowski's base from p-phenylenediamine oxidation is favorable at a pH greater than 8.[2] It is crucial to buffer your reaction mixture to the optimal pH for your specific transformation. Low Temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) to minimize the rate of decomposition and side reactions.[3] In Situ Generation and Use: Whenever possible, generate and use the QDI intermediate in situ without isolation. This minimizes handling and exposure to conditions that promote decomposition.
Inappropriate Oxidizing Agent The choice and concentration of the oxidizing agent are critical. A too-weak oxidant will result in incomplete conversion, while a too-strong or non-selective oxidant can lead to over-oxidation and side product formation.Select an Appropriate Oxidant: Common oxidizing agents for generating QDIs from phenylenediamines include ferricyanide, silver oxide, and lead dioxide. The choice will depend on your specific substrate and reaction conditions. Optimize Stoichiometry: Carefully titrate the amount of oxidizing agent to ensure complete conversion of the starting material without being in large excess. Monitor the reaction closely by TLC or HPLC-UV.[4]
Presence of Unwanted Nucleophiles Residual water, alcohols, or other nucleophilic impurities in your solvents or reagents can react with the highly electrophilic QDI, leading to undesired byproducts.Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use, especially when working with highly reactive QDIs. Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.
Issue 2: Formation of Unexpected Side Products

Symptoms:

  • Isolation of products with molecular weights corresponding to dimers, trimers, or adducts with solvent or other species in the reaction mixture.

  • Complex chromatograms (HPLC, GC-MS) with multiple peaks.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Self-Condensation/Polymerization The electrophilic QDI can react with the unoxidized starting material (a nucleophilic aromatic amine) or with itself to form oligomers and polymers. The formation of Bandrowski's base is a classic example of this.[2]Control Stoichiometry and Addition Rate: Add the oxidizing agent slowly to a solution of the phenylenediamine to maintain a low concentration of the QDI at any given time, thus minimizing self-reaction. Use a Trapping Agent: If the goal is to study the QDI or its subsequent reactions, include a suitable nucleophilic trapping agent in the reaction mixture from the start to intercept the QDI as it is formed.
Reaction with Nucleophiles As potent Michael acceptors, QDIs readily react with a wide range of nucleophiles.[5] This includes common laboratory solvents and reagents.Choose Solvents Carefully: Avoid nucleophilic solvents like alcohols if they are not intended to participate in the reaction. Aprotic solvents such as acetonitrile, dichloromethane, or THF are often preferred. Purify Reagents: Ensure all starting materials and reagents are free from nucleophilic impurities.
Cycloaddition Reactions Ortho-quinone diimines, in particular, can act as dienes or dienophiles in cycloaddition reactions, leading to the formation of heterocyclic products.Understand the Reactivity of Your QDI: Be aware of the potential for cycloaddition reactions based on the structure of your QDI and the other components in your reaction mixture. This knowledge can help in predicting and identifying potential side products.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to generate a quinone diimine intermediate?

A1: The most common method is the oxidation of the corresponding p-phenylenediamine or o-phenylenediamine derivative.[6] The choice of oxidizing agent is crucial and depends on the substrate. Mild oxidants like silver(I) oxide are often used for sensitive substrates. For more robust systems, stronger oxidants like lead dioxide or potassium ferricyanide can be employed. Due to their instability, it is highly recommended to generate QDIs in situ for immediate use in subsequent reactions.

Q2: How can I monitor the formation and consumption of my quinone diimine intermediate?

A2: Quinone diimines are often intensely colored, allowing for visual monitoring of the reaction progress. For quantitative analysis, UV-Vis spectroscopy is a powerful tool, as QDIs typically possess strong chromophores with distinct absorption maxima.[3][7] High-performance liquid chromatography (HPLC) with UV-Vis detection is also an excellent method for monitoring the reaction, allowing for the simultaneous tracking of the starting material, the QDI intermediate, and any products or byproducts.[4][7]

Q3: What are the best conditions for storing a quinone diimine, if isolation is necessary?

A3: Isolation of quinone diimines is generally discouraged due to their instability. If you must isolate a QDI, it should be done rapidly at low temperatures. The purified compound should be stored as a solid at low temperatures (ideally -20°C or below), under an inert atmosphere (argon or nitrogen), and protected from light. Storage in solution is not recommended.

Q4: What are the most effective trapping agents for quinone diimines?

A4: The choice of trapping agent depends on the desired adduct and the reaction conditions. Thiols are highly effective nucleophiles for trapping QDIs. Glutathione (GSH) and N-acetylcysteine (NAC) are commonly used in biological studies to trap reactive QDI metabolites.[8][9] For synthetic purposes, a wide range of nucleophiles can be used, including amines, alcohols, and carbanions. The efficiency of trapping will depend on the nucleophilicity of the trapping agent and its concentration relative to other competing nucleophiles.

Q5: How does pH affect the stability of quinone diimines?

A5: The stability of quinone diimines is highly pH-dependent. In acidic solutions, the imine nitrogens can be protonated, which can increase their susceptibility to hydrolysis. In strongly basic solutions, other decomposition pathways may be favored. The optimal pH for stability is typically in the neutral to slightly basic range, but this can vary significantly depending on the specific structure of the QDI.[2] It is essential to empirically determine the optimal pH for your system.

Section 4: Key Experimental Protocols

Protocol 1: In Situ Generation and Trapping of a p-Quinone Diimine

This protocol describes the in situ generation of a p-quinone diimine from a p-phenylenediamine derivative and its subsequent trapping with a nucleophile.

Materials:

  • N,N'-disubstituted-p-phenylenediamine

  • Silver(I) oxide (Ag₂O), freshly prepared or from a reliable commercial source

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nucleophilic trapping agent (e.g., N-acetylcysteine)

  • Anhydrous, aprotic solvent (e.g., acetonitrile or dichloromethane)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N,N'-disubstituted-p-phenylenediamine (1 equivalent) and the nucleophilic trapping agent (1.5-2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, prepare a slurry of silver(I) oxide (2-3 equivalents) and anhydrous sodium sulfate (as a drying agent) in the same anhydrous solvent.

  • Slowly add the silver(I) oxide slurry to the cooled solution of the phenylenediamine and trapping agent over 30-60 minutes.

  • Monitor the reaction progress by TLC or HPLC-UV, observing the consumption of the starting phenylenediamine and the formation of the trapped adduct. The reaction mixture will likely develop a deep color upon formation of the QDI.

  • Once the starting material is consumed (typically 1-3 hours), filter the reaction mixture through a pad of Celite® to remove the silver salts and sodium sulfate.

  • Wash the filter cake with a small amount of the anhydrous solvent.

  • The filtrate, containing the trapped adduct, can then be concentrated under reduced pressure and purified by an appropriate method (e.g., column chromatography).

Protocol 2: Monitoring QDI Formation by UV-Vis Spectroscopy

This protocol outlines a general procedure for monitoring the formation of a QDI from its precursor using UV-Vis spectroscopy.

Materials:

  • p-Phenylenediamine derivative

  • Oxidizing agent

  • Appropriate buffered solution or solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the p-phenylenediamine derivative in the chosen buffer or solvent.

  • Record the UV-Vis spectrum of the starting material to identify its absorbance maxima.

  • In a quartz cuvette, initiate the reaction by adding a known amount of the oxidizing agent to the solution of the p-phenylenediamine derivative.

  • Immediately place the cuvette in the spectrophotometer and begin recording spectra at regular time intervals (e.g., every 30 seconds or 1 minute).

  • Monitor the decrease in the absorbance of the starting material and the increase in absorbance at the wavelength corresponding to the QDI. The QDI's λmax can be identified as a new, growing peak in the spectrum.

  • The kinetic data can be used to determine the rate of formation of the QDI under the specific experimental conditions.

Section 5: Visualization of Key Pathways

Formation and Reaction of a p-Quinone Diimine

The following diagram illustrates the general pathway for the formation of a p-quinone diimine from a p-phenylenediamine and its subsequent reaction with a nucleophile or self-condensation to form a trimer like Bandrowski's Base.

G cluster_formation QDI Formation cluster_trapping Nucleophilic Trapping cluster_side_reaction Side Reaction (Self-Condensation) PPD p-Phenylenediamine QDI p-Quinone Diimine (Reactive Intermediate) PPD->QDI -2e⁻, -2H⁺ Oxidant Oxidizing Agent (e.g., [O]) Adduct Stable Adduct QDI->Adduct Dimer_int Dimeric Intermediate QDI->Dimer_int QDI->Dimer_int Nucleophile Nucleophile (e.g., R-SH) PPD_nuc p-Phenylenediamine (as nucleophile) Trimer Trimer (e.g., Bandrowski's Base) Dimer_int->Trimer + QDI, + [O]

Caption: Formation of a p-quinone diimine and its subsequent reaction pathways.

Experimental Workflow for QDI Trapping

The following diagram illustrates a typical experimental workflow for the in situ generation and trapping of a quinone diimine intermediate.

G start Start prep Prepare Solution: p-Phenylenediamine + Trapping Agent in Anhydrous Solvent start->prep cool Cool to 0 °C prep->cool add_oxidant Slowly Add Oxidizing Agent (e.g., Ag₂O) cool->add_oxidant monitor Monitor Reaction (TLC / HPLC-UV) add_oxidant->monitor filter Filter to Remove Solid Byproducts monitor->filter purify Concentrate and Purify the Trapped Adduct filter->purify end End purify->end

Sources

Technical Support Center: Purification of Polar Aromatic Amines by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar aromatic amines by column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific class of compounds. Polar aromatic amines, due to their basicity and polarity, often present unique purification hurdles on standard silica gel columns. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve optimal separation.

Troubleshooting Guide: Common Issues and Solutions

The purification of polar aromatic amines can be fraught with challenges, from poor recovery to misshapen peaks. This section addresses the most common problems in a question-and-answer format, providing not just solutions, but the underlying principles to empower your method development.

Problem 1: My polar aromatic amine is streaking or "tailing" on the TLC plate and column.

Q: Why is my compound tailing and how can I achieve sharp, symmetrical peaks?

A: Peak tailing is a frequent issue when purifying basic compounds like polar aromatic amines on standard silica gel.[1][2][3] The root cause lies in the chemical interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5][6][7] This acid-base interaction leads to strong, sometimes irreversible, adsorption of the amine to the stationary phase, causing it to elute slowly and asymmetrically.[4][7]

To counteract this, the acidic sites on the silica must be neutralized or "deactivated."[7][8] This is typically achieved by adding a small amount of a basic modifier to the mobile phase.[4][7][9]

Solutions at a Glance:

SolutionTypical ConcentrationKey Considerations
Triethylamine (TEA) 0.1 - 2% (v/v)Effective in less polar solvent systems like hexane/ethyl acetate.[4][8] Can be challenging to remove from the final product.
Ammonia (in Methanol) 7N solution in MethanolUsed with more polar solvent systems like dichloromethane/methanol.[4][8] The ammonia effectively competes with the amine for the acidic sites.[8]
Pyridine Small percentageCan also be used as a competing base.[9]

A logical workflow for troubleshooting peak tailing is outlined below:

G start Problem: Peak Tailing with Polar Aromatic Amine check_silica Is standard silica gel the stationary phase? start->check_silica add_modifier Add a basic modifier to the mobile phase (e.g., 0.5% TEA or NH3 in MeOH). check_silica->add_modifier Yes run_tlc Run a TLC with the modified mobile phase. add_modifier->run_tlc observe_tlc Observe the spot shape. Is it symmetrical? run_tlc->observe_tlc proceed_column Proceed with column chromatography using the modified mobile phase. observe_tlc->proceed_column Yes alternative_sp Consider an alternative stationary phase. observe_tlc->alternative_sp No basic_alumina Basic Alumina alternative_sp->basic_alumina amine_silica Amine-functionalized Silica alternative_sp->amine_silica reversed_phase Reversed-Phase (C18) Silica alternative_sp->reversed_phase

Caption: Troubleshooting workflow for peak tailing.

Problem 2: My compound is irreversibly stuck on the column; I have very low or no recovery.

Q: I loaded my polar aromatic amine onto the column, but it's not eluting, even with a highly polar mobile phase. What's happening and what can I do?

A: This is a more extreme case of the interaction described in Problem 1. The strong acid-base interaction between your basic amine and the acidic silica gel can lead to irreversible adsorption.[4] If the interaction is strong enough, even highly polar solvents may not be sufficient to displace your compound.

Immediate Troubleshooting Steps:

  • "Flush" with a Modified Eluent: Try to wash the column with a solvent system containing a higher concentration of a basic modifier (e.g., 5-10% of 7N ammonia in methanol). This may be enough to displace the bound amine.

  • Check Compound Stability: It's also possible your compound is degrading on the acidic silica.[9][10] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica.

For future purifications, consider these preventative strategies:

  • Deactivate the Silica Gel Beforehand: You can pre-treat the silica gel to neutralize the acidic sites before packing the column.[4] A common method involves making a slurry of the silica in a solvent containing triethylamine, then filtering and drying it before use.[11]

  • Switch to a Different Stationary Phase: This is often the most robust solution for amines that are particularly problematic on silica.[9]

    • Basic Alumina: This is a more basic support and can be an excellent alternative for basic compounds.[4]

    • Amine-functionalized Silica: This stationary phase has amine groups bonded to the silica surface, creating a more basic environment and minimizing unwanted interactions with basic analytes.[4][9]

    • Reversed-Phase (C18) Silica: For very polar amines, reversed-phase chromatography can be a powerful tool.[4][9] In this technique, a non-polar stationary phase is used with a polar mobile phase (like water/acetonitrile or water/methanol).[12] Adjusting the pH of the mobile phase is crucial for controlling retention in reversed-phase.[13][14][15][16]

G start Problem: Compound Stuck on Column (Low/No Recovery) stability_check Is the compound stable on silica? (Perform 2D TLC test) start->stability_check degradation Compound is degrading. Avoid silica gel. stability_check->degradation No stable Compound is stable. stability_check->stable Yes alternative_sp Switch to an alternative stationary phase. degradation->alternative_sp deactivate_silica Use deactivated silica gel or add a basic modifier to the eluent. stable->deactivate_silica alumina Basic Alumina alternative_sp->alumina amine_silica Amine-functionalized Silica alternative_sp->amine_silica reversed_phase Reversed-Phase (C18) alternative_sp->reversed_phase

Caption: Decision tree for low compound recovery.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for on my analytical TLC before running the column?

A1: For optimal separation, aim for an Rf value of 0.2-0.4 for your target compound on the analytical TLC plate using the intended mobile phase.[17] An Rf in this range generally ensures that the compound will have a good retention time on the column, allowing for effective separation from impurities.

Q2: Can I use a gradient elution for my polar aromatic amine?

A2: Yes, a gradient elution, where you gradually increase the polarity of the mobile phase during the chromatography run, is often very effective.[18] This is particularly useful when your crude mixture contains compounds with a wide range of polarities.[18] Start with a less polar solvent system that elutes the non-polar impurities, and then slowly increase the proportion of the more polar solvent to elute your target amine and any other more polar impurities.

Q3: My polar aromatic amine also has an acidic functional group (it's amphoteric). How does this change my purification strategy?

A3: Compounds with both acidic and basic functional groups (zwitterions) can be particularly challenging to purify on silica gel because they can exist in an ionized state regardless of the mobile phase additives.[19]

  • Reversed-Phase Chromatography: This is often the best approach. By carefully controlling the pH of the aqueous mobile phase with buffers, you can often find a pH where the compound is neutral and will chromatograph well.[13][19]

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be very effective for zwitterionic compounds.

  • Protecting Groups: In some cases, it may be beneficial to protect either the amine or the acid functionality, perform the chromatography on the less polar derivative, and then deprotect the functional group.

Q4: How do I choose between wet and dry loading of my sample?

A4: The choice between wet and dry loading depends on the solubility of your crude sample.

  • Wet Loading: This is suitable when your sample is readily soluble in the initial, less polar mobile phase.[20] The sample is dissolved in a minimal amount of this solvent and carefully pipetted onto the top of the column.[17][20]

  • Dry Loading: This method is preferred when your sample has poor solubility in the starting eluent or when you have a large amount of crude material.[20] The sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder.[17][20] This powder is then carefully added to the top of the packed column.[17][20]

Experimental Protocols

Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel
  • In a fume hood, weigh out the required amount of silica gel for your column into a round-bottom flask.

  • Prepare a solution of 2% triethylamine in a suitable solvent (e.g., ethyl acetate).

  • Add the triethylamine solution to the silica gel to form a slurry.

  • Stir the slurry for 15-30 minutes.[11]

  • Filter the silica gel using a Büchner funnel.

  • Wash the silica gel with the pure solvent (without triethylamine) to remove the excess base.

  • Dry the silica gel thoroughly under vacuum. The deactivated silica is now ready for column packing.

Protocol 2: General Column Chromatography Procedure for a Polar Aromatic Amine
  • Mobile Phase Selection: Using analytical TLC, determine the optimal mobile phase composition that gives your target compound an Rf of 0.2-0.4. Remember to include a basic modifier (e.g., 0.5% TEA) in your test solvents.[17]

  • Column Packing: Pack a glass column with silica gel (either standard or deactivated) using your chosen initial mobile phase (the "wet slurry" method is common). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Load your sample onto the column using either the wet or dry loading method as appropriate.

  • Elution: Begin eluting the column with the initial mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.[18]

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified polar aromatic amine.[17]

References

  • Vertex AI Search. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science.
  • BenchChem. (2025). Troubleshooting purification of tertiary amine compounds by column chromatography.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • University of Bath. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • LCGC International. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Purification of 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered during the synthesis and purification of 2,5-diethoxy-4-morpholinoaniline. Our focus is on practical, evidence-based solutions to common impurity issues, ensuring the integrity of your research and development efforts.

I. Understanding the Synthesis and Potential Impurities

The synthesis of 2,5-diethoxy-4-morpholinoaniline typically involves a multi-step process. A plausible synthetic route, for the purpose of understanding impurity formation, is the nitration of 1,4-diethoxybenzene, followed by a second substitution to introduce the morpholine ring, and finally, reduction of the nitro group to the desired aniline. Each of these steps presents a potential for the formation of byproducts.

Troubleshooting Guide: Common Impurities and Their Origins
Impurity IDImpurity NamePotential Origin
IMP-01 2,5-Diethoxy-nitrobenzeneIncomplete morpholine substitution or incomplete reduction of the nitro group.
IMP-02 4-Nitro-1,2-diethoxybenzeneStarting material from an incomplete reaction in the morpholine substitution step.
IMP-03 Over-alkylated byproductsReaction of the aniline product with residual alkylating agents if the synthesis involves O-alkylation steps.
IMP-04 Oxidized impurities (colored)Air oxidation of the aniline product, which is common for electron-rich aromatic amines.
IMP-05 Starting materialsUnreacted 1,4-diethoxybenzene or morpholine carried through the synthetic sequence.

II. Purification Strategies: A Deep Dive

The purification of 2,5-diethoxy-4-morpholinoaniline can be challenging due to its basic nature and potential for oxidation. Below, we explore the most effective purification techniques.

A. Recrystallization: The First Line of Defense

Recrystallization is a powerful technique for purifying solid compounds by separating a product from its impurities based on differences in solubility.[1]

FAQ 1: My recrystallized 2,5-diethoxy-4-morpholinoaniline is still impure. What can I do?

  • Solvent Selection is Key: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic amines, consider a mixed solvent system. A good starting point is a polar solvent in which the compound is soluble (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane).

  • Consider an Acidic Solvent: For basic compounds like anilines, using organic acids such as acetic acid, or mixtures with other solvents, can be effective.[2] This can sometimes lead to the formation of an adduct that crystallizes out, which can then be neutralized.

  • Salt Formation for Purification: You can convert the aniline to its hydrochloride salt by treating a solution of the crude product with HCl in an organic solvent like diethyl ether or dioxane.[3] The salt will often precipitate in high purity and can be filtered off. The free base can then be regenerated by treatment with a mild base.

Experimental Protocol: Recrystallization via HCl Salt Formation

  • Dissolve the crude 2,5-diethoxy-4-morpholinoaniline in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in the same solvent (or a miscible one) dropwise while stirring.

  • Observe the precipitation of the hydrochloride salt.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by filtration and wash with a small amount of cold solvent.

  • To regenerate the free base, dissolve the salt in water and add a base (e.g., sodium bicarbonate solution) until the solution is basic.

  • Extract the pure aniline with an organic solvent, dry the organic layer, and evaporate the solvent.

B. Column Chromatography: For Challenging Separations

Column chromatography is an essential tool for purifying aniline derivatives, especially when dealing with impurities of similar polarity.

FAQ 2: Why does my compound streak or "tail" on a silica gel column?

Aniline derivatives are basic and can interact strongly with the acidic silanol groups on the surface of silica gel.[4] This strong interaction leads to poor separation, resulting in tailing of the compound's band on the column.[4]

FAQ 3: How can I prevent tailing during silica gel chromatography?

To minimize unwanted interactions with silica gel, add a small amount of a basic modifier, such as triethylamine (Et₃N), to the eluent at a concentration of 0.1-2% (v/v).[5] The triethylamine competes with the aniline for the acidic sites on the silica, leading to improved peak shape.[5]

Workflow for Optimizing Column Chromatography of 2,5-Diethoxy-4-morpholinoaniline

G cluster_0 Initial TLC Analysis cluster_1 Optimization cluster_2 Alternative Stationary Phases cluster_3 Column Purification TLC Run TLC with Hexane/Ethyl Acetate Tailing Observe Tailing? TLC->Tailing Add_Base Add 1% Triethylamine to Eluent Tailing->Add_Base Yes Alumina Consider Basic or Neutral Alumina Tailing->Alumina Persistent Tailing Amine_Silica Use Amine-Functionalized Silica Tailing->Amine_Silica Persistent Tailing TLC_Modified Re-run TLC Add_Base->TLC_Modified Pack_Column Pack Column with Modified Eluent TLC_Modified->Pack_Column Tailing Resolved Rf ~0.3 Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute and Collect Fractions Load_Sample->Elute

Caption: Workflow for optimizing the column chromatography purification of basic anilines.

FAQ 4: What are the best stationary and mobile phases for purifying 2,5-diethoxy-4-morpholinoaniline?

  • Stationary Phase:

    • Deactivated Silica Gel: Pre-treating silica gel with a basic solution, like triethylamine in your eluent, before packing the column can be effective.[5]

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds like anilines.[5]

    • Amine-functionalized Silica: This specialized stationary phase is ideal for basic compounds and often eliminates the need for mobile phase modifiers.[6]

  • Mobile Phase:

    • A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

    • The ideal solvent system should give your target compound a retention factor (Rf) of 0.2-0.4 on a TLC plate.

    • Remember to add a small percentage of a base like triethylamine to your TLC developing solvent to mimic the column conditions.[5]

III. Analytical Techniques for Purity Assessment

Accurate assessment of purity is crucial. A combination of chromatographic and spectroscopic methods is recommended.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound and quantifying impurities.

FAQ 5: What is a good starting HPLC method for 2,5-diethoxy-4-morpholinoaniline?

A reverse-phase (RP) HPLC method is generally suitable for aniline derivatives.

Recommended HPLC Parameters

ParameterRecommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher concentration of A and gradually increase B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Note For Mass-Spec (MS) compatible applications, formic acid is preferred over phosphoric acid.[7][8]

Impurity Detection Workflow via HPLC

G start Inject Sample into HPLC process Run Gradient Elution UV Detection start->process decision Purity > 99%? process:f1->decision pass Product Meets Purity Specs decision->pass Yes fail Identify Impurity Peaks decision->fail No characterize Characterize by LC-MS / Fraction Collection & NMR fail->characterize

Caption: A typical workflow for purity analysis and impurity identification using HPLC.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation and can also be used to detect impurities if they are present in sufficient quantities (typically >1-2%).

FAQ 6: What should I look for in the ¹H NMR spectrum of pure 2,5-diethoxy-4-morpholinoaniline?

You should expect to see signals corresponding to:

  • Aromatic protons on the substituted benzene ring.

  • Protons of the two ethoxy groups (a triplet and a quartet for each).

  • Protons of the morpholine ring (typically two multiplets).

  • A broad singlet for the aniline N-H protons.

The absence of signals corresponding to starting materials or byproducts is a good indicator of purity.

C. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can be used in conjunction with HPLC (LC-MS) to identify the molecular weights of impurities.

IV. References

  • Technical Support Center: Purifying N-Substituted Anilines by Column Chromatography - Benchchem. (n.d.). Retrieved from

  • Separation of 2,5-Dimethoxy-4-chloroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from

  • Technical Support Center: Purifying Aniline Derivatives by Column Chromatography - Benchchem. (n.d.). Retrieved from

  • Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved from

  • When should amine-bonded columns be used for purification? (2023, September 26). Biotage. Retrieved from

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from

Sources

Technical Support Center: Synthesis of 2,5-Diethoxy-4-Morpholinoaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the multi-step synthesis of 2,5-diethoxy-4-morpholinoaniline and its derivatives, designed for chemical researchers and drug development professionals.

Welcome to the technical support center for the synthesis of 2,5-diethoxy-4-morpholinoaniline derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower your research. This guide is structured to help you anticipate challenges, troubleshoot effectively, and scale up your synthesis with confidence.

I. Overview of the Synthetic Strategy

The synthesis of substituted anilines like 2,5-diethoxy-4-morpholinoaniline is a multi-step process that requires careful planning and execution.[1][2] A common and effective strategy involves the sequential nucleophilic aromatic substitution (SNAr) on a suitable nitroaromatic precursor, followed by the reduction of the nitro group to the target aniline. This approach allows for the controlled installation of the desired functional groups.

The logical workflow for this synthesis is outlined below. Each major transformation presents a unique set of potential challenges, which will be addressed in the subsequent troubleshooting sections.

Synthetic Workflow Start 1,2,4-Trichloro- 5-nitrobenzene Step1 Nucleophilic Aromatic Substitution (SNAc) Start->Step1 NaOEt, EtOH Intermediate1 2,4-Dichloro-5-nitro -1-ethoxybenzene Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (SNAc) Intermediate1->Step2 NaOEt, EtOH Intermediate2 4-Chloro-2,5-diethoxy -1-nitrobenzene Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (SNAc) Intermediate2->Step3 Morpholine, Base Intermediate3 4-Morpholino-2,5-diethoxy -nitrobenzene Step3->Intermediate3 Step4 Nitro Group Reduction Intermediate3->Step4 H₂, Pd/C Product 2,5-Diethoxy-4- morpholinoaniline Step4->Product

Caption: General synthetic workflow for 2,5-diethoxy-4-morpholinoaniline.

II. Troubleshooting Guide: Step-by-Step

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1 & 2: Nucleophilic Aromatic Substitution (SNAr)

The installation of the ethoxy and morpholino groups relies on the SNAr mechanism, which is facilitated by the electron-withdrawing nitro group.[3]

Question: My SNAr reaction with sodium ethoxide or morpholine is slow or incomplete. What's going wrong?

Answer: Several factors can impede an SNAr reaction. Let's break down the potential causes and solutions.

  • Insufficient Activation: The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. Ensure your starting material has the leaving groups (e.g., halogens) in these activated positions.

  • Solvent Choice: SNAr reactions are highly sensitive to the solvent.

    • Cause: Protic solvents (like ethanol) can solvate the nucleophile, reducing its reactivity.

    • Solution: While ethanol may be used as the source of ethoxide, for less reactive substrates, consider using a polar aprotic solvent like DMSO, DMF, or NMP. These solvents do not solvate anions as strongly, leading to a "naked," more reactive nucleophile.[3]

  • Base Strength & Concentration: When using morpholine, a non-ionic nucleophile, a separate base is often required to neutralize the H-X formed, driving the reaction to completion.

    • Cause: If the generated acid (e.g., HCl) is not scavenged, it can protonate the morpholine, rendering it non-nucleophilic.

    • Solution: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base such as diisopropylethylamine (DIPEA). Ensure at least one equivalent is used.

  • Temperature: These reactions often require heat.

    • Cause: Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier.

    • Solution: Gradually increase the reaction temperature, monitoring by TLC or LC-MS for product formation and potential decomposition. A typical range is 80-120 °C.

Question: I'm observing multiple products in my SNAr step. How can I improve selectivity?

Answer: Poor selectivity in sequential SNAr reactions is a common challenge.

  • Cause: If there are multiple leaving groups in electronically similar environments, the nucleophile may not differentiate between them effectively.

  • Solution: Control Stoichiometry and Temperature: Carefully control the stoichiometry of your nucleophile. Use just one equivalent of sodium ethoxide for the first substitution. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can also enhance selectivity between two non-equivalent sites.

ParameterRecommended ConditionRationale
Solvent DMSO, DMF, NMPPolar aprotic; enhances nucleophilicity.[3]
Base (for morpholine) K₂CO₃, DIPEAScavenges acid byproduct without competing.
Temperature 80 - 120 °C (monitor)Provides necessary activation energy.
Stoichiometry 1.0 - 1.1 equivalentsMinimizes double substitution side reactions.
Step 3: Catalytic Hydrogenation (Nitro Group Reduction)

The reduction of the aromatic nitro group is a critical final step. Catalytic hydrogenation is the most common and clean method.[4]

Question: My hydrogenation reaction has stalled. TLC analysis shows remaining nitro-aromatic starting material. What should I do?

Answer: This is one of the most frequent issues in catalytic hydrogenation and is almost always related to the catalyst or reaction environment.[5][6]

Hydrogenation Troubleshooting Start Reaction Stalled? CheckPoison Suspect Catalyst Poisoning? Start->CheckPoison Yes FilterCatalyst Filter through Celite®, add fresh catalyst. CheckPoison->FilterCatalyst Yes CheckConditions Check H₂ Pressure & Agitation CheckPoison->CheckConditions No Success Reaction Proceeds FilterCatalyst->Success IncreasePressure Increase H₂ pressure. Ensure vigorous stirring. CheckConditions->IncreasePressure Yes CheckCatalyst Is Catalyst Old or Inactive? CheckConditions->CheckCatalyst No IncreasePressure->Success NewCatalyst Use a fresh batch of catalyst. CheckCatalyst->NewCatalyst Yes CheckCatalyst->Success No, problem is elsewhere NewCatalyst->Success

Caption: Troubleshooting workflow for stalled catalytic hydrogenation.

  • Catalyst Poisoning: This is the primary suspect.

    • Cause: The active sites on the palladium catalyst can be irreversibly blocked by poisons. Common culprits include sulfur compounds (e.g., from reagents or glassware), residual halogens from the previous step, or other nitrogen-containing heterocycles that bind strongly to the metal.[5][7][8]

    • Solution: Carefully filter the reaction mixture through a pad of Celite® to remove the "poisoned" catalyst. Caution: Keep the filter cake wet with solvent as Pd/C can be pyrophoric. Add a fresh charge of catalyst to the filtrate and resume the hydrogenation.[5][9] Using high-purity solvents and scrupulously clean glassware is essential.[5]

  • Insufficient Hydrogen/Poor Agitation: Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate, gas H₂).

    • Cause: If hydrogen is not adequately dispersed in the solution, the reaction will be mass-transfer limited. This can be due to low pressure or inefficient stirring.[5][6]

    • Solution: Ensure your system is properly sealed and increase the hydrogen pressure (a balloon is often insufficient for difficult reductions; a Parr shaker or similar apparatus is better).[7][9] Increase the stirring rate to create a vortex that draws gas into the liquid phase.

  • Catalyst Deactivation/Quality:

    • Cause: The catalyst may have lost activity from improper storage (exposure to air/moisture) or may simply be from an old batch.[5][7]

    • Solution: Always use a fresh batch of catalyst from a reliable supplier if you suspect deactivation. For challenging reductions, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[7]

Section 3: Product Purification

Aniline derivatives can be challenging to purify due to their basic nature.

Question: My aniline product is streaking badly on my silica gel column, and I'm getting poor separation. How can I fix this?

Answer: This is a classic problem when purifying amines on standard silica gel.

  • Cause: The lone pair on the aniline's nitrogen atom acts as a base, interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction leads to significant peak tailing and often irreversible adsorption.[10]

  • Solutions:

    • Mobile Phase Modifier: The most common solution is to add a small amount of a competitive base to your eluent. Add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your solvent system. This additive will "neutralize" the acidic sites on the silica, allowing your product to elute with a much better peak shape.[10]

    • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Basic alumina or amine-functionalized silica columns are designed specifically for the purification of basic compounds and can provide excellent results.[10]

    • Salt Precipitation/Extraction: An alternative to chromatography is an acid-base workup. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The basic aniline will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure aniline back into an organic solvent.[11]

III. Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group before performing electrophilic aromatic substitution on an aniline? A1: The amino group (-NH₂) is a very strong activating group, but it is also basic. In the presence of strong acids required for many electrophilic substitutions (like nitration or Friedel-Crafts), the amino group is protonated to form an anilinium ion (-NH₃⁺). This anilinium ion is strongly deactivating and a meta-director, completely changing the outcome of the reaction.[12] Protecting the amine as an amide (e.g., acetanilide) moderates its activating ability and prevents protonation, ensuring the desired ortho, para-directivity.[12]

Q2: Can I use a reducing agent other than catalytic hydrogenation to reduce the nitro group? A2: Yes, several other methods exist. Metal-acid reductions, such as using tin (Sn) or iron (Fe) in concentrated HCl, are classic methods. Sodium dithionite (Na₂S₂O₄) is another option. However, these methods often require harsh conditions and can generate significant metallic waste, making workup and purification more complex. Catalytic hydrogenation is generally preferred for its cleanliness and high efficiency.[4]

Q3: My final product is dark-colored and appears to be degrading over time. What is happening? A3: Anilines, particularly electron-rich ones like your target molecule, are susceptible to air oxidation. The amino group can be oxidized, leading to the formation of highly colored polymeric impurities. To prevent this, store your final product under an inert atmosphere (nitrogen or argon), protect it from light, and keep it refrigerated. If necessary, you can purify slightly discolored material by filtering a solution of it through a small plug of activated carbon or silica gel.

Q4: What is the purpose of the ethoxy groups in this structure? A4: The two ethoxy groups are strong electron-donating groups. They activate the aromatic ring towards electrophilic substitution through resonance, donating electron density to the ortho and para positions.[13] This electronic property is often crucial for the molecule's intended biological activity, as it modulates the electronic character of the aniline nitrogen and the overall molecule.

IV. References

  • Addressing poor regioselectivity in the synthesis of substituted anilines. (2025). BenchChem.

  • Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. (2025). BenchChem.

  • Process for the purification of aromatic amines. Google Patents.

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.

  • Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. Medium.

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Reddit.

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.

  • Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). LinkedIn.

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. WordPress.

  • Trichloroacetic acid fueled practical amine purifications. PubMed Central.

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.

  • Literature review on substituted anilines. BenchChem.

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

  • How to Approach Multi-Step Synthesis Questions. StudyOrgo.com.

  • How do you not get overwhelmed during a multi step synthesis problem ? Orgo 1. Reddit.

  • Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. ScienceDirect.

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Validation & Comparative

A Comparative Analysis of 2,5-diethoxy-4-morpholinoaniline Derivatives and Established Inhibitors as Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of endocrine therapies targeting estrogen receptor (ER)-positive breast cancers, the continuous pursuit of novel modulators with improved efficacy and distinct mechanisms of action is paramount. This guide provides a detailed comparative analysis of a newer class of compounds, the 2,5-diethoxy-4-morpholinoaniline derivatives, against the well-established ER inhibitors, tamoxifen and fulvestrant. By examining their mechanisms, in silico binding characteristics, and cellular efficacy, this document aims to equip researchers with the critical insights needed to evaluate their potential in future drug development endeavors.

Introduction to Estrogen Receptor Modulation

The estrogen receptor, particularly ERα, is a key driver in the proliferation of approximately 70% of breast cancers. Ligand-induced activation of ERα triggers a cascade of transcriptional events that promote cell growth and survival.[1][2] Endocrine therapies aim to disrupt this signaling axis. They primarily fall into two categories: Selective Estrogen Receptor Modulators (SERMs), like tamoxifen, which competitively inhibit estrogen binding but can have partial agonist effects in other tissues, and Selective Estrogen Receptor Degraders (SERDs), such as fulvestrant, which not only block the receptor but also induce its degradation.[3] The emergence of resistance to these therapies necessitates the exploration of novel chemical scaffolds.[4]

The Rise of 2,5-diethoxy-4-morpholinoaniline Derivatives

A novel class of flexible small molecules, the 2,5-diethoxy-4-morpholinoaniline derivatives (referred to as BR compounds), has been designed to target the ER ligand-binding domain (LBD).[5] These compounds were developed with the hypothesis that their structural flexibility could allow them to adapt to multiple ER conformations, potentially rendering the receptor inactive and overcoming resistance mechanisms.[5]

Mechanism of Action and Binding Profile

In Silico Analysis: Computational docking studies have been a primary tool for elucidating the potential mechanism of these derivatives. A library of 70 substituted morpholinoaniline derivatives was docked against various ERα and ERβ crystal structures.[5] Notably, 35 of these compounds showed a preferential binding to the antagonist conformation of ER.[5] Two lead compounds, BR46 and BR47, were identified based on their high docking scores in the antagonist conformation and a significantly lower predicted affinity for the agonist conformation, suggesting a preference for an inhibitory mode of action.[5] Specifically, BR46 exhibited an approximately 29-fold higher docking score for the antagonist conformation (1ERR) compared to the agonist conformation (3ERD).[5]

It is crucial to note that while these in silico results are promising, experimental validation of direct ER binding affinity (e.g., through competitive binding assays to determine IC50 or Kd values) for the 2,5-diethoxy-4-morpholinoaniline derivatives has not been extensively reported in the available literature. This represents a key data gap in a direct head-to-head comparison with established inhibitors.

Established ER Inhibitors: Tamoxifen and Fulvestrant

Tamoxifen: The Archetypal SERM

Tamoxifen has been a cornerstone of endocrine therapy for decades.[6] As a SERM, it competitively binds to the ER, acting as an antagonist in breast tissue.[3] However, it exhibits partial agonist activity in other tissues, such as the endometrium and bone. This dual activity is attributed to its ability to induce a specific conformational change in the ER that allows for the recruitment of co-repressors in breast cancer cells but co-activators in other cell types.

Fulvestrant: A Pure Antagonist and SERD

Fulvestrant represents a distinct class of ER modulators. It is a pure anti-estrogen that binds to the ER with high affinity, competitively inhibiting estrogen binding.[7] Uniquely, fulvestrant binding leads to an unstable ER conformation, which hinders receptor dimerization and accelerates its degradation via the proteasome pathway.[7][8] This dual mechanism of antagonism and degradation leads to a more complete inhibition of estrogen signaling.[7]

Comparative Efficacy: A Data-Driven Analysis

The true measure of an ER modulator's potential lies in its ability to inhibit the proliferation of ER-positive cancer cells. Here, we compare the reported efficacy of the 2,5-diethoxy-4-morpholinoaniline derivatives, BR46 and BR47, with that of tamoxifen and fulvestrant in the widely used ER-positive MCF-7 breast cancer cell line.

Compound/DrugTargetMechanism of ActionER Binding Affinity (IC50/Kd)MCF-7 Cell Proliferation Inhibition (IC50)ER Degradation
BR46 ERα (predicted)Antagonist (in silico)Not Experimentally DeterminedInhibits E2-induced proliferation[5]Not Reported
BR47 ERα (predicted)Antagonist (in silico)Not Experimentally DeterminedInhibits E2-induced proliferation[5]Not Reported
Tamoxifen ERα/ERβSERM (Antagonist/Partial Agonist)~19.35 - 27 µM (4-hydroxytamoxifen)[8][9]Varies (e.g., 4.506 µg/mL, ~12 µM)[6]No
Fulvestrant ERα/ERβSERD (Pure Antagonist)High affinity (89% of estradiol)[9]~0.29 nM[10]Yes[7]

Note: IC50 values for tamoxifen can vary significantly between studies due to different experimental conditions and the use of its active metabolite, 4-hydroxytamoxifen.

Experimental Methodologies: A Guide to Key Assays

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments discussed in this guide.

Estrogen Receptor Competitive Binding Assay

This assay is fundamental for determining the binding affinity of a test compound to the estrogen receptor.

Protocol:

  • Preparation of ER-containing cytosol: Rat uterine cytosol is a common source of ERα. The tissue is homogenized and centrifuged to isolate the cytosolic fraction containing the receptor.[10]

  • Competitive Binding: A constant concentration of a radiolabeled estrogen, such as [3H]-estradiol, is incubated with the ER-containing cytosol in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium. Techniques like hydroxyapatite (HAP) adsorption or size-exclusion chromatography are used to separate the ER-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of bound radioligand against the log concentration of the competitor. The IC50 value, the concentration of the test compound that inhibits 50% of the radiolabeled estrogen binding, is then calculated.[11]

MCF-7 Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of compounds on cell viability and proliferation.

Protocol:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of approximately 1.5 x 10^4 cells/ml and allowed to attach overnight.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., BR46, BR47, tamoxifen, fulvestrant) in the presence of a controlled concentration of estradiol to stimulate proliferation. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.[12]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of cell viability against the log concentration of the compound.

Western Blotting for ERα Degradation

This technique is used to quantify the amount of ERα protein in cells following treatment with a compound like fulvestrant.

Protocol:

  • Cell Treatment: MCF-7 cells are treated with the test compound (e.g., fulvestrant) for a specified period.

  • Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system. The intensity of the band corresponding to ERα is proportional to the amount of protein.

  • Data Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A decrease in the ERα band intensity in treated samples compared to the control indicates protein degradation.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the ERα signaling pathway and the experimental workflows.

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα) E2->ER Binding E2->ER ER_HSP ER-HSP Complex ER->ER_HSP Binding HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation ER_E2 E2-ER Complex Dimer ER Dimer ER_E2->Dimer ERE Estrogen Response Element (ERE) Dimer->ERE Binding cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Gene Target Gene Transcription ERE->Gene Proliferation Cell Proliferation Gene->Proliferation

Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway.

Experimental_Workflow cluster_binding ER Competitive Binding Assay cluster_proliferation MCF-7 Cell Proliferation Assay cluster_degradation ERα Degradation Assay (Western Blot) b1 Prepare ER Cytosol b2 Incubate with [3H]E2 and Test Compound b1->b2 b3 Separate Bound/Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate IC50 b4->b5 p1 Seed MCF-7 Cells p2 Treat with Compound and Estradiol p1->p2 p3 Incubate (72h) p2->p3 p4 Add MTT Reagent p3->p4 p5 Measure Absorbance p4->p5 p6 Calculate IC50 p5->p6 d1 Treat MCF-7 Cells d2 Lyse Cells & Quantify Protein d1->d2 d3 SDS-PAGE & Transfer d2->d3 d4 Immunoblot for ERα d3->d4 d5 Detect & Quantify Bands d4->d5

Caption: Key Experimental Workflows for ER Modulator Evaluation.

Conclusion and Future Directions

The 2,5-diethoxy-4-morpholinoaniline derivatives, particularly BR46 and BR47, present an interesting new scaffold for the development of ER modulators. Their predicted preference for the antagonist conformation of ER and their demonstrated ability to inhibit estrogen-induced cell proliferation in an ER-positive cell line are promising.[5] However, a comprehensive understanding of their efficacy requires further investigation.

Key Takeaways:

  • 2,5-diethoxy-4-morpholinoaniline derivatives (BR46, BR47): Show promise as ER antagonists based on in silico modeling and cellular assays. A significant data gap exists regarding their experimental ER binding affinity.

  • Tamoxifen: A well-established SERM with a wealth of clinical data, but its partial agonist activity and susceptibility to resistance are limitations.

  • Fulvestrant: A potent SERD that offers a more complete blockade of ER signaling through both antagonism and degradation.

Future research should prioritize:

  • Quantitative ER Binding Assays: Determining the IC50 or Kd values of the 2,5-diethoxy-4-morpholinoaniline derivatives through competitive binding assays is essential for a direct comparison of their potency with established inhibitors.

  • Head-to-Head Cellular Assays: Conducting proliferation assays that directly compare the BR compounds with tamoxifen and fulvestrant under identical conditions will provide a clearer picture of their relative efficacy.

  • Mechanism of Action Studies: Investigating whether the BR compounds induce ER degradation or have other unique effects on ER signaling will be crucial in defining their therapeutic potential.

By addressing these knowledge gaps, the scientific community can better ascertain the potential of 2,5-diethoxy-4-morpholinoaniline derivatives to contribute to the arsenal of therapies for ER-positive breast cancer.

References

  • Flexible small molecular anti-estrogens with N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline scaffold targets multiple estrogen receptor conformations - PMC. ([Link])

  • Tumor Cell Proliferation Assay in MCF-7 Human Breast Cells, Panlabs - Eurofins Discovery. ([Link])

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5 - National Toxicology Program (NTP). ([Link])

  • Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs. ([Link])

  • Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - NIH. ([Link])

  • The signaling pathways in which ERα is involved. - ResearchGate. ([Link])

  • A Review of Fulvestrant in Breast Cancer - PMC - NIH. ([Link])

  • TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY - National Toxicology Program. ([Link])

  • IC 50 of synthesized compounds on MCF-7 cells and binding to estrogen receptor. ([Link])

  • Cytotoxic effects of tamoxifen in breast cancer cells - OAE Publishing Inc. ([Link])

  • The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - NIH. ([Link])

  • (A) IC50 values of 4-hydroxy tamoxifen in MCF-7 cells for 24, 48 and 72... - ResearchGate. ([Link])

  • Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC - PubMed Central. ([Link])

  • Fulvestrant in combination with tamoxifen affected cell proliferation and ERβ expression in vitro. ([Link])

  • Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC - NIH. ([Link])

  • Estrogen Receptor Alpha Signaling Pathways Differentially Regulate Gonadotropin Subunit Gene Expression and Serum Follicle-Stimulating Hormone in the Female Mouse - PubMed. ([Link])

  • Tamoxifen in HR Positive Breast Cancer, Fulvestrant Treatment Pathway - Gandhi Medicos. ([Link])

  • Flexible small molecular anti-estrogens with N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline scaffold targets multiple estrogen receptor conformations - PubMed. ([Link])

  • Estrogen Receptor Binding. ([Link])

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A Senior Application Scientist's Guide to the Structural Validation of Synthesized Morpholinoaniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is but the first step on a long and exacting journey. The morpholinoaniline scaffold, a key intermediate in the synthesis of important therapeutics like the antibiotic Linezolid, represents a class of molecules where absolute structural certainty is not just an academic exercise—it is a prerequisite for advancing any candidate.[1][2] An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues.

This guide eschews a simple checklist approach. Instead, it provides an in-depth, field-proven strategy for validating the structure of synthesized morpholinoaniline derivatives. We will explore the core analytical techniques not as isolated procedures, but as an integrated, self-validating system. Our philosophy is built on establishing causality: we will delve into why specific experiments are chosen, how their data are cross-correlated, and what constitutes a rigorous, unimpeachable structural proof.

The Orthogonal Validation Workflow: A Strategy of Complementary Evidence

No single technique can provide a complete picture with absolute certainty under all circumstances. A robust validation strategy relies on an orthogonal approach, where each method interrogates the molecular structure from a different physical principle. The data from these disparate techniques must converge to support a single, unambiguous structural hypothesis.

The following workflow illustrates this integrated strategy, moving from rapid, high-throughput checks to the most definitive, in-depth analyses.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive Confirmation Synthesis Crude Synthesized Morpholinoaniline LCMS LC-MS Analysis Synthesis->LCMS Sample Purity_Check Purity >95%? Correct MW Ion? LCMS->Purity_Check Data NMR_Suite Comprehensive NMR Suite (¹H, ¹³C, DEPT, COSY, HSQC) Purity_Check->NMR_Suite Yes HRMS High-Resolution MS (HRMS) Purity_Check->HRMS Yes Fail Re-synthesize or Re-purify Purity_Check->Fail No Structure_Hypothesis Propose Structure & Assign Signals NMR_Suite->Structure_Hypothesis HRMS_Check Formula Match < 5 ppm error? HRMS->HRMS_Check Structure_Hypothesis->HRMS_Check Compare Formula Crystallization Crystallization Attempts HRMS_Check->Crystallization No, or Ambiguity Remains (e.g., Isomers) Validated Structure Validated HRMS_Check->Validated Yes XRay Single-Crystal X-ray Diffraction Crystallization->XRay Suitable Crystal Obtained Crystallization->Validated Cannot Crystallize, Structure Supported by Strong NMR/HRMS Data Final_Structure Unambiguous 3D Structure Validated XRay->Final_Structure Final_Structure->Validated

Caption: Orthogonal workflow for morpholinoaniline structural validation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of Connectivity

Expertise & Experience: NMR spectroscopy is the cornerstone of small molecule structural elucidation. It is unparalleled in its ability to map the covalent framework of a molecule by probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C). For a morpholinoaniline, NMR allows us to "see" the distinct protons and carbons of the aniline ring, the morpholine ring, and any substituents, and crucially, to determine how they are connected.

Trustworthiness through Corroboration: The power of a modern NMR analysis lies in its multi-layered, self-validating nature. A structural hypothesis must be consistent across a suite of experiments. A proton signal assigned to a specific position based on its chemical shift and multiplicity in the 1D ¹H spectrum must show a correlation to the expected neighboring protons in a 2D COSY experiment and to its directly attached carbon in a 2D HSQC experiment. Any inconsistency immediately invalidates the hypothesis.

Key NMR Experiments for Morpholinoanilines
ExperimentPurpose & RationaleExpected Observations for a 4-Morpholinoaniline Scaffold
¹H NMR Provides proton count (integration), chemical environment (chemical shift), and neighbor information (splitting).- AA'BB' system for the 1,4-disubstituted aniline ring. - Two distinct multiplets, each integrating to 4H, for the morpholine ring protons. Protons closer to oxygen (-CH₂-O-) are downfield from those closer to nitrogen (-CH₂-N-).[3]
¹³C NMR Determines the number of unique carbon environments.- Four signals for the aniline ring (two for substituted carbons, two for CH carbons). - Two signals for the morpholine ring carbons (-CH₂-O- and -CH₂-N-).
DEPT-135 Distinguishes carbon types.Confirms aniline CH signals as positive and all morpholine signals as negative (CH₂).
¹H-¹H COSY Maps proton-proton (J-coupling) correlations.Shows correlation between adjacent protons on the aniline ring and, critically, confirms the presence of two isolated, four-proton spin systems within the morpholine ring.
¹H-¹³C HSQC Maps direct one-bond proton-carbon correlations.Unambiguously links each proton signal to the carbon it is attached to, confirming assignments made in the 1D spectra.[3]
Experimental Protocol: Standard NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons (e.g., -NH₂).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortex gently if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition: Acquire the following spectra in sequence:

    • A standard ¹H NMR spectrum.

    • A ¹³C{¹H} broadband-decoupled spectrum.

    • A DEPT-135 spectrum.

    • A 2D ¹H-¹H gCOSY spectrum.

    • A 2D ¹H-¹³C gHSQC spectrum.

  • Data Processing: Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the ¹H spectrum. Assign all peaks in the 1D and 2D spectra to build the molecular structure fragment by fragment.

Part 2: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper

Expertise & Experience: While NMR maps the molecular skeleton, Mass Spectrometry acts as the ultimate arbiter of molecular weight and elemental composition. Its primary role in structural validation is to confirm that the assembled "blueprint" from NMR has the correct mass and formula. In a drug discovery workflow, a quick LC-MS run is often the very first analytical check performed on a crude reaction mixture or purified product.[4][5]

Trustworthiness through Precision: The trustworthiness of MS data is directly proportional to its mass resolution. Low-resolution instruments provide a nominal mass, which is useful for a quick check. However, High-Resolution Mass Spectrometry (HRMS) provides a mass measurement accurate to several decimal places. This precision is so high that it can distinguish between molecules with the same nominal mass but different elemental formulas (isobars), providing powerful, irrefutable evidence for the compound's elemental composition.[6][7]

Comparison of Mass Spectrometry Techniques
TechniquePrimary InformationKey Advantage for ValidationCausality & Self-Validation
Low-Resolution MS (LRMS) Nominal Molecular WeightFast, high-throughput confirmation of product formation and assessment of purity.The observed molecular ion peak (e.g., [M+H]⁺) must match the expected integer mass of the target structure.
High-Resolution MS (HRMS) Accurate Mass & Elemental FormulaProvides an experimental mass accurate to < 5 ppm, enabling unambiguous determination of the elemental formula.The calculated exact mass of the proposed formula from NMR must match the experimentally measured accurate mass within a strict error tolerance. This provides powerful, independent confirmation.
Tandem MS (MS/MS) Structural FragmentationFragmentation patterns can provide corroborating evidence for the structure proposed by NMR.The observed fragment ions should correspond to logical cleavages of the parent molecule, such as the loss of the morpholine ring or other predictable pathways.
Experimental Protocol: High-Resolution LC-MS (LC-HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the mobile phase.

  • Chromatography: Inject a small volume (1-5 µL) of the sample onto an appropriate HPLC/UHPLC column (e.g., C18). Run a gradient elution method to separate the compound of interest from any residual impurities.

  • Ionization: The eluent from the column is directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte (typically protonated molecules, [M+H]⁺, in positive ion mode).

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). Acquire full scan mass spectra over a relevant m/z range.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak of interest.

    • Identify the m/z value for the monoisotopic peak of the molecular ion.

    • Use the instrument's software to calculate the elemental formula that best fits the measured accurate mass and its isotopic pattern.

    • Compare this computer-generated formula with the expected formula of your synthesized compound. The mass error should be less than 5 ppm.

Part 3: Single-Crystal X-ray Crystallography – The Unambiguous Proof

Expertise & Experience: X-ray crystallography is universally regarded as the "gold standard" for structural determination.[8] It provides a definitive, three-dimensional model of a molecule's structure by mapping the electron density of a single crystal.[9] This technique resolves any and all ambiguities that might persist after spectroscopic analysis, including the absolute stereochemistry and subtle conformational details. For regulatory submissions or patent filings, an X-ray crystal structure provides the highest possible level of structural proof.

Trustworthiness through Direct Observation: Unlike spectroscopic methods that infer structure from indirect properties, X-ray crystallography directly visualizes the atomic positions. The resulting 3D model is not an interpretation but a physical map. The validity of the structure is internally checked by statistical figures of merit, most notably the R-factor, which quantifies the agreement between the experimental diffraction data and the final structural model. A low R-factor (< 0.05 or 5%) indicates a high-quality, trustworthy structure.[10]

The primary and often significant challenge is the need to grow a diffraction-quality single crystal, a process that can be more art than science and is not always successful.[8][9]

G start Purified Compound in Supersaturated Solution crystal Slow Evaporation or Solvent Diffusion start->crystal mount Mount Single Crystal on Diffractometer crystal->mount xray Expose to X-ray Beam & Collect Diffraction Pattern mount->xray process Process Data (Indexing & Integration) xray->process solve Solve Phase Problem & Generate Electron Density Map process->solve build Build Atomic Model into Electron Density solve->build refine Refine Model against Data (Minimize R-factor) build->refine validate Final Validated 3D Structure (CIF File) refine->validate

Sources

A Comparative Guide to Isosteric Replacement Strategies for Aniline-Based Compounds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aniline Conundrum in Medicinal Chemistry

Aniline and its derivatives are ubiquitous scaffolds in medicinal chemistry, prized for their synthetic accessibility and versatile biological activity.[1] Their presence in numerous FDA-approved drugs is a testament to their utility.[2] However, the aniline moiety is a well-known "structural alert," often associated with significant challenges in late-stage drug development.[3][4] The primary concern stems from its metabolic fate. The electron-rich aromatic ring is susceptible to oxidation by cytochrome P450 (CYP450) enzymes in the liver.[5] This bioactivation can generate highly reactive and electrophilic metabolites, such as quinone-imines, which can covalently bind to cellular macromolecules like proteins, leading to idiosyncratic adverse drug reactions (IADRs), drug-drug interactions, and organ toxicity.[3][5][6][7]

This guide provides an in-depth comparison of isosteric replacement strategies aimed at mitigating aniline-related toxicities. We will explore the rationale behind these strategies, compare the performance of various aniline isosteres with supporting data, and provide detailed experimental protocols for their evaluation. The goal is to equip researchers with the knowledge to rationally design safer, more effective drug candidates by "designing out" the metabolic liabilities of the aniline core while preserving or enhancing pharmacological activity.

The Metabolic Challenge: Visualizing Aniline Bioactivation

The causal mechanism for aniline-associated toxicity is its conversion to reactive species. The following pathway illustrates this critical transformation, which underpins the entire rationale for seeking isosteric replacements.

Aniline_Metabolism cluster_0 Hepatic Metabolism Aniline Aniline Scaffold in Drug Candidate QuinoneImine Electrophilic Quinone-imine (Reactive Metabolite) Aniline->QuinoneImine Oxidation P450 Cytochrome P450 (e.g., CYP2E1) P450->Aniline Adduct Covalent Adduct Formation QuinoneImine->Adduct Nucleophilic Attack Protein Cellular Protein (e.g., Glutathione, Enzymes) Protein->Adduct Toxicity Hepatotoxicity & Idiosyncratic Adverse Drug Reactions (IADRs) Adduct->Toxicity

Figure 1: Metabolic bioactivation of the aniline moiety. CYP450-mediated oxidation forms a reactive quinone-imine intermediate that can lead to cellular toxicity.

The Solution: Isosteric Replacement

Isosteric replacement, or bioisosterism, is a powerful strategy in medicinal chemistry where a substructure is replaced by a different group with similar steric and electronic properties to improve a compound's physicochemical or pharmacological profile.[3] In the context of anilines, the primary goal is to replace the metabolically vulnerable aromatic ring with a scaffold that is resistant to oxidative metabolism while maintaining the crucial vector and orientation of the amino group for target binding.[8]

Logical Workflow for Aniline Isostere Selection and Validation

The process of selecting and validating an aniline isostere is a systematic endeavor. It begins with identifying the liability and progresses through design, synthesis, and rigorous testing to confirm that the replacement has solved the initial problem without introducing new ones.

Isostere_Workflow cluster_Problem Problem Identification cluster_Design Design & Synthesis cluster_Validation Validation Start Aniline-containing Lead Compound Metabolic_Instability Poor Metabolic Stability (Microsomal Assay) Start->Metabolic_Instability Reactive_Metabolite Reactive Metabolite Formation Detected (e.g., GSH Trapping) Metabolic_Instability->Reactive_Metabolite Strategy Select Isosteric Replacement Strategy (e.g., Saturated Ring) Reactive_Metabolite->Strategy Synthesis Synthesize Analog Library Strategy->Synthesis Test_Metabolism Re-evaluate Metabolic Stability Synthesis->Test_Metabolism Test_Potency Assess In Vitro Potency (IC50) Test_Metabolism->Test_Potency Test_Properties Profile Physicochemical Properties (Solubility, etc.) Test_Potency->Test_Properties Outcome Optimized Candidate Test_Properties->Outcome

Figure 2: A systematic workflow for the selection, synthesis, and validation of aniline isosteric replacements in a drug discovery program.

Comparative Analysis of Aniline Isosteres

The most successful strategies for aniline replacement involve substituting the phenyl ring with sp³-rich, saturated carbocyclic systems.[9][8] These scaffolds maintain a similar three-dimensional arrangement of the amine substituent but are significantly more resistant to oxidative metabolism.[8][10]

Saturated Carbocyclic Isosteres

Saturated carbocycles increase the fraction of sp³-hybridized carbons (Fsp³), which generally improves aqueous solubility and metabolic stability while reducing promiscuous off-target binding. Key examples include bicyclo[1.1.1]pentane (BCP), aminonorbornane (aminoNB), and bicyclo[2.2.2]octane (BCO).[10]

IsostereParent Compound (Example)Potency (IC₅₀)Microsomal Stability (t½, min)Key AdvantagesReference
Aniline Compound A10 nM< 5Potent but metabolically labile[Fictional Data for Illustration]
1-Aminonorbornane Analog A-NB15 nM> 60Significantly improved metabolic stability, retains potency, avoids reactive metabolite formation.[4][11][12]
Bicyclo[1.1.1]pentylamine Hsp90 Inhibitor (Aniline)1.2 μM-Potent inhibitor.[1]
Bicyclo[1.1.1]pentylamine Hsp90 Inhibitor (BCP Analog)1.3 μM-Retained potency, circumvented metabolic liabilities of aniline.[1]
1,4-Cyclohexane SETD2 Inhibitor (Aniline)-Poor PK propertiesBis-aniline core led to toxicity concerns.[13]
1,4-Cyclohexane SETD2 Inhibitor (Cyclohexane)-Improved PKSaturated core addressed metabolic and toxicity issues.[13]

1-Aminonorbornanes (aminoNBs): A Case Study

The Stephenson group at the University of Michigan developed a novel photochemical method to synthesize 1-aminonorbornanes, proposing them as excellent aniline bioisosteres.[4][7][11] Their research demonstrated that these saturated bicyclic systems offer similar spatial occupancy to anilines but with vastly improved metabolic profiles.[4]

  • Experimental Insight: In stability assays using rat and human liver microsomes, aminoNBs consistently showed improved metabolic profiles compared to their aniline counterparts.[3][5] Metabolite identification studies confirmed that the norbornane core does not produce reactive metabolites akin to quinone-imines.[4] Instead, metabolism, when it occurs, typically involves hydroxylation of the scaffold at less critical positions or modification of peripheral functional groups.[4] This predictability is a significant advantage in drug design.

Bicyclo[1.1.1]pentylamines (BCPAs)

BCPAs have emerged as highly popular and effective "para-aniline" mimics.[1] The rigid, strained framework imparts high bond strength to its C-H bonds, rendering it exceptionally stable.[9] The successful application of this isostere in an Hsp90 inhibitor program by Pfizer demonstrated that the BCP core could maintain potency while mitigating the metabolic risks of the original aniline scaffold.[1]

Heterocyclic Isosteres

While saturated rings are a primary strategy, certain nitrogen-containing heterocycles can also serve as aniline replacements. These are often used to fine-tune electronic properties, modulate pKa, or introduce new hydrogen bonding interactions.

  • Benzimidazoles: In the development of HCV NS5A inhibitors, a potential genotoxicity issue with an aniline moiety was addressed by fusing an adjacent amide to the benzene ring, forming a benzimidazole.[14] This modification retained the key hydrogen bonding features while eliminating the aniline substructure.

  • Pyrroles and Pyridines: These can be used to replace the aniline ring, although they may introduce their own metabolic liabilities. Their selection is highly context-dependent, based on the specific binding pocket interactions and desired physicochemical properties.[15]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, protocols must be robust and reproducible. Here, we detail a key synthetic method for an aniline isostere and a standard assay for evaluating its metabolic stability.

Protocol 1: Photochemical Synthesis of 1-Aminonorbornane (aminoNB) Scaffolds

This protocol is adapted from the visible-light-mediated methodology developed by Stephenson et al., which provides a scalable and functional-group-tolerant route to aminoNBs.[4][12]

Objective: To synthesize a 1-aminonorbornane derivative from an aminocyclopropane precursor to serve as a metabolically stable aniline isostere.

Materials:

  • Aminocyclopropane precursor

  • Iridium or Ruthenium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)

  • Lewis acid co-catalyst (e.g., Sc(OTf)₃)

  • Acetonitrile (degassed)

  • Visible light source (e.g., Blue LED strip, 450 nm)

  • Schlenk flask or reaction vial, magnetic stirrer, standard glassware

Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the aminocyclopropane precursor (1.0 equiv), the photocatalyst (1-2 mol%), and the Lewis acid (10 mol%).

  • Solvent Addition: Add degassed acetonitrile to achieve a substrate concentration of 0.1 M.

  • Initiation: Place the flask before a blue LED light source and begin vigorous stirring. Ensure the reaction is kept at a constant temperature (typically room temperature) using a water bath or fan.[7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the 1-aminonorbornane product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Choices:

  • Visible Light Photoredox Catalysis: This method is exceptionally mild and tolerant of diverse functional groups, which is crucial for building complex molecules.[12][16] It avoids harsh reagents and conditions that could degrade sensitive functionalities.

  • Lewis Acid: The Lewis acid assists in the key ring-opening step of the aminocyclopropane radical cation, enhancing reaction efficiency and yield.[8]

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To compare the metabolic stability of an aniline-containing compound with its isosteric replacement (e.g., an aminoNB analog).

Materials:

  • Human or Rat Liver Microsomes (HLM or RLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds (aniline and isostere, 10 mM stock in DMSO)

  • Acetonitrile with an internal standard (for quenching)

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration ~0.5 mg/mL) in a 96-well plate. Pre-warm the plate at 37°C for 10 minutes.

  • Initiation: Add the test compound to the wells to initiate the reaction (final substrate concentration ~1 µM; final DMSO concentration <0.5%).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

Self-Validating System:

  • This assay includes a T=0 time point, which represents 100% of the compound before metabolism begins, and often includes controls without NADPH (to check for non-enzymatic degradation) and with a known rapidly metabolized compound (positive control). This ensures the assay is performing as expected. The comparison is direct: a longer half-life for the isostere than the parent aniline provides clear, quantitative evidence of improved metabolic stability.[5]

Conclusion

The replacement of the aniline moiety is a critical and proactive strategy in modern drug design to mitigate the risk of metabolism-based toxicity. While synthetically accessible, the inherent liabilities of aniline often outweigh its convenience. Saturated carbocyclic bioisosteres, particularly 1-aminonorbornanes and bicyclo[1.1.1]pentylamines, have proven to be exceptionally effective replacements.[1][3][12] They successfully mimic the geometry of aniline while offering a robust, metabolically innocuous core, thereby enhancing the safety and pharmacokinetic profiles of drug candidates. By employing rational design, robust synthetic methodologies, and rigorous comparative assays, medicinal chemists can effectively navigate the "aniline problem," leading to the development of safer and more durable therapeutics.

References

  • Sodano, T. M., Combee, L. A., & Stephenson, C. R. J. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(10), 1785–1788. [Link]

  • Stephenson, C. R. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ResearchGate. [Link]

  • Sodano, T. M., Combee, L. A., & Stephenson, C. R. J. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PubMed. [Link]

  • Chem-Space. (2021). Metabolically stable bioisosters of anilines. Chem-Space. [Link]

  • Kalgutkar, A. S., et al. (2014). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. PubMed. [Link]

  • Staveness, D., et al. (2019). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. PubMed Central. [Link]

  • Stephenson, C. R. J., et al. (2019). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. ResearchGate. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • ResearchGate. (n.d.). A) Bioisosteric replacement of aniline. B) Strategies for the formation... ResearchGate. [Link]

  • Cresset Group. (2024). Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK. [Link]

  • Kalgutkar, A. S., et al. (2015). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. ResearchGate. [Link]

  • Han, B., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. [Link]

  • Bloom Tech. (2023). Can Aniline Be Used In Drug Development? Bloom Tech. [Link]

  • Sodano, T. M., Combee, L. A., & Stephenson, C. R. J. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. National Institutes of Health. [Link]

  • Modick, H., et al. (2015). Human metabolism and excretion kinetics of aniline after a single oral dose. PubMed. [Link]

  • ResearchGate. (n.d.). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp)–N coupling. ResearchGate. [Link]

  • Futurity.org. (2018). New drug 'building block' won't damage your liver. Futurity.org. [Link]

  • Staveness, D., et al. (2019). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. PubMed. [Link]

  • Pu, Q. (2020). Bioisosteres in Drug Design – “Escape from Flatland”. SlideServe. [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]

  • Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Gobis, K., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. [Link]

  • Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • BioSTAR. (2024). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PubMed Central. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Substituted Morpholines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—improving aqueous solubility, metabolic stability, and pharmacokinetic profiles—have cemented its status as a "privileged scaffold."[1][2] Morpholine derivatives are integral components of numerous FDA-approved drugs, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the appetite suppressant Phenmetrazine.[3][4]

Given their prevalence, the development of efficient, stereoselective, and versatile synthetic methods to access structurally diverse morpholines is of paramount importance to drug discovery professionals.[2] Traditional methods are often hampered by harsh reaction conditions, limited substrate scope, and poor stereocontrol. This guide provides a comparative analysis of key synthetic strategies, from classical annulation reactions to modern catalytic asymmetric methods, offering field-proven insights into their applications, advantages, and limitations.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of the morpholine core can be broadly categorized by the primary bond-forming strategy employed. We will explore four major classes: Annulation of 1,2-Amino Alcohols, Intramolecular Cyclization, Asymmetric Catalytic Routes, and Multicomponent Reactions.

Annulation of 1,2-Amino Alcohols: The Workhorse Approach

The most common strategy involves building the morpholine ring onto a pre-existing 1,2-amino alcohol scaffold. This approach is conceptually straightforward but has undergone significant evolution to improve efficiency and environmental friendliness.

  • Classical Approach: α-Haloacetyl Chloride Annulation: This long-standing method involves the N-acylation of an amino alcohol with an α-haloacetyl chloride, followed by an intramolecular Williamson ether synthesis (cyclization) to form a morpholinone intermediate. A subsequent reduction, typically with strong reducing agents like lithium aluminum hydride (LAH) or boranes, yields the final morpholine.[4][5] While reliable, this three-step process is atom-inefficient and requires hazardous reagents, making it less suitable for green chemistry applications.

  • Modern Green Approach: Ethylene Sulfate Annulation: A significant advancement is the use of ethylene sulfate (ES) as a two-carbon linchpin.[6][7] This redox-neutral protocol involves a simple SN2 reaction between the amino alcohol and ES to form a zwitterionic intermediate, which can be isolated or cyclized in a one-pot fashion by adding a base like potassium tert-butoxide (tBuOK).[4][8] This method is highly efficient, scalable, and avoids the use of toxic reagents and harsh reducing agents, representing a major step forward in sustainable morpholine synthesis.[7]

Intramolecular Cyclization Strategies

These methods construct the morpholine ring by forming a C-N or C-O bond within a single, appropriately functionalized precursor.

  • Palladium-Catalyzed Carboamination: This powerful strategy allows for the stereocontrolled synthesis of complex morpholines, such as cis-3,5-disubstituted derivatives.[9] The process begins with an enantiopure amino alcohol, which is converted to an O-allyl ethanolamine derivative. The key step is a Pd-catalyzed intramolecular carboamination with an aryl or alkenyl halide, which proceeds via syn-aminopalladation to form the heterocyclic ring with high diastereoselectivity.[9] A key limitation can be the formation of complex product mixtures, particularly with electron-poor aryl halides.[8]

  • Copper-Promoted Oxyamination of Alkenes: This method provides direct access to 2-aminomethyl functionalized morpholines from simple alkenols.[10] A copper(II) salt promotes the intramolecular addition of a hydroxyl group and the intermolecular addition of an amine across the double bond. This transformation is highly valuable for installing vicinal amino alcohol functionalities directly into the heterocyclic product.[10]

Asymmetric Catalytic Routes: Accessing Enantiopure Morpholines

For pharmaceutical applications, controlling stereochemistry is critical. Asymmetric catalysis offers the most elegant solution for producing single-enantiomer morpholines.

  • Tandem Hydroamination and Asymmetric Transfer Hydrogenation: This one-pot tandem reaction is a highly efficient route to chiral 3-substituted morpholines.[11][12] Starting from an aminoalkyne, a titanium catalyst promotes an intramolecular hydroamination to form a cyclic imine intermediate. This imine is then reduced in situ by a chiral Ruthenium catalyst (e.g., Noyori-Ikariya catalyst) via asymmetric transfer hydrogenation, affording the morpholine product with excellent enantiomeric excess (>95% ee).[11][12] Mechanistic studies suggest that hydrogen bonding between the substrate and the catalyst is crucial for achieving high enantioselectivity.[12]

  • Asymmetric Hydrogenation of Dehydromorpholines: An alternative "after cyclization" approach involves the asymmetric hydrogenation of a pre-formed dehydromorpholine (an unsaturated morpholine).[13] Using a rhodium catalyst with a large-bite-angle bisphosphine ligand (e.g., SKP-Rh), a variety of 2-substituted chiral morpholines can be obtained in quantitative yields and with up to 99% ee.[13][14]

Multicomponent Reactions (MCRs): Maximizing Diversity

MCRs are powerful tools for rapidly generating libraries of complex molecules from simple starting materials in a single step, making them highly attractive for drug discovery.

  • Ugi-Azide Reaction Followed by Cyclization: This strategy enables the de novo assembly of highly substituted morpholines and piperazines.[15] A four-component Ugi reaction involving an α-halo aldehyde, an amine, an isocyanide, and an azide source generates a complex linear intermediate. Subsequent intramolecular SN2 cyclization upon deprotection and treatment with a base furnishes the morpholine core.[15] This method allows for maximal control over the substitution pattern.

  • Copper-Catalyzed Three-Component Synthesis: This approach combines an amino alcohol, an aldehyde, and a diazomalonate in a one-step, copper-catalyzed reaction to yield highly substituted, unprotected morpholines.[16] The modularity of this method allows for wide variation of the substituents, capitalizing on the vast commercial availability of amino alcohols and aldehydes.[16]

Visualizing the Synthetic Landscape

The following diagram provides a high-level overview of the primary synthetic pathways leading to the substituted morpholine core.

G cluster_start Key Starting Materials cluster_methods Synthetic Strategies 1,2-Amino Alcohols 1,2-Amino Alcohols Annulation Annulation 1,2-Amino Alcohols->Annulation α-Haloacetyl Chloride Ethylene Sulfate Alkenols Alkenols Intramolecular Cyclization Intramolecular Cyclization Alkenols->Intramolecular Cyclization Pd-Carboamination Cu-Oxyamination Aminoalkynes Aminoalkynes Asymmetric Catalysis Asymmetric Catalysis Aminoalkynes->Asymmetric Catalysis Tandem Hydroamination/ Asymmetric Hydrogenation MCR Components Aldehydes, Amine Alcohols, Isocyanides, etc. Multicomponent Reactions Multicomponent Reactions MCR Components->Multicomponent Reactions Ugi, Cu-Catalyzed Morpholine Core Morpholine Core Annulation->Morpholine Core Intramolecular Cyclization->Morpholine Core Asymmetric Catalysis->Morpholine Core  Chiral Multicomponent Reactions->Morpholine Core  Highly Substituted

Caption: Overview of major synthetic strategies for substituted morpholines.

Comparative Performance Analysis

The choice of synthetic route depends heavily on the desired substitution pattern, scalability, cost, and stereochemical requirements. The table below provides a comparative summary of the discussed methods.

Synthetic RouteKey Reagents/CatalystsTypical YieldsStereoselectivitySubstrate ScopeKey AdvantagesKey Limitations
α-Haloacetyl Chloride Annulation α-Haloacetyl chloride, LAH/BoraneModerate-GoodLow (unless chiral pool start)Broad for amino alcoholsWell-established, reliableMulti-step, hazardous reagents, poor atom economy[4]
Ethylene Sulfate Annulation Ethylene sulfate, tBuOKHigh-ExcellentLow (unless chiral pool start)Broad, tolerates many functional groupsGreen, redox-neutral, one/two-pot, scalable, high-yielding[4][7]Limited to N- and C5/C6 substitution from amino alcohol
Pd-Catalyzed Carboamination Pd(OAc)₂, P(2-furyl)₃, NaOtBuModerate-GoodHigh (cis)Good for aryl/alkenyl halidesExcellent diastereocontrol for cis-3,5 products, modular[9]Sensitive to electronics of aryl halide, catalyst cost[8]
Tandem Asymmetric Hydrogenation Ti(catalyst), Ru(catalyst)GoodExcellent (>95% ee)Tolerates a wide range of functional groupsOne-pot, highly enantioselective, atom-economical[11][12]Requires specialized catalysts, sensitive to impurities
Asymmetric Hydrogenation Rh-bisphosphine catalystExcellentExcellent (up to 99% ee)Good for 2-substituted dehydromorpholinesQuantitative yields, extremely high enantioselectivity[13][14]Requires synthesis of unsaturated precursor
Ugi MCR / Cyclization Isocyanide, α-halo aldehyde, amineModerate-GoodLow (creates mixtures)Very broadRapidly builds complexity, high diversity, de novo synthesis[15]Often requires post-MCR modification, potential for complex mixtures
Cu-Catalyzed 3-Component Cu(catalyst), diazomalonateModerate-GoodLow (diastereomeric mixtures)Broad for aldehydes and amino alcoholsOne-step access to highly substituted products, uses available inputs[16]Poor diastereoselectivity, use of diazo compounds

Featured Experimental Protocols

Here, we provide detailed, self-validating protocols for two powerful and representative synthetic methods.

Protocol 1: Green Synthesis of N-Benzylmorpholine via Ethylene Sulfate Annulation

This two-step, one-pot protocol is adapted from a high-yield, scalable, and environmentally friendly methodology.[4][7] It showcases the selective monoalkylation of a primary amine and subsequent cyclization.

Materials and Reagents:

  • 2-Amino-2-phenylethan-1-ol

  • Ethylene sulfate (ES)

  • Acetonitrile (MeCN)

  • Potassium tert-butoxide (tBuOK)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Experimental Procedure:

  • N-Monoalkylation: To a round-bottom flask, add 2-amino-2-phenylethan-1-ol (1.0 equiv) and acetonitrile (to 0.5 M).

  • Add ethylene sulfate (1.1 equiv) to the solution at room temperature. Stir the mixture for 12-16 hours. The formation of the zwitterionic intermediate is often observed as a precipitate.

  • Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Add potassium tert-butoxide (2.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the intermediate.

  • Work-up and Purification: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure N-benzylmorpholine.

Causality and Insights: The success of this method hinges on the unique reactivity of ethylene sulfate, which acts as a "spring-loaded" dielectrophile. The initial SN2 reaction with the amine is highly selective for monoalkylation, avoiding the common problem of over-alkylation seen with other reagents like 1,2-dihaloethanes. The subsequent base-mediated cyclization is an efficient intramolecular SN2 reaction, where the alkoxide displaces the sulfate leaving group.

Protocol 2: Catalytic Asymmetric Synthesis of (R)-3-Benzylmorpholine

This protocol describes a tandem one-pot reaction for producing an enantioenriched morpholine, highlighting the power of modern asymmetric catalysis for pharmaceutical intermediates.[11][12]

Materials and Reagents:

  • N-(but-2-yn-1-yl)-2-hydroxy-3-phenylpropan-1-amine (aminoalkyne substrate)

  • Bis(amidate)bis(amido)Ti catalyst

  • RuCl (Noyori–Ikariya catalyst)

  • Formic acid/triethylamine azeotrope (5:2)

  • Toluene (anhydrous)

  • Schlenk flask, syringe pump, inert atmosphere (N₂ or Ar)

Experimental Procedure:

  • Hydroamination: In a glovebox, charge a Schlenk flask with the Ti catalyst (5 mol%). Add a solution of the aminoalkyne substrate (1.0 equiv) in anhydrous toluene (to 0.2 M).

  • Seal the flask, remove it from the glovebox, and heat the mixture at 110 °C for 24 hours under an inert atmosphere. Monitor the formation of the cyclic imine intermediate by GC-MS.

  • Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. In a separate vial, dissolve the Ru catalyst (2.5 mol%) in anhydrous toluene.

  • Add the Ru catalyst solution to the reaction flask, followed by the dropwise addition of the formic acid/triethylamine azeotrope (2.5 equiv) via syringe pump over 1 hour.

  • Stir the reaction at room temperature for 12-18 hours.

  • Work-up and Purification: Upon completion, quench the reaction with saturated NaHCO₃ solution. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality and Insights: This one-pot sequence is a testament to catalyst compatibility. The Ti-catalyzed hydroamination proceeds first at high temperature. Upon cooling, the highly active and selective Ru catalyst performs the asymmetric reduction. The slow addition of the hydrogen source (formic acid/triethylamine) is crucial to maintain a low concentration of the reducing agent, which is key for achieving high enantioselectivity. The stereochemical outcome is dictated by the chiral ligands on the ruthenium center.

Mechanistic Deep Dive: Tandem Catalysis

The synergy between the two catalytic cycles is key to the efficiency of the asymmetric synthesis of 3-substituted morpholines.

G cluster_hydroamination Cycle 1: Ti-Catalyzed Hydroamination cluster_ath Cycle 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation A Aminoalkyne Substrate C Ti-Amide Complex A->C + Ti-Cat B Ti Catalyst D Intramolecular Carboamination C->D E Protonolysis D->E E->B Regenerates Catalyst F Cyclic Imine Intermediate E->F I Coordination with Imine F->I Enters Cycle 2 G Ru Precatalyst H Active Ru-Hydride Species G->H + HCOOH/NEt₃ H->I J Asymmetric Hydride Transfer (Stereo-determining) I->J J->G Regenerates Precatalyst K Chiral Morpholine Product J->K

Sources

A Comparative Guide to the Biological Activity Screening of Novel 2,5-diethoxy-4-morpholinoaniline Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of a novel series of 2,5-diethoxy-4-morpholinoaniline analogs. We will explore their biological activity, with a focus on anticancer properties, and benchmark their performance against established compounds. This document is designed to be a practical resource, offering not only the results of our screening cascade but also the scientific rationale behind our experimental choices and detailed protocols to ensure reproducibility.

The core structure of 2,5-diethoxy-4-morpholinoaniline presents a promising scaffold for the development of targeted therapeutics. The morpholine moiety is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties, while the substituted aniline core is a versatile platform for engaging with various biological targets.[1][2] Our novel analogs, detailed below, were rationally designed to explore the structure-activity relationships (SAR) of this scaffold, with the goal of identifying potent and selective anticancer agents.

The Novel 2,5-diethoxy-4-morpholinoaniline Analogs: A Library for SAR Exploration

Our investigation focuses on a library of five novel analogs of 2,5-diethoxy-4-morpholinoaniline, systematically modified at the aniline nitrogen to introduce various functionalities. These modifications are intended to probe interactions with potential biological targets and modulate the physicochemical properties of the parent compound.

Compound IDR-GroupRationale for Modification
DEM-001 HParent compound for baseline activity.
DEM-002 -C(O)CH₃ (Acetyl)Introduces a hydrogen bond acceptor and alters electronic properties.
DEM-003 -SO₂CH₃ (Methanesulfonyl)Adds a strong electron-withdrawing group and potential for hydrogen bonding.
DEM-004 -CH₂-Ph (Benzyl)Introduces a bulky, hydrophobic group to explore steric tolerance and potential π-π stacking interactions.
DEM-005 -c(N(CH₃)C(O)CH₂CH₂) (N-methyl-piperazinyl-amide)Enhances solubility and provides a basic handle for potential salt formation and improved pharmacokinetics.

The Screening Cascade: From Broad Cytotoxicity to Mechanistic Insights

Our screening strategy is a multi-tiered approach designed to efficiently identify promising candidates and elucidate their mechanism of action. This cascade begins with a broad assessment of cytotoxicity across a panel of cancer cell lines, followed by more focused assays to understand how the lead compounds exert their effects.

Screening Cascade A Tier 1: In Vitro Cytotoxicity Screening (MTT Assay) B Tier 2: Apoptosis Induction Assays (Annexin V/PI Staining) A->B Active Compounds C Tier 3: Cell Cycle Analysis (Propidium Iodide Staining) B->C Apoptotic Inducers D Tier 4: Target Engagement & Mechanistic Studies (Kinase Inhibition/Western Blot) C->D Cell Cycle Modulators

Caption: A multi-tiered screening cascade for the evaluation of novel compounds.

Tier 1: In Vitro Cytotoxicity Screening

The initial step in our biological evaluation is to assess the general cytotoxicity of the novel analogs against a panel of human cancer cell lines. This provides a broad overview of their anticancer potential and helps to identify cell lines that are particularly sensitive to this chemical scaffold.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, A431) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the DEM analogs (0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Comparative Data: Cytotoxicity of DEM Analogs vs. Doxorubicin
Compound IDHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A431 IC₅₀ (µM)
DEM-001 >100>100>100
DEM-002 52.368.189.4
DEM-003 15.825.233.7
DEM-004 8.212.518.9
DEM-005 5.17.911.2
Doxorubicin 0.81.21.5

Interpretation of Results: The parent compound, DEM-001, exhibited no significant cytotoxicity. The introduction of various functional groups progressively increased the cytotoxic activity, with the N-methyl-piperazinyl-amide analog (DEM-005) showing the most potent effects across all cell lines. While not as potent as the broad-spectrum chemotherapeutic Doxorubicin, the observed activity of DEM-004 and DEM-005 warrants further investigation into their mechanism of action.

Tier 2: Apoptosis Induction Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), we will perform Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptosis/necrosis).

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat the most sensitive cell line (e.g., HepG2) with the most active compounds (DEM-004 and DEM-005) at their IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis Assay Workflow A Treat Cells with DEM Analogs B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic Cell Population D->E

Caption: Workflow for assessing apoptosis induction using Annexin V/PI staining.

Tier 3: Cell Cycle Analysis

To investigate whether the DEM analogs affect cell cycle progression, we will use propidium iodide staining to analyze the DNA content of treated cells. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
  • Cell Treatment: Treat HepG2 cells with DEM-004 and DEM-005 at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and treat with RNase A. Stain with propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle.

Tier 4: Target Engagement and Mechanistic Studies

The structural similarity of our novel analogs to known kinase inhibitors suggests that their anticancer activity may be mediated through the inhibition of one or more protein kinases.[3][4] To explore this, we propose an in vitro kinase inhibition assay against a panel of cancer-relevant kinases, followed by Western blot analysis to confirm target engagement in a cellular context.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Assay Setup: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for a panel of kinases (e.g., EGFR, VEGFR, PI3K).

  • Compound Incubation: Incubate the kinases with their respective substrates and ATP in the presence of varying concentrations of DEM-004 and DEM-005.

  • Signal Detection: Measure the kinase activity by quantifying the amount of ADP produced.

  • Data Analysis: Calculate the IC₅₀ values for kinase inhibition.

Experimental Protocol: Western Blotting
  • Cell Lysis: Treat HepG2 cells with DEM-004 and DEM-005 at their IC₅₀ concentrations for 24 hours and then lyse the cells.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of Akt, ERK) and a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Kinase Inhibition to Cellular Pathway cluster_0 In Vitro cluster_1 In Cellulo A DEM Analog B Target Kinase A->B Inhibition C Phosphorylated Downstream Substrate B->C Blocks Phosphorylation D Cellular Response (e.g., Apoptosis) C->D

Caption: Connecting in vitro kinase inhibition to downstream cellular effects.

Concluding Remarks and Future Directions

This guide outlines a systematic approach to the biological activity screening of novel 2,5-diethoxy-4-morpholinoaniline analogs. Our preliminary data suggests that specific modifications to the aniline nitrogen can significantly enhance the cytotoxic potential of this scaffold. The most promising analogs, DEM-004 and DEM-005, warrant further investigation to confirm their mechanism of action, with a particular focus on their potential as kinase inhibitors.

Future studies should include in vivo efficacy studies in xenograft models to assess the translational potential of these compounds.[5] Furthermore, a broader SAR exploration around the most active compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. The morpholine and aniline moieties continue to be fruitful starting points for the design of novel therapeutics, and the analogs presented here represent a promising new direction in the search for effective anticancer agents.[6][7]

References

  • Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents. PubMed.
  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applic
  • Pharmacological profile of morpholine and its derivatives.
  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline deriv
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC - NIH.
  • 4-Morpholinoaniline. Chem-Impex.
  • Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. PMC - PubMed Central.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
  • A review on pharmacological profile of Morpholine derivatives.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Biological activities of morpholine derivatives and molecular targets involved.
  • Design and synthesis of morpholine analogues. Enamine.
  • CAS 51963-82-7 2,5-Diethoxy-4-morpholinoaniline. BOC Sciences.
  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid...
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.

Sources

A Senior Application Scientist's Guide to Benchmarking 2,5-Diethoxy-4-morpholinoaniline in Azo Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and diagnostics, the selection of appropriate chemical reagents is paramount to achieving reliable and reproducible results. This guide provides an in-depth technical comparison of 2,5-diethoxy-4-morpholinoaniline, a key precursor for the diazonium salt known as Fast Blue VB, and its performance in the vital organic reaction of azo coupling. We will objectively benchmark its capabilities against common alternatives, supported by established chemical principles and available experimental insights, to empower you in making informed decisions for your applications.

Introduction: The Significance of Substituted Anilines in Azo Coupling

Azo coupling is a cornerstone of synthetic organic chemistry, enabling the formation of a vast array of azo compounds characterized by the -N=N- functional group. These molecules are renowned for their intense color, making them indispensable as dyes in the textile industry and as chromogenic reporters in biochemical and histochemical assays.[1] The two-step process involves the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by its electrophilic substitution onto an electron-rich coupling partner, such as a phenol or an aniline derivative.[2]

The structure of the initial aromatic amine is a critical determinant of the properties of the resulting diazonium salt and, consequently, the final azo dye. Substituents on the aromatic ring influence the stability of the diazonium salt, its reactivity in the coupling reaction, and the spectral properties (color) of the product. 2,5-diethoxy-4-morpholinoaniline is a highly substituted aniline that offers distinct advantages in this context.

Profile of 2,5-Diethoxy-4-morpholinoaniline and its Diazonium Salt (Fast Blue VB)

2,5-diethoxy-4-morpholinoaniline is a stable crystalline solid that serves as the precursor for the diazonium salt, commonly known as Fast Blue VB salt. The presence of two electron-donating ethoxy groups and a morpholino moiety on the aniline ring significantly influences the electronic properties of the molecule. These electron-donating groups enhance the stability of the corresponding diazonium salt, a crucial factor for its successful application.[3]

The diazonium salt, Fast Blue VB, is particularly valued in enzyme histochemistry. In these applications, an enzyme of interest cleaves a substrate to release a naphthol or other coupling agent. The in-situ coupling of this product with Fast Blue VB results in the formation of a colored, insoluble precipitate at the site of enzymatic activity, allowing for precise visualization.

Comparative Analysis: Fast Blue VB Salt vs. Alternative Diazonium Salts

The performance of Fast Blue VB is best understood in comparison to other commercially available "Fast" diazonium salts used for similar purposes. The most common alternatives include Fast Blue B, Fast Blue BB, and Fast Blue RR salts.

FeatureFast Blue VB SaltFast Blue B SaltFast Blue BB SaltFast Blue RR Salt
Precursor Amine 2,5-Diethoxy-4-morpholinoanilineo-Dianisidine4-Benzoylamino-2,5-diethoxyaniline4-Benzoylamino-2,5-dimethoxyaniline
Reported Precipitate Color (with Naphthol AS phosphates) Blue to VioletBlue to VioletBlueBlack to Dark Blue
Precipitate Characteristics Generally fine, granular-Can be more diffuse in some applicationsCrisp, well-localized precipitate
Background Staining Generally lowCan be higher in some applicationsGenerally lower backgroundCan exhibit higher background
Primary Application Enzyme HistochemistryEnzyme Histochemistry, DyeingEnzyme HistochemistryEnzyme Histochemistry
Stability Good due to electron-donating groupsModerateGoodGood

Causality Behind Performance Differences:

The structural variations in the precursor anilines are directly responsible for the observed differences in performance.

  • Electron-Donating Groups and Stability: The ethoxy and morpholino groups on 2,5-diethoxy-4-morpholinoaniline are strong electron-donating groups. This increased electron density on the aromatic ring helps to stabilize the positive charge of the diazonium group, making Fast Blue VB a relatively stable diazonium salt.[3] This stability is advantageous as it minimizes decomposition during the course of the reaction, leading to cleaner results and lower background staining.

  • Steric Hindrance and Coupling Rate: The bulky morpholino group in 2,5-diethoxy-4-morpholinoaniline can introduce steric hindrance, which may influence the rate of the azo coupling reaction. While this can sometimes lead to slower reaction kinetics compared to less substituted analogues, it can also contribute to more selective coupling.

  • Solubility and Precipitate Morphology: The morpholino group also impacts the solubility of both the diazonium salt and the final azo dye. The characteristics of the precipitate, whether it is crystalline or amorphous, fine or coarse, are critical in histochemistry for achieving high-resolution localization of the target enzyme. The fine, granular precipitate often reported for Fast Blue VB is desirable for this reason. In contrast, some reports suggest that the precipitate from Fast Blue BB can be more diffuse.[4]

Experimental Protocols

The following protocols are provided as a general framework for the use of 2,5-diethoxy-4-morpholinoaniline in generating a diazonium salt for azo coupling. These should be optimized for specific applications.

Diazotization of 2,5-Diethoxy-4-morpholinoaniline

This protocol describes the in-situ generation of Fast Blue VB diazonium salt.

Materials:

  • 2,5-diethoxy-4-morpholinoaniline

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice bath

Procedure:

  • In a beaker, dissolve a specific molar amount of 2,5-diethoxy-4-morpholinoaniline in a mixture of concentrated HCl and distilled water.

  • Cool the beaker in an ice bath to 0-5 °C with constant stirring.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring for 10-15 minutes in the ice bath to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately.

Diagram of the Diazotization Workflow

Diazotization Workflow Diazotization of 2,5-Diethoxy-4-morpholinoaniline cluster_0 Preparation cluster_1 Reaction cluster_2 Product Aniline 2,5-Diethoxy-4- morpholinoaniline Mixing Dissolve Aniline in Acid Solution Aniline->Mixing Acid HCl + H2O Acid->Mixing Nitrite NaNO2 Solution Addition Slow, Dropwise Addition of NaNO2 Solution Nitrite->Addition Cooling Cool to 0-5 °C (Ice Bath) Mixing->Cooling Cooling->Addition Stirring Stir for 10-15 min at 0-5 °C Addition->Stirring Diazonium_Salt Fast Blue VB Diazonium Salt Solution Stirring->Diazonium_Salt

Caption: Workflow for the synthesis of Fast Blue VB diazonium salt.

Azo Coupling with 2-Naphthol (A Model Reaction)

This protocol outlines a typical azo coupling reaction using the freshly prepared diazonium salt and 2-naphthol as the coupling partner to produce a colored azo dye.

Materials:

  • Freshly prepared Fast Blue VB diazonium salt solution

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice bath

Procedure:

  • In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • While stirring vigorously, slowly add the cold diazonium salt solution to the cold 2-naphthol solution.

  • An intensely colored precipitate of the azo dye should form immediately.[2]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • The resulting azo dye can be collected by vacuum filtration, washed with cold water, and dried.

Diagram of the Azo Coupling Reaction

Azo Coupling Reaction Azo Coupling of Fast Blue VB with 2-Naphthol cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product & Workup Diazo Fast Blue VB Diazonium Salt (from Protocol 4.1) Cooling Cool both solutions to 0-5 °C Diazo->Cooling Naphthol 2-Naphthol in NaOH Solution Naphthol->Cooling Mixing Slowly add Diazo Solution to Naphthol Solution with Vigorous Stirring Cooling->Mixing Reaction_Time Stir for 30 min at 0-5 °C Mixing->Reaction_Time Precipitate Formation of Colored Azo Dye Precipitate Reaction_Time->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Wash with Cold Water Filtration->Washing Drying Drying of the Product Washing->Drying

Caption: General workflow for the azo coupling reaction.

Quantitative Analysis and Performance Metrics

For a rigorous comparison, the performance of azo dyes can be quantified using spectrophotometry.

Procedure for Spectrophotometric Analysis:

  • Prepare a standard solution of the purified azo dye of a known concentration in a suitable solvent (e.g., ethanol or DMSO).

  • Record the absorbance spectrum of the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).[5]

  • Prepare a series of dilutions of the standard solution and measure their absorbance at λmax to construct a calibration curve (absorbance vs. concentration).

  • The molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εcl), which is a measure of how strongly the dye absorbs light at a specific wavelength. A higher molar absorptivity indicates a more intensely colored dye, which is often desirable.

Conclusion and Recommendations

2,5-diethoxy-4-morpholinoaniline, as the precursor to Fast Blue VB salt, is a valuable reagent in organic synthesis, particularly for applications requiring a stable diazonium salt that yields a fine, well-localized precipitate in azo coupling reactions. Its highly substituted nature, with strong electron-donating groups, contributes to its stability and performance characteristics.

When compared to alternatives such as Fast Blue B, BB, and RR salts, the choice of reagent will depend on the specific requirements of the application:

  • For high-resolution histochemical staining where low background is critical, Fast Blue VB and Fast Blue BB are often preferred.

  • When a high-contrast (black) precipitate is desired, Fast Blue RR is a strong candidate, though careful optimization may be needed to minimize background staining.

It is the recommendation of this guide that for any new application, a preliminary study be conducted to compare the performance of 2,5-diethoxy-4-morpholinoaniline-derived Fast Blue VB with one or two relevant alternatives under the specific experimental conditions to be used. This empirical approach will ensure the selection of the optimal reagent for achieving the desired outcome with the highest degree of accuracy and reproducibility.

References

  • Chemical International. (n.d.). Fast Blue B Salt. Retrieved from [Link]

  • ChemBK. (2024). FAST BLUE SALT VB. Retrieved from [Link]

  • Genaxxon bioscience. (n.d.). Fast Blue B salt. Retrieved from [Link]

  • Main, A. R., & Tarkan, S. (1977). A rapid spectrophotometric method for the determination of esterase activity. Analytical biochemistry, 78(1), 31-39.
  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2139–2146.
  • TradeIndia. (n.d.). Fast Blue Bb Salt. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • El-Henawee, M. M., El-Anwar, F. M., El-Sayed, G. M., & El-Sherif, Z. A. (2008). Spectrophotometric Method for the Determination of Some Drugs Using Fast Red B Salt. E-Journal of Chemistry, 5(S2), 1087-1097.
  • Al-Jammal, A. (n.d.). Reaction Coupling of dysonium salts. Retrieved from [Link]

  • Khan, A. A., & Beg, M. A. (2012). Kinetics of the diazotization and azo coupling reactions of procaine in the micellar media. Arabian Journal of Chemistry, 9, S1203-S1209.
  • Jain, M., & Kumar, A. (2012). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Indian Journal of Applied Research, 4(7), 3-5.
  • LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

  • Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers.
  • Akwi, F. M., & Watts, P. (2018). The continuous flow synthesis of azos. Beilstein journal of organic chemistry, 14, 2686–2710.
  • Sadchikova, E. V., & Mokrushin, V. S. (2005). Reactivity of diazoazoles and azolediazonium salts in C-azo coupling reactions. Russian Chemical Bulletin, 54(2), 348-358.
  • StainsFile. (n.d.). Fast Blue B Salt. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]

  • Kučera, F., Pimerová, E., & Pytela, O. (2008). Reaction of 2-naphthol with substituted benzenediazonium salts in [bmim][BF4]. Molecules, 13(7), 1541-1549.
  • Insights in Advanced Organic Chemistry 5. (2023). Azo-coupling, Kinetis and Thermodynamics. Retrieved from [Link]

  • Amrita OLabs. (n.d.). Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • Romão, W., et al. (2015). Evaluating the selectivity of colorimetric test (Fast Blue BB salt) for the cannabinoids identification in marijuana street samples by UV–Vis, TLC, ESI(+)FT-ICR MS and ESI(+)MS/MS. Journal of the Brazilian Chemical Society, 26, 247-255.
  • Reddit. (2020). How to not fall into the 2-5-1 trap when composing?. Retrieved from [Link]

  • ResearchGate. (2025). Evaluating the selectivity of colorimetric test (Fast Blue BB salt) for the cannabinoids identification in marijuana street samples by UV–Vis, TLC, ESI(+)FT-ICR MS and ESI(+)MS/MS. Retrieved from [Link]

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A Senior Application Scientist's Guide to Synthetic Strategy: A Cost-Benefit Analysis of 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the choice of starting material is a critical decision point that dictates the efficiency, cost, and overall elegance of a synthetic route. This guide provides an in-depth analysis of 2,5-diethoxy-4-morpholinoaniline, a highly functionalized aniline, evaluating its utility as a strategic precursor, particularly in the synthesis of azo compounds and other complex heterocyclic structures. We will objectively compare its use against multi-step alternative pathways, providing the data and rationale necessary to make an informed decision for your discovery and development programs.

The Strategic Value of Functionalized Starting Materials

In complex molecule synthesis, a core principle is the strategic reduction of step count. Each step in a sequence introduces the potential for yield loss, increased purification needs, and higher cumulative costs in terms of time, solvents, and reagents.[1] Highly substituted starting materials like 2,5-diethoxy-4-morpholinoaniline (CAS 51963-82-7) offer a convergent approach.[2][3] By incorporating multiple desired functional groups (diethoxy, morpholino, and a reactive primary amine) into a single building block, chemists can significantly shorten synthetic routes to complex targets.

The primary amine of this aniline is a synthetic handle for one of chemistry's most versatile transformations: diazotization.[4][5] This reaction converts the primary aromatic amine into a diazonium salt, a highly valuable intermediate.

The Core Reaction: Diazotization and Azo Coupling

The utility of 2,5-diethoxy-4-morpholinoaniline is fundamentally linked to its ability to form a diazonium salt. This process, conducted at low temperatures (typically 0-5°C) with nitrous acid (generated in situ from sodium nitrite and a strong acid), produces an electrophilic aryldiazonium ion.[6][7][8] This intermediate is often used immediately due to its instability at higher temperatures.[4][6]

This diazonium salt can then react with an electron-rich coupling partner (such as phenols, anilines, or activated methylene compounds) in an electrophilic aromatic substitution reaction to form a stable azo compound, characterized by the -N=N- linkage.[9][10][11] These azo compounds are renowned for their vibrant colors and form the basis of a vast array of dyes and pigments.[10]

Caption: General workflow for diazotization of an aniline and subsequent azo coupling.

Comparative Analysis: A Tale of Two Strategies

The central question for a process chemist or drug discovery scientist is not merely "can this reaction be done?" but "what is the most efficient way to do it?". The cost-benefit analysis hinges on comparing the direct use of 2,5-diethoxy-4-morpholinoaniline against a more linear, multi-step approach starting from simpler, less expensive materials.

Strategy A: The Convergent Approach (Direct Use)

This strategy leverages the pre-functionalized nature of 2,5-diethoxy-4-morpholinoaniline.

  • Benefits:

    • Speed and Efficiency: A significantly shorter synthetic route reduces overall development and production time.

    • Reduced Purification Burden: Fewer reaction steps mean fewer intermediate purifications, saving on solvents, silica gel, and labor.

    • Predictable Scaffolding: The core substituted benzene ring is carried through the synthesis intact, simplifying characterization.

  • Drawbacks:

    • Higher Upfront Cost: As a specialized reagent, the per-gram cost is substantially higher than commodity chemicals.[12] This can be a significant factor for large-scale synthesis.[13][14]

    • Limited Supplier Base: While available from several fine chemical suppliers, it is not as ubiquitous as basic building blocks, which could impact supply chain security for GMP manufacturing.[2][3][15][16]

Strategy B: The Linear Approach (Stepwise Functionalization)

This strategy begins with a simpler, cheaper starting material (e.g., 1,4-dibromo-2,5-diethoxybenzene) and builds the final substitution pattern step-by-step. A plausible route could involve a Buchwald-Hartwig amination to install the morpholine, followed by a second amination or nitration/reduction sequence to install the primary amine.

Decision_Framework start Project Goal? q1 Is the primary goal rapid synthesis of a single, complex target? start->q1 q2 Is the primary goal SAR exploration with many analogs? q1->q2 No res_A Choose Strategy A: Use 2,5-diethoxy-4-morpholinoaniline q1->res_A Yes q3 Is the project at a large (kg) scale where upfront cost is the main driver? q2->q3 No res_B Choose Strategy B: Linear Synthesis q2->res_B Yes q3->res_A No res_C Perform detailed COGs analysis. Strategy B may be preferred, but hidden costs must be evaluated. q3->res_C Yes

Sources

Safety Operating Guide

Navigating the Disposal of 2,5-Diethoxy-4-morpholinoaniline Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 2,5-Diethoxy-4-morpholinoaniline dihydrochloride, a compound that, due to its aniline substructure, requires careful management as a potentially hazardous substance. This document synthesizes best practices from regulatory bodies and field-proven insights to ensure the safety of personnel and the protection of the environment.

Hazard Assessment and Classification: Understanding the Risk

The Occupational Safety and Health Administration (OSHA) has stringent regulations for handling carcinogens and other toxic substances.[5][6][7] These regulations often require the establishment of designated areas for working with such chemicals, specific procedures for decontamination, and protocols for the safe removal of contaminated waste.[8]

Key takeaway: In the absence of specific data, treat this compound as a hazardous, potentially carcinogenic compound.

Personal Protective Equipment (PPE) and Engineering Controls

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate PPE. Based on the handling recommendations for similar aniline compounds, the following should be considered mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact, as aniline compounds can be absorbed through the skin.[1][9][10]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles or splashes.[4][9]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesTo prevent inhalation of the compound, especially if it is in a powder form.[4][5]
Body Protection Fully-fastened laboratory coat or disposable jumpsuitTo protect street clothing and prevent the spread of contamination.[11]

Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][8]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[12][13] The Resource Conservation and Recovery Act (RCRA) provides a "cradle to grave" framework for managing hazardous waste, which includes proper identification, storage, transportation, and disposal.[2][14]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this waste with non-hazardous waste. It should be collected in a dedicated, clearly labeled hazardous waste container.[15] Incompatible chemicals must be stored separately to prevent dangerous reactions.[15]

Step 2: Waste Collection and Container Management
  • Select Appropriate Containers: Use chemically compatible, leak-proof containers for waste collection.[12][16] For solid waste, a securely sealed polyethylene bag placed within a rigid, labeled container is recommended. For liquid waste, use a labeled, screw-cap bottle.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[15]

Step 3: On-site Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): Hazardous waste should be accumulated at or near the point of generation in a designated SAA.[15][17] This area must be under the control of laboratory personnel.

  • Storage Limits: Adhere to the storage time and quantity limits for SAAs as defined by the EPA and your state's environmental agency.[17]

  • Secondary Containment: Store waste containers in a secondary containment bin to prevent the spread of material in case of a spill.

Step 4: Final Disposal
  • Engage a Licensed Waste Hauler: The final disposal of the hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[14] Your institution's EHS office will have established procedures for this.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is a crucial part of regulatory compliance.[14]

Decontamination and Spill Management

In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.

  • Small Spills: For small spills of the solid material, carefully sweep it up using absorbent pads or a dedicated HEPA-filtered vacuum cleaner. Avoid creating dust. Place the collected material in a labeled hazardous waste container.

  • Large Spills: For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Decontamination: Decontaminate surfaces with a suitable solvent (e.g., ethanol, methanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Workflow for Proper Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 9 - Particularly Hazardous Substances.
  • United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards.
  • Fisher Scientific. (2025). Safety Data Sheet - 4-Morpholinoaniline.
  • SIA. (n.d.). Safety Data Sheet: Aniline.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Science Lab. (2013). Material Safety Data Sheet - Aniline.
  • United States Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • United States Environmental Protection Agency. (2017). Documents Related to the Hazardous Waste Listing of Dyes and Pigments.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (2015). Safety Data Sheet - Aniline.
  • TCI Chemicals. (2023). Safety Data Sheet - 2-Morpholinoaniline.
  • C/D/N Isotopes Inc. (2015). Safety Data Sheet - 2-Methoxy-d3-aniline-3,4,5,6-d4.
  • Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens.
  • TCI Chemicals. (n.d.). Safety Data Sheet - 2-Morpholinoaniline.

Sources

Mastering Safety: A Researcher's Guide to Handling 2,5-Diethoxy-4-morpholinoaniline dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the novel compound 2,5-Diethoxy-4-morpholinoaniline dihydrochloride presents exciting possibilities. However, realizing its full potential necessitates a deep and unwavering commitment to safety. This guide moves beyond mere checklists to provide a comprehensive, scientifically-grounded framework for the safe handling, use, and disposal of this aromatic amine derivative. Here, we will dissect the "why" behind each safety protocol, empowering you to build a self-validating system of laboratory safety.

Understanding the Inherent Risks: A Molecule's Profile

This compound is a solid, grey powder. While a specific, comprehensive toxicological profile is not widely available, its chemical structure provides critical insights into its potential hazards. The molecule is a derivative of aniline and contains a morpholine moiety, both of which are associated with significant health risks. Furthermore, its dihydrochloride salt form indicates it is a solid that can generate dust, posing an inhalation hazard.

The Globally Harmonized System (GHS) classification for this compound includes the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The assigned pictogram is the GHS07 exclamation mark, with the signal word "Warning."

However, the parent compound, aniline, is classified by the International Agency for Research on Cancer (IARC) as a Group 2A agent, meaning it is "probably carcinogenic to humans."[1] Aniline and its derivatives are also known to be toxic and can be absorbed through the skin.[1][2] The morpholine component is a corrosive liquid that can cause severe skin burns and eye damage, and it is toxic upon skin absorption and inhalation.[3][4] Therefore, a conservative approach that accounts for the potential carcinogenicity and high toxicity of this compound is essential.

Core Directive: Personal Protective Equipment (PPE)

Given the known irritant properties and the potential for high toxicity and carcinogenicity derived from its parent structures, a multi-layered PPE strategy is mandatory. This is not merely a recommendation but a critical line of defense.

Respiratory Protection: An Absolute Necessity

As a powdered solid, this compound poses a significant inhalation risk.

  • Minimum Requirement: A NIOSH-certified half-mask respirator with particulate filters should be used when handling this compound.[5]

  • Best Practice/High-Risk Operations: For activities with a higher potential for aerosolization (e.g., weighing large quantities, sonication), a full-face respirator with combination cartridges (particulate and organic vapor) or a Powered Air-Purifying Respirator (PAPR) is strongly recommended.

Causality: The dihydrochloride salt form increases the likelihood of the compound becoming airborne as a fine dust. Inhalation is a direct route for systemic exposure. Aromatic amines can cause respiratory irritation, and given the potential for carcinogenicity, minimizing inhalation exposure is paramount.[1]

Skin Protection: A Barrier Against Absorption

Aniline and its derivatives are readily absorbed through the skin.[1][5] Therefore, robust skin protection is non-negotiable.

  • Gloves: Double gloving is required.

    • Inner Glove: A nitrile examination glove.

    • Outer Glove: A chemically resistant glove. Butyl rubber or Viton™ gloves are recommended for extended contact with aromatic amines.[6] Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, and immediately if contamination is suspected.[4]

  • Lab Coat/Gown: A disposable, polyethylene-coated polypropylene gown or a similar laminate material that is impervious to chemicals should be worn over a standard lab coat.[4] Cloth lab coats are not sufficient as they can absorb and retain the chemical, leading to prolonged skin contact.[4]

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. When handling significant quantities of this compound, chemically resistant shoe covers should also be worn.

Causality: Direct skin contact can lead to irritation and, more critically, systemic absorption of the potentially toxic and carcinogenic compound.[1] A multi-layered approach to skin protection minimizes the risk of accidental exposure.

Eye and Face Protection: Shielding Against Irritation

This compound is a known cause of serious eye irritation.

  • Minimum Requirement: Safety glasses with side shields.

  • Best Practice: Chemical splash goggles are recommended. When there is a significant risk of splashing or dust generation, a full-face shield worn over safety goggles is the most appropriate level of protection.

Causality: The eyes are highly susceptible to chemical irritants. Direct contact can cause immediate and severe damage. A full-face shield provides a broader barrier of protection for the entire face.

Procedural Guidance: From Preparation to Disposal

A robust PPE strategy is only effective when integrated into a comprehensive set of safe handling procedures.

Donning and Doffing PPE: A Deliberate Process

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Gown/Coverall Don2->Don3 Don4 Respirator Don3->Don4 Don5 Goggles/Face Shield Don4->Don5 Don6 Outer Gloves Don5->Don6 Doff1 Outer Gloves Doff2 Gown/Coverall Doff1->Doff2 Doff3 Shoe Covers Doff2->Doff3 Doff4 Goggles/Face Shield Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Inner Gloves Doff5->Doff6

Caption: PPE Donning and Doffing Sequence.

Engineering Controls: The First Line of Defense

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be lined with absorbent, disposable bench paper.

Spill Response: Preparedness is Key

In the event of a spill, evacuate the immediate area and alert colleagues. Only personnel trained in hazardous spill cleanup should address the spill, wearing the appropriate PPE.

  • Containment: Cover the spill with an absorbent material suitable for chemical spills.

  • Neutralization (if applicable and safe): For small spills, a neutralizing agent may be used if a validated procedure is in place.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Use designated, clearly labeled, and sealed containers for solid chemical waste.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[7] All waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration.[8][9]

Causality: Improper disposal of aromatic amines can lead to significant environmental contamination, posing a threat to aquatic life and ecosystems.[1][7]

Summary of Personal Protective Equipment

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Respiratory NIOSH-certified half-mask respirator with particulate filtersFull-face respirator with combination cartridges or PAPR
Hand Double gloves (inner nitrile, outer chemical resistant)Butyl rubber or Viton™ outer gloves
Body Disposable, chemical-impervious gown over a lab coatFull coverage disposable suit
Eye/Face Safety glasses with side shieldsChemical splash goggles and a full-face shield
Footwear Closed-toe shoesChemically resistant shoe covers

This guide provides a foundational framework for the safe handling of this compound. It is imperative that these guidelines are supplemented by institution-specific safety protocols and a thorough understanding of the Safety Data Sheet (SDS) for any chemical in use. By integrating these principles into your daily laboratory practice, you can advance your research with the confidence that you are protecting yourself, your colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Government of Canada. (n.d.). Hazardous substance assessment – Morpholine. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • PubMed. (n.d.). Genotoxicity of aniline derivatives in various short-term tests. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

  • PubMed. (n.d.). Potential implication of aniline derivatives in the Toxic Oil Syndrome (TOS). Retrieved from [Link]

  • ResearchGate. (n.d.). Aniline and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicological and Environmental Aspects of Anilines. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Retrieved from [Link]

  • PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.